molecular formula C10H11NO6 B14763267 Enaminomycin B CAS No. 68245-17-0

Enaminomycin B

Cat. No.: B14763267
CAS No.: 68245-17-0
M. Wt: 241.20 g/mol
InChI Key: VKKYJXLQEGBUNY-YNEQXMIYSA-N
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Description

Enaminomycin B is a useful research compound. Its molecular formula is C10H11NO6 and its molecular weight is 241.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

68245-17-0

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

(1S,5S,6R)-2,5-dihydroxy-4-imino-5-(2-oxopropyl)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid

InChI

InChI=1S/C10H11NO6/c1-3(12)2-10(16)7(11)4(9(14)15)5(13)6-8(10)17-6/h6,8,11,13,16H,2H2,1H3,(H,14,15)/t6-,8-,10+/m1/s1

InChI Key

VKKYJXLQEGBUNY-YNEQXMIYSA-N

Isomeric SMILES

CC(=O)C[C@]1([C@H]2[C@H](O2)C(=C(C1=N)C(=O)O)O)O

Canonical SMILES

CC(=O)CC1(C2C(O2)C(=C(C1=N)C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Enaminomycin B Production by Streptomyces baarnensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin B, a member of the epoxy quinone family of antibiotics, is a secondary metabolite produced by the filamentous bacterium Streptomyces baarnensis. This document provides a comprehensive technical overview of the production of this compound, including the characteristics of the producing organism, cultivation parameters, and generalized protocols for extraction and purification. Due to the limited specific data available for this compound, this guide synthesizes information from foundational research on enaminomycins and broader knowledge of Streptomyces secondary metabolite production to provide a practical framework for research and development.

Introduction to this compound and Streptomyces baarnensis

Streptomyces baarnensis is a species of Gram-positive bacteria belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of clinically significant antibiotics. The strain Streptomyces baarnensis No. 13120 has been identified as a producer of enaminomycins A, B, and C.[1] this compound has the molecular formula C10H11NO6 and exhibits weak activity against both Gram-positive and Gram-negative bacteria. While Enaminomycin A is the most potent of the compounds, the study of this compound is valuable for understanding the biosynthesis of epoxy quinone antibiotics and for potential derivatization to enhance its biological activity.

Quantitative Data on Production Parameters

Specific quantitative data for the production of this compound by Streptomyces baarnensis is not extensively detailed in the available literature. However, general parameters for the optimization of secondary metabolite production in Streptomyces species can be applied. The following table summarizes typical ranges for these parameters, which should be optimized for this compound production.

ParameterTypical Range for StreptomycesNotes
pH 6.5 - 8.0Optimal pH is often near neutral for antibiotic production.
Temperature (°C) 28 - 3530°C is a common optimal temperature for many Streptomyces species.
Incubation Period (days) 5 - 10The production phase of secondary metabolites typically occurs after the initial growth phase.
Soybean Meal (g/L) 1.5 - 5.0A key nitrogen source influencing secondary metabolite production.
K2HPO4 (g/L) 1.0 - 2.5Phosphate concentration is a critical regulator of secondary metabolism.
MgSO4·7H2O (g/L) 0.5 - 1.5Important for enzymatic activities.

Experimental Protocols

The following protocols are generalized based on standard methods for the cultivation of Streptomyces and the extraction of secondary metabolites. Specific concentrations and conditions should be optimized for this compound production.

Cultivation of Streptomyces baarnensis

This protocol describes the submerged culture method for the production of enaminomycins.

Materials:

  • Streptomyces baarnensis No. 13120 culture

  • Seed medium (e.g., Tryptone Soya Broth)

  • Production medium (containing sources of carbon, nitrogen, and minerals)

  • Shake flasks or fermentor

Procedure:

  • Inoculum Preparation: Inoculate a seed flask containing a suitable medium with a spore suspension or mycelial fragments of S. baarnensis. Incubate at 28-30°C on a rotary shaker until sufficient growth is achieved.

  • Fermentation: Transfer the seed culture to a larger production fermentor. Fermentation is typically carried out using a conventional submerged culture method.[1]

  • Incubation: Maintain the fermentation at a controlled temperature (e.g., 30°C) with aeration and agitation for a period of 7-10 days.[2]

  • Monitoring: Monitor pH, cell growth, and antibiotic production periodically throughout the fermentation.

Extraction and Purification of this compound

This protocol outlines the general steps for isolating this compound from the culture broth.

Materials:

  • Culture broth from S. baarnensis fermentation

  • Centrifuge

  • Activated carbon

  • Aqueous acetone

  • Sephadex LH-20 column

  • Chromatography system

Procedure:

  • Separation of Biomass: Centrifuge the culture broth to separate the supernatant from the mycelial biomass.[1]

  • Adsorption: Pass the supernatant through a column packed with activated carbon to adsorb the enaminomycins.[1]

  • Elution: Elute the antibiotics from the activated carbon column using aqueous acetone.[1] The optimal concentration of acetone should be determined empirically.

  • Fractionation: Separate Enaminomycins A, B, and C from the crude extract using a Sephadex LH-20 column.[1] The choice of mobile phase will depend on the desired separation resolution.

  • Analysis: Analyze the resulting fractions using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify and quantify this compound.

Signaling Pathways and Biosynthesis

The specific biosynthetic gene cluster and regulatory pathways for this compound in Streptomyces baarnensis have not been elucidated in the available literature. However, the production of secondary metabolites in Streptomyces is known to be a complex and tightly regulated process.

Generally, the biosynthesis of antibiotics is controlled by a hierarchical network of regulatory genes. These can be broadly categorized as:

  • Pathway-specific regulators: Genes located within the biosynthetic gene cluster that directly control the expression of the biosynthetic genes.

  • Pleiotropic regulators: Global regulators that respond to environmental and physiological signals, such as nutrient limitation, and coordinate secondary metabolism with other cellular processes like morphological differentiation.

The following diagram illustrates a generalized regulatory cascade for antibiotic production in Streptomyces.

G cluster_signals Environmental & Physiological Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Pleiotropic_Regulators Pleiotropic Regulators Nutrient_Limitation->Pleiotropic_Regulators Growth_Phase Growth Phase (Transition to Stationary) Growth_Phase->Pleiotropic_Regulators Pathway_Specific_Regulators Pathway-Specific Regulators Pleiotropic_Regulators->Pathway_Specific_Regulators Activation/Repression Biosynthetic_Genes This compound Biosynthetic Genes Pathway_Specific_Regulators->Biosynthetic_Genes Induction Enaminomycin_B This compound Biosynthetic_Genes->Enaminomycin_B Synthesis

Caption: Generalized regulatory cascade for antibiotic production in Streptomyces.

Experimental and Logical Workflows

The following diagram outlines a logical workflow for the production, isolation, and characterization of this compound from Streptomyces baarnensis.

G cluster_production Production cluster_isolation Isolation & Purification cluster_analysis Analysis Cultivation Cultivation of S. baarnensis Fermentation Submerged Fermentation Cultivation->Fermentation Centrifugation Centrifugation of Broth Fermentation->Centrifugation Adsorption Activated Carbon Adsorption Centrifugation->Adsorption Elution Aqueous Acetone Elution Adsorption->Elution Chromatography Sephadex LH-20 Chromatography Elution->Chromatography Purity_Analysis Purity Assessment (TLC, HPLC) Chromatography->Purity_Analysis Structure_Elucidation Structural Elucidation (MS, NMR) Purity_Analysis->Structure_Elucidation Bioactivity Biological Activity Assays Purity_Analysis->Bioactivity

Caption: Experimental workflow for this compound production and analysis.

Conclusion

The production of this compound from Streptomyces baarnensis presents an interesting case for the study of epoxy quinone antibiotics. While specific, detailed data on its production and regulation are limited, this guide provides a solid foundation for researchers by integrating foundational knowledge with general principles of Streptomyces biology. Further research is needed to elucidate the specific biosynthetic pathway, optimize fermentation conditions for improved yields, and fully characterize the regulatory networks governing its production. Such studies will be crucial for unlocking the full potential of this compound and its derivatives in drug discovery and development.

References

Enaminomycin B Biosynthesis: Unraveling a Putative Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: As of late 2025, the complete biosynthetic pathway of enaminomycin B has not been fully elucidated in publicly accessible scientific literature. The biosynthetic gene cluster responsible for its production in Streptomyces baarnensis has not been identified or characterized. Consequently, this document cannot provide a definitive, in-depth technical guide with detailed experimental protocols and quantitative data as originally requested.

Instead, this whitepaper will deliver a comprehensive overview of the current knowledge on enaminomycins, propose a putative biosynthetic pathway for this compound based on its chemical structure and known analogous biosynthetic pathways, and outline the necessary experimental workflows for the future elucidation of this pathway. This approach is designed to provide a valuable resource for researchers, scientists, and drug development professionals by establishing a foundational understanding and a roadmap for future investigation.

Introduction to Enaminomycins

Enaminomycins are a group of antibiotics produced by the bacterium Streptomyces baarnensis.[1] First reported in the late 1970s, this family of natural products, which includes enaminomycins A, B, and C, exhibits antibacterial properties. The core chemical scaffold of the enaminomycins is a unique bicyclic structure.

Proposed Putative Biosynthetic Pathway of this compound

Based on the chemical structure of this compound, a hypothetical biosynthetic pathway can be proposed. This pathway likely involves a polyketide synthase (PKS) or a hybrid non-ribosomal peptide synthetase (NRPS)-PKS assembly line, followed by a series of tailoring reactions.

Core Scaffold Formation

The carbon backbone of this compound is likely assembled by a Type I PKS. The synthesis would initiate with a starter unit, likely acetyl-CoA, followed by the iterative addition of malonyl-CoA extender units. The PKS would contain specific domains for ketosynthesis (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) to control the reduction state at each elongation step. An acyl carrier protein (ACP) would shuttle the growing polyketide chain between these catalytic domains.

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide chain, a series of enzymatic modifications would be required to yield the final this compound structure. These tailoring steps are proposed as follows:

  • Cyclization: An intramolecular cyclization reaction, likely catalyzed by a dedicated cyclase or occurring spontaneously, would form the bicyclic core.

  • Oxidation: A series of oxidation reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases or FAD-dependent oxidoreductases, would introduce the hydroxyl and ketone functionalities.

  • Amination: The characteristic enamine moiety would be installed by a transaminase, utilizing an amino donor like glutamine or glutamate.

  • Methylation: A methyltransferase, using S-adenosyl methionine (SAM) as a methyl donor, would be responsible for the methylation of the hydroxyl group.

Below is a DOT language diagram illustrating this proposed putative pathway.

This compound Putative Biosynthesis Putative Biosynthetic Pathway of this compound Acetyl_CoA Acetyl-CoA PKS Type I PKS Acetyl_CoA->PKS Starter Unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Extender Units Polyketide Linear Polyketide Intermediate PKS->Polyketide Cyclized Bicyclic Intermediate Polyketide->Cyclized Cyclase Oxidized Oxidized Intermediate Cyclized->Oxidized Oxidoreductases Aminated Aminated Intermediate Oxidized->Aminated Transaminase Enaminomycin_B This compound Aminated->Enaminomycin_B Methyltransferase Experimental Workflow Experimental Workflow for Pathway Elucidation S_baarnensis Streptomyces baarnensis Genome_Sequencing Whole Genome Sequencing S_baarnensis->Genome_Sequencing Bioinformatics Bioinformatic Analysis (antiSMASH) Genome_Sequencing->Bioinformatics Putative_Cluster Identify Putative Gene Cluster Bioinformatics->Putative_Cluster Gene_Inactivation Gene Inactivation in S. baarnensis Putative_Cluster->Gene_Inactivation Heterologous_Expression Heterologous Expression Putative_Cluster->Heterologous_Expression Enzymatic_Assays In Vitro Enzymatic Assays Putative_Cluster->Enzymatic_Assays Pathway_Elucidation Pathway Elucidation Gene_Inactivation->Pathway_Elucidation Heterologous_Expression->Pathway_Elucidation Enzymatic_Assays->Pathway_Elucidation

References

Enaminomycin B: A Technical Overview of Its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin B is a naturally occurring antibiotic belonging to the enaminomycin family, which also includes enaminomycins A and C. These compounds are classified as epoxy quinone antibiotics. While its sibling compound, enaminomycin A, has demonstrated notable antibacterial and cytostatic properties, publicly available scientific literature provides limited information on the specific biological activities of this compound. This document summarizes the currently available data and highlights the significant gaps in our understanding of this particular molecule.

Chemical and Physical Properties

Enaminomycins A, B, and C are produced by the bacterium Streptomyces baarnensis. They are characterized by a unique chemical structure that includes an epoxy, a primary amine, and a carboxylic acid functional group. The molecular formula for this compound is reported to be C10H11NO6.[1]

Biological Activity

The primary available information regarding the biological activity of this compound comes from a single study which states that both this compound and C exhibit only weak activity against Gram-positive and Gram-negative bacteria.[1] This is in contrast to Enaminomycin A, which is described as the most potent of the three.[1]

Antibacterial Activity

Quantitative data on the minimum inhibitory concentration (MIC) of this compound against specific bacterial strains is not available in the reviewed literature.

Target OrganismStrainMIC (µg/mL)Reference
Gram-positive bacteriaNot SpecifiedData not available
Gram-negative bacteriaNot SpecifiedData not available
Antifungal Activity

There is no available data on the antifungal activity of this compound.

Target OrganismStrainMIC (µg/mL)Reference
Not SpecifiedNot SpecifiedData not available
Anticancer Activity

There is no available data on the cytotoxic or anticancer activity of this compound.

Cell LineCancer TypeIC50 (µM)Reference
Not SpecifiedNot SpecifiedData not available

Mechanism of Action

The mechanism of action for this compound has not been elucidated in the available scientific literature. Due to the limited information, no specific signaling pathways have been identified as being modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not described in the available literature. However, a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent, a fundamental assay in this field, is provided below.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate broth medium). The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing the bacterial inoculum and broth without the test compound.

    • Negative Control: A well containing only the broth to check for sterility.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the bacterium, as detected by the naked eye.

Visualizations

As there is no specific information on signaling pathways or detailed experimental workflows for this compound, a generalized workflow for screening the biological activity of a novel compound is presented below.

G cluster_0 Compound Acquisition and Preparation cluster_1 Primary Screening cluster_2 Secondary Screening and Mechanism of Action cluster_3 Data Analysis and Reporting Compound Test Compound (this compound) StockSolution Prepare Stock Solution Compound->StockSolution Antibacterial Antibacterial Assay (e.g., MIC) StockSolution->Antibacterial Antifungal Antifungal Assay StockSolution->Antifungal Anticancer Cytotoxicity Assay StockSolution->Anticancer DoseResponse Dose-Response Studies Antibacterial->DoseResponse Antifungal->DoseResponse Anticancer->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling DataAnalysis Data Analysis Signaling->DataAnalysis Report Report Generation DataAnalysis->Report

A generalized workflow for biological activity screening.

Conclusion

The available scientific literature on the biological activity of this compound is exceptionally limited. While its existence and weak antibacterial properties have been noted, there is a significant lack of quantitative data, mechanistic studies, and detailed experimental protocols. This presents an opportunity for further research to fully characterize the biological profile of this natural product and determine if it possesses any therapeutic potential. Future studies should focus on comprehensive screening to determine its full spectrum of activity, followed by in-depth investigations into its mechanism of action.

References

Enaminomycin B: A Technical Deep-Dive into its Antibiotic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enamine-containing compounds represent a promising class of synthetic antibiotics with demonstrated activity against clinically relevant pathogens, particularly Gram-positive bacteria. Their mechanism of action is multifaceted, with evidence pointing towards the inhibition of essential bacterial enzymes involved in protein synthesis. This document provides a comprehensive overview of the current understanding of the antibacterial action of enamines, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The primary proposed target for this class of compounds is tyrosyl-tRNA synthetase, a critical enzyme for bacterial viability.

Antibacterial Spectrum and Potency

The antibacterial activity of enamine compounds has been primarily demonstrated against Gram-positive bacteria, with significant potency observed against strains of Staphylococcus aureus. Gram-negative bacteria appear to be less susceptible. The minimum inhibitory concentrations (MICs) for several synthetic enamine derivatives highlight their potential as effective antibacterial agents.

Compound IDTarget OrganismMIC (µg/mL)Reference
15bStaphylococcus aureus ATCC 65380.9[1]
12bStaphylococcus aureus ATCC 65381.1[1]
11bStaphylococcus aureus ATCC 65381.9[1]
9bStaphylococcus aureus ATCC 65383.8[1]
4a11Staphylococcus aureus ATCC 259230.42 (MIC50)[2]

Core Mechanism of Action: Inhibition of Tyrosyl-tRNA Synthetase

The primary mechanism of action proposed for antibacterial enamines is the inhibition of tyrosyl-tRNA synthetase (TyrRS).[2] This enzyme plays a crucial role in the initiation of protein synthesis by catalyzing the attachment of tyrosine to its corresponding tRNA. Inhibition of TyrRS leads to a depletion of charged tRNATyr, stalling protein synthesis and ultimately resulting in bacterial cell death.

cluster_0 Normal Pathway Enaminomycin_B Enaminomycin B TyrRS Tyrosyl-tRNA Synthetase (TyrRS) Enaminomycin_B->TyrRS Inhibition Tyr_AMP Tyrosyl-AMP intermediate TyrRS->Tyr_AMP Step 1 Tyrosine Tyrosine Tyrosine->TyrRS ATP ATP ATP->TyrRS tRNA_Tyr tRNA(Tyr) tRNA_Tyr->TyrRS Charged_tRNA Tyrosyl-tRNA(Tyr) Tyr_AMP->Charged_tRNA Step 2 Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the method for determining the MIC of a test compound against a bacterial strain using the microbroth dilution method.

start Start prep_compound Prepare serial dilutions of this compound in a 96-well plate start->prep_compound prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) prep_compound->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read_results Determine the lowest concentration with no visible growth (MIC) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Methodology:

  • Compound Preparation: A stock solution of the enamine compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then performed in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain of interest is grown on an appropriate agar medium. A few colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 105 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the prepared bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours under aerobic conditions.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Tyrosyl-tRNA Synthetase (TyrRS) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of a compound against TyrRS.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer, MgCl2, ATP, dithiothreitol (DTT), and purified TyrRS enzyme.

  • Compound Addition: The enamine test compound at various concentrations is added to the reaction mixture and pre-incubated with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrates, L-tyrosine and tRNATyr.

  • Incubation: The reaction is allowed to proceed at a specified temperature (e.g., 37°C) for a defined period.

  • Quantification of Activity: The activity of TyrRS is measured by quantifying the amount of charged tyrosyl-tRNATyr produced. This can be achieved by methods such as acid precipitation followed by liquid scintillation counting if radiolabeled tyrosine is used.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR)

The antibacterial potency of enamine compounds is influenced by their chemical structure. Studies have revealed several key structural features that contribute to their activity.[1]

cluster_A A-Ring Substituents cluster_B B-Ring Substituents cluster_isomer Isomer Configuration SAR Structure-Activity Relationship A_ring Electron-withdrawing groups on the A-ring generally lead to a decrease in activity. SAR->A_ring B_ring Electron-withdrawing groups on the B-ring tend to provide higher activity. SAR->B_ring isomer The E-isomer generally exhibits higher antibacterial activity than the corresponding Z-isomer. SAR->isomer

References

Enaminomycin B: A Technical Overview of its Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycin B is a member of the enaminomycin family of antibiotics, which were first isolated from the culture broth of Streptomyces baarnensis. These compounds belong to the epoxy quinone class of natural products. While Enaminomycin A has shown notable antibacterial and cytostatic activities, this compound has been characterized as having weak activity against both Gram-positive and Gram-negative bacteria. This document provides a comprehensive overview of the available data on the spectrum of activity of this compound, details plausible experimental methodologies for its assessment, and discusses its likely mechanism of action based on its chemical class.

Data Presentation: Spectrum of Activity

Table 1: Antibacterial Spectrum of this compound (Qualitative)

Microorganism ClassActivity Level
Gram-positive bacteriaWeakly active
Gram-negative bacteriaWeakly active

Note: The lack of specific MIC values in historical and recent literature prevents a more detailed quantitative comparison.

Experimental Protocols

The following are detailed methodologies representative of the types of experiments that would be conducted to determine the spectrum of activity of a compound like this compound.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of this compound Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

  • The solution is sterilized by filtration through a 0.22 µm filter.

2. Preparation of Microtiter Plates:

  • A 96-well microtiter plate is used.

  • 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is added to each well.

  • A serial two-fold dilution of the this compound stock solution is performed across the wells to achieve a range of concentrations.

3. Inoculum Preparation:

  • The bacterial strain to be tested is grown on an appropriate agar medium overnight.

  • Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • This suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

4. Inoculation and Incubation:

  • 100 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Positive control wells (broth and bacteria, no antibiotic) and negative control wells (broth only) are included.

  • The plate is incubated at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Antifungal Susceptibility Testing

A similar broth microdilution method can be used for antifungal testing, with modifications to the medium and incubation conditions.

1. Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is typically used.

2. Inoculum: Fungal inocula are prepared from fresh cultures and adjusted to a specific concentration (e.g., 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).

3. Incubation: Plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

4. MIC Endpoint: The endpoint for yeasts is often defined as the concentration that causes a significant reduction (e.g., 50%) in turbidity compared to the growth control. For filamentous fungi, the endpoint is typically complete inhibition of growth.

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution dilute Serial Dilution of this compound stock->dilute plate Prepare 96-well Plate with Broth plate->dilute inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells inoculum->inoculate dilute->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action for Epoxy Quinone Antibiotics

This compound belongs to the epoxy quinone class of antibiotics. While its specific molecular targets have not been elucidated, a generalized mechanism of action for quinone antibiotics involves the disruption of fundamental cellular processes.

Quinone_MoA cluster_cell Bacterial Cell cluster_targets Cellular Targets cluster_effects Cellular Effects enaminomycin This compound (Epoxy Quinone) dna_gyrase DNA Gyrase enaminomycin->dna_gyrase topoisomerase Topoisomerase IV enaminomycin->topoisomerase ros Reactive Oxygen Species (ROS) Production enaminomycin->ros dna_rep Inhibition of DNA Replication dna_gyrase->dna_rep inhibition topoisomerase->dna_rep inhibition dna_damage Oxidative DNA Damage ros->dna_damage induces cell_death Cell Death dna_rep->cell_death dna_damage->cell_death

Enaminomycin B: An Inquiry into its Enzymatic Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of the enzymatic inhibition profile of enaminomycin B, an antibiotic produced by the bacterium Streptomyces baarnensis. A comprehensive review of publicly available scientific literature reveals a significant gap in the detailed characterization of this specific compound's mechanism of action. While its sister compounds, particularly enaminomycin A, have been noted for their biological activity, this compound is reported to possess only weak antibacterial properties. Consequently, specific data regarding its enzymatic targets, such as IC50 or Ki values, are not available in the current body of scientific research.

This document serves to summarize the known biological context of the enaminomycin family and provides a generalized framework for the experimental protocols and conceptual pathways relevant to the study of enzyme inhibitors. This approach is intended to equip researchers with the foundational methodologies and conceptual understanding necessary for investigating novel or under-characterized compounds like this compound.

Biological Activity of the Enaminomycin Family

The enaminomycins are a family of antibiotics isolated from Streptomyces baarnensis. This family includes enaminomycin A, B, and C. Of these, enaminomycin A has been identified as the most potent component, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as cytostatic effects on L1210 mouse leukemia cells in vitro.[1] In contrast, enaminomycins B and C have been reported to be only weakly active against Gram-positive and Gram-negative bacteria.[1] This lower potency may explain the current absence of in-depth studies into the specific enzymatic inhibition profile of this compound.

Generalized Experimental Protocols for Determining Enzymatic Inhibition

While specific protocols for this compound are not available, the following represents a standard methodology for assessing the enzymatic inhibition profile of a test compound.

Objective: To determine the concentration at which a test compound inhibits 50% of the activity of a target enzyme (IC50) and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • Test compound (e.g., this compound)

  • Assay buffer

  • Microplate reader or spectrophotometer

  • 96-well plates

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer. The final concentrations will be dependent on the specific enzyme's kinetic parameters.

  • Compound Dilution: Create a serial dilution of the test compound to assess a range of concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and the test compound at its various dilutions. Include control wells containing the enzyme and buffer but no inhibitor, and blank wells with buffer only.

  • Pre-incubation: Incubate the plate for a defined period to allow the test compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • To determine the mechanism of inhibition, conduct further kinetic studies by varying the substrate concentration in the presence of a fixed concentration of the inhibitor. The results can be plotted on a Lineweaver-Burk plot to distinguish between competitive, non-competitive, and other modes of inhibition.

Visualizing Key Concepts in Enzymatic Inhibition

The following diagrams, generated using the DOT language, illustrate a generalized workflow for enzyme inhibition assays and the fundamental types of reversible enzyme inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution setup Set up 96-well Plate (Enzyme + Compound/Control) prep_enzyme->setup prep_substrate Prepare Substrate Solution initiate Initiate Reaction (Add Substrate) prep_substrate->initiate prep_compound Prepare Test Compound Dilutions prep_compound->setup preincubate Pre-incubate setup->preincubate preincubate->initiate measure Measure Reaction Rate initiate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 plot->determine

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_c Enzyme (E) ES_c ES Complex E_c->ES_c +S EI_c EI Complex E_c->EI_c +I S_c Substrate (S) I_c Inhibitor (I) P_c Product (P) ES_c->P_c k_cat E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) ESI_nc ESI Complex ES_nc->ESI_nc +I P_nc Product (P) ES_nc->P_nc k_cat EI_nc->ESI_nc +S

Caption: Simplified signaling pathways for reversible enzyme inhibition.

Conclusion and Future Directions

The study of this compound's enzymatic inhibition profile remains an open area for investigation. The weak biological activity reported in early studies may have limited further exploration into its specific molecular targets. Future research efforts could involve broader screening against a panel of enzymes to identify potential inhibitory activity that was not apparent in initial antibacterial assays. Such studies would be the necessary first step to populate the kind of detailed inhibition profile tables and specific mechanistic pathways that are currently lacking for this compound. The generalized protocols and conceptual diagrams provided herein offer a starting point for such an investigative endeavor.

References

An Investigative Guide to the Enaminomycin Family and the Methodologies for Elucidating Antibacterial Modes of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Published: November 11, 2025

Executive Summary

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. The enaminomycins, a family of natural products isolated from Streptomyces species, represent one such area of investigation. This technical guide addresses the current state of knowledge regarding Enaminomycin B and its activity against Gram-positive bacteria.

Scientific literature on the specific mode of action of this compound is exceptionally limited. Initial characterization studies indicate that while Enaminomycin A shows notable antibacterial and cytostatic effects, Enaminomycins B and C are only weakly active against both Gram-positive and Gram-negative bacteria[1]. Consequently, their mechanism has not been a focus of in-depth research.

This document serves a dual purpose: first, to consolidate the known physicochemical properties of the enaminomycin family; and second, to provide a comprehensive framework of the experimental protocols and logical workflows required to elucidate the mode of action for a sparsely characterized compound like this compound. We will discuss potential mechanisms based on its chemical class (epoxy quinone) and provide detailed, generalized methodologies for researchers aiming to investigate such compounds.

The Enaminomycin Family: Known Characteristics

The enaminomycins are a class of antibiotics produced by Streptomyces baarnensis[2]. They are distinguished by their epoxy quinone core structure.

  • Chemical Class: Epoxy quinone antibiotics[1].

  • Molecular Formulae:

    • Enaminomycin A: C₇H₅NO₅

    • This compound: C₁₀H₁₁NO₆

    • Enaminomycin C: C₇H₇NO₅[1].

  • Biological Activity: Enaminomycin A is the most potent of the family, demonstrating broad-spectrum activity against Gram-positive and Gram-negative bacteria and an inhibitory effect on L1210 mouse leukemia cells. In contrast, Enaminomycins B and C exhibit only weak antibacterial activity[1][2].

Given the limited data on this compound's activity, the remainder of this guide will focus on the potential mechanisms of its chemical class and the experimental approaches required for a full characterization.

Potential Modes of Action for Epoxy Quinone Antibiotics

The epoxy quinone scaffold is associated with several distinct antibacterial mechanisms. The precise mode of action is dictated by the overall structure of the molecule. For a novel compound like this compound, several hypotheses could be explored.

  • Inhibition of DNA Topoisomerases: Many quinolone antibiotics function by inhibiting essential type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are critical for relieving torsional stress during DNA replication. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce permanent double-strand breaks in the bacterial chromosome, leading to cell death[3][4][5].

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety is redox-active. It can undergo redox cycling within the cell, a process that consumes cellular reductants (like NADH or NADPH) and transfers electrons to molecular oxygen. This generates superoxide radicals and other ROS, which cause widespread damage to DNA, proteins, and lipids, ultimately leading to oxidative stress and cell death[6].

  • Covalent Modification of Cellular Targets: The epoxide ring is an electrophilic functional group susceptible to nucleophilic attack. This reactivity allows the molecule to form covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in the active sites of essential enzymes or with nucleic acids, leading to irreversible inactivation of the target[7].

  • Pleiotropic Effects on Cellular Metabolism: Some quinone-based natural products, such as emodin, have been shown to exert multiple effects simultaneously, including the disruption of pyruvate metabolism and the inhibition of both protein and DNA biosynthesis[1].

A Framework for Determining the Mode of Action

To investigate an uncharacterized compound, a systematic workflow is essential. The following sections detail the generalized experimental protocols that would be applied to determine the mode of action of this compound.

Quantitative Assessment of Antibacterial Potency

The first step is to quantify the compound's activity. The Minimum Inhibitory Concentration (MIC) is the standard measure. The table below is a template for presenting such data. As no specific MIC values for this compound are published, representative data for other antibiotics against Staphylococcus aureus are included for illustrative purposes.

Antibiotic AgentStrainMIC (µg/mL)Reference
VancomycinMethicillin-Sensitive S. aureus (MSSA)<0.5 - 2[5]
VancomycinMethicillin-Resistant S. aureus (MRSA)1 - 2[8]
LinezolidMSSA / MRSA1 - 4[5]
DaptomycinMSSA / MRSA≤1[8]
This compound Various Gram-Positive StrainsData Not Available
Key Experimental Protocols for MoA Elucidation

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

  • Preparation of Antibiotic Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations.

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus ATCC 29213) to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (no antibiotic) and a negative control (no bacteria). Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: ATP Synthase Inhibition Assay (Spectrophotometric)

This assay measures the ATP hydrolysis (reverse) activity of the F1Fo-ATP synthase, which is a common method to screen for inhibitors.

  • Mitochondria/Membrane Vesicle Isolation: Isolate mitochondria or bacterial membrane vesicles from the test organism (e.g., Bacillus subtilis) using standard differential centrifugation techniques.

  • Reagent Preparation:

    • Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.

    • Enzyme-Coupled System: Prepare an assay medium containing the assay buffer plus NADH, phosphoenolpyruvate (PEP), lactate dehydrogenase (LDH), and pyruvate kinase (PK)[9].

  • Assay Procedure:

    • Add the isolated membrane fraction to a spectrophotometer cuvette containing the enzyme-coupled assay medium.

    • Initiate the reaction by adding a known concentration of ATP. The hydrolysis of ATP by ATP synthase produces ADP. Pyruvate kinase uses PEP to convert this ADP back to ATP, producing pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the ATP hydrolysis activity[6][9].

  • Inhibition Measurement: Perform the assay in the presence of various concentrations of this compound. A known inhibitor like oligomycin should be used as a positive control. The percentage of inhibition is calculated by comparing the rate of NADH oxidation in the presence and absence of the test compound.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following have been generated using the DOT language to meet the specified requirements.

cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism Class Identification cluster_2 Phase 3: Specific Target & Pathway Investigation A Isolate/Synthesize Compound (this compound) B Determine MIC Against Gram-Positive Panel (e.g., S. aureus, B. subtilis) A->B C Macromolecular Synthesis Assays (Radiolabel Incorporation) B->C If active J Membrane Integrity Assays (e.g., PI Staining) B->J K Metabolic Assays (e.g., ATP Synthase Activity) B->K L ROS Production Assay B->L D DNA Synthesis C->D E RNA Synthesis C->E F Protein Synthesis C->F G Cell Wall Synthesis C->G H Identify Specific Target (e.g., DNA Gyrase, Topo IV) D->H If DNA synthesis inhibited I Identify Specific Target (e.g., Ribosomal Subunit) F->I If protein synthesis inhibited

Caption: Workflow for Elucidating the Mode of Action of a Novel Antibiotic.

cluster_membrane Bacterial Cytoplasmic Membrane atp_synthase F1 (catalytic domain) Fo (proton channel) protons_in Protons (Low Conc.) Cytoplasm atp_synthase:fo->protons_in atp ATP atp_synthase:f1->atp Synthesis protons_out Protons (High Conc.) Periplasmic Space protons_out->atp_synthase:fo Proton Motive Force adp ADP + Pi adp->atp_synthase:f1 Substrate death Energy Depletion & Cell Death atp->death Essential for Cellular Processes inhibitor ATP Synthase Inhibitor inhibitor->atp_synthase BLOCKS

Caption: Example Pathway: Inhibition of Bacterial F1Fo-ATP Synthase.

Conclusion

This compound is a member of the epoxy quinone family of natural products with reportedly weak antibacterial activity. Due to this limited potency, its specific mode of action against Gram-positive bacteria remains uninvestigated and undefined in the public domain. However, its chemical structure suggests several plausible mechanisms, including inhibition of DNA replication, generation of oxidative stress via redox cycling, or covalent modification of essential cellular targets.

For researchers and drug development professionals, compounds like this compound represent a common challenge: how to proceed when initial data is sparse. This guide provides a clear, technically grounded framework for such an investigation. By systematically applying established protocols for quantifying activity (MIC determination) and identifying the affected cellular pathways (macromolecular synthesis and specific target assays), the mode of action for any novel antibacterial agent can be successfully elucidated. Future research into the enaminomycin family could yet reveal unique biological activities or provide scaffolds for the synthesis of more potent derivatives.

References

Enaminomycin B: An In-depth Analysis of its Mode of Action Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the mode of action of Enaminomycin B, a member of the epoxy quinone class of antibiotics, against Gram-negative bacteria. Despite its discovery, detailed molecular and mechanistic studies on this compound remain limited. This document synthesizes the available information on the Enaminomycin family, draws inferences from the broader class of quinone antibiotics, and identifies key areas for future research. Due to the scarcity of specific data for this compound, this guide also explores the properties of the more potent analogue, Enaminomycin A, to provide a contextual framework for its potential mechanism of action.

Introduction to the Enaminomycin Family

The Enaminomycins are a family of antibiotics produced by Streptomyces baarnensis.[1] This family includes three main analogues: Enaminomycin A, B, and C.[1] Structurally, they are characterized as new members of the epoxy quinone family, possessing unique chemical features such as an epoxy, a primary amine, and a carboxylic acid within a small structural unit.[1]

Initial studies have established that Enaminomycin A is the most potent compound in this family, exhibiting activity against both Gram-positive and Gram-negative bacteria.[2] In contrast, this compound and C have been reported to be only weakly active against these bacterial groups.[2]

Physicochemical Properties and Antibacterial Spectrum

Compound Chemical Formula Antibacterial Activity against Gram-negative Bacteria Cytostatic Effect (L1210 mouse leukemia cells)
Enaminomycin A C₇H₅NO₅Potent[2]Yes[2]
This compound C₁₀H₁₁NO₆Weakly Active[2]Not reported
Enaminomycin C C₇H₇NO₅Weakly Active[2]Not reported
Table 1: Comparative biological properties of Enaminomycin A, B, and C.

Postulated Mode of Action of this compound

Due to the limited specific research on this compound, its precise mode of action against Gram-negative bacteria has not been elucidated. However, based on its classification as an epoxy quinone, a general mechanism can be postulated. Quinone-containing antibiotics are known to exert their antimicrobial effects through various mechanisms, primarily involving the generation of reactive oxygen species (ROS) and interference with cellular respiration.

Potential Involvement of Reactive Oxygen Species (ROS)

A plausible mechanism of action for epoxy quinones is the generation of intracellular ROS. This process, often referred to as redox cycling, can lead to widespread damage to essential cellular components.

G cluster_membrane Bacterial Cell cluster_damage Consequences of Oxidative Stress Enaminomycin_B This compound Cell_Membrane Cell Membrane Enaminomycin_B->Cell_Membrane Uptake Redox_Cycling Redox Cycling Cell_Membrane->Redox_Cycling Intracellular Accumulation ROS Reactive Oxygen Species (ROS) (e.g., O2⁻, H2O2, •OH) Redox_Cycling->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage Oxidative Stress DNA_Damage DNA Damage Cellular_Damage->DNA_Damage Protein_Oxidation Protein Oxidation Cellular_Damage->Protein_Oxidation Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation Enzyme_Inactivation Enzyme Inactivation Cellular_Damage->Enzyme_Inactivation

Figure 1: Postulated mechanism of ROS generation by this compound.

This conceptual workflow illustrates the potential pathway where this compound, after entering the bacterial cell, undergoes redox cycling. This process generates superoxide radicals (O₂⁻), which can be further converted to hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH). These ROS can cause significant damage to DNA, proteins, and lipids, ultimately leading to bacterial cell death.

Inhibition of Essential Cellular Processes

Beyond ROS generation, quinone antibiotics can directly interfere with vital cellular processes. A potential target could be the bacterial respiratory chain, where they can act as electron acceptors, disrupting the normal flow of electrons and inhibiting ATP synthesis. Another possibility is the direct alkylation of essential enzymes or DNA by the reactive epoxy group, leading to their inactivation.

G cluster_workflow Experimental Workflow for Mode of Action Studies Start Start: Isolate this compound MIC Determine Minimum Inhibitory Concentration (MIC) against Gram-negative bacteria Start->MIC Target_ID Target Identification Assays (e.g., Affinity Chromatography, Genomic/Proteomic Profiling) MIC->Target_ID Mechanism_Validation Mechanism Validation (e.g., Enzyme Inhibition Assays, ROS Detection, Macromolecule Synthesis Inhibition) Target_ID->Mechanism_Validation End Elucidate Mode of Action Mechanism_Validation->End

Figure 2: A general experimental workflow to elucidate the mode of action.

Experimental Protocols: A General Framework

While specific experimental protocols for investigating this compound's mode of action are not published, a standard set of assays would be required to validate the postulated mechanisms.

4.1. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To quantify the antibacterial potency of this compound against a panel of clinically relevant Gram-negative bacteria.

  • Methodology: A broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines would be appropriate.

    • Prepare a twofold serial dilution of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

4.2. Reactive Oxygen Species (ROS) Detection Assay

  • Objective: To determine if this compound induces the production of intracellular ROS in Gram-negative bacteria.

  • Methodology: Using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • Treat bacterial cells with sub-MIC concentrations of this compound.

    • Load the cells with DCFH-DA, which is non-fluorescent until oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence compared to untreated controls would indicate ROS production.

4.3. Macromolecule Synthesis Inhibition Assays

  • Objective: To investigate if this compound inhibits the synthesis of DNA, RNA, protein, or peptidoglycan.

  • Methodology: Incorporation of radiolabeled precursors.

    • Expose bacterial cultures to this compound.

    • Add radiolabeled precursors ([³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) at different time points.

    • After incubation, precipitate the macromolecules, collect them on filters, and measure the incorporated radioactivity using a scintillation counter.

    • A reduction in the incorporation of a specific precursor would indicate inhibition of that particular macromolecular synthesis pathway.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways in Gram-negative bacteria that are affected by this compound. Research in this area would be crucial to fully understand its cellular effects.

Conclusion and Future Directions

The mode of action of this compound against Gram-negative bacteria remains largely unexplored. Based on its chemical structure as an epoxy quinone, it is plausible that its weak antibacterial activity is mediated through the generation of reactive oxygen species and/or the inhibition of essential cellular processes. However, the lack of potent activity has likely limited in-depth investigations.

Future research should focus on:

  • Quantitative Antimicrobial Susceptibility Testing: Determining the MIC values of this compound against a broad range of Gram-negative pathogens to identify any potential spectrum of activity.

  • Comparative Mechanistic Studies: Investigating the differences in the mode of action between Enaminomycin A, B, and C to understand the structure-activity relationship.

  • Target Identification: Employing modern techniques such as chemical proteomics and genetic screening to identify the specific molecular target(s) of the Enaminomycin family.

  • Synergy Studies: Exploring potential synergistic interactions of this compound with other classes of antibiotics to enhance its efficacy against Gram-negative bacteria.

A deeper understanding of the molecular basis for the weak activity of this compound could provide valuable insights for the rational design of more potent epoxy quinone antibiotics.

References

Enaminomycin B: A Technical Overview of its Limited Antibacterial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of the antibacterial properties of Enaminomycin B, a natural product isolated from Streptomyces baarnensis. While the enaminomycin family of compounds has been a subject of interest, this document focuses specifically on the reported weak antibacterial activity of the 'B' analogue. The information presented herein is intended to provide a concise yet comprehensive overview for researchers in the fields of microbiology and novel antibiotic discovery.

Summary of Antibacterial Activity

Initial studies on the enaminomycin complex, which includes enaminomycins A, B, and C, revealed that antibacterial potency varies significantly among the different analogues. Enaminomycin A was identified as the most active component, exhibiting activity against both Gram-positive and Gram-negative bacteria. In contrast, this compound and C have been consistently described as possessing only weak activity against these bacterial groups.[1]

Unfortunately, to date, specific quantitative data on the antibacterial activity of this compound, such as Minimum Inhibatory Concentrations (MICs), against a comprehensive panel of bacterial strains is not available in the public domain. This lack of detailed data prevents a thorough comparative analysis of its activity spectrum.

Experimental Protocols for Antibacterial Susceptibility Testing

While specific experimental details for the testing of this compound are not published, the following represents a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, a crucial metric for assessing antibacterial potency.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution assay.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (or other test compound)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

Procedure:

  • Inoculum Preparation: A pure culture of the test bacterium is grown overnight in CAMHB. The culture is then diluted to achieve a standardized inoculum concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in CAMHB directly in the wells of a 96-well plate. A range of concentrations should be tested to determine the inhibitory endpoint.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: A well containing only the bacterial inoculum in CAMHB (no compound) to ensure bacterial growth.

    • Negative Control: A well containing only sterile CAMHB to check for contamination.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for screening and evaluating the antibacterial activity of a novel compound like this compound.

Antibacterial_Screening_Workflow cluster_0 Compound Preparation cluster_1 Antibacterial Screening cluster_2 Data Analysis and Interpretation Compound_Isolation Isolation of this compound from Streptomyces baarnensis Compound_Purification Purification and Characterization Compound_Isolation->Compound_Purification Primary_Screening Primary Screening (e.g., Disk Diffusion Assay) Compound_Purification->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Data_Analysis Quantitative Analysis of MIC values MIC_Determination->Data_Analysis Activity_Classification Classification of Activity (e.g., Weak, Moderate, Strong) Data_Analysis->Activity_Classification

Generalized workflow for antibacterial screening.

Mechanism of Action

The precise mechanism of action underlying the weak antibacterial activity of this compound has not been elucidated. Given its structural similarity to other epoxy quinone antibiotics, it is plausible that its activity, albeit weak, may involve the disruption of essential cellular processes. However, without further experimental evidence, any proposed mechanism remains speculative.

Conclusion

The available scientific literature indicates that this compound exhibits weak antibacterial activity. A significant gap in the current knowledge is the absence of quantitative data (MIC values) and detailed mechanistic studies. For researchers in drug discovery, while this compound itself may not be a promising lead candidate for a novel antibiotic, the enaminomycin scaffold could potentially be explored for synthetic modifications to enhance its antibacterial potency. Further investigation is warranted to fully characterize the antibacterial spectrum and mechanism of action of this and related compounds.

References

Unveiling the Cytostatic Potential of Enaminomycin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the cytostatic effects of enaminomycin analogs, a class of compounds showing promise in the field of oncology. Synthesizing available data, this document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the quantitative cytostatic activity, experimental methodologies, and potential mechanisms of action of these novel compounds.

Core Findings on Cytostatic Activity

While research into the specific analogs of enaminomycin is an emerging field, preliminary studies on compounds sharing the core 7-oxabicyclo[4.1.0]heptane scaffold have demonstrated notable cytostatic and cytotoxic activities against various cancer cell lines.

Table 1: Cytostatic Activity of a 7-Oxabicyclo[4.1.0]heptane Analog
CompoundCell LineIC50 (µg/mL)Reference
3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-MCF-7 (Breast Adenocarcinoma)20.49 ± 0.29 (Aqueous Extract)[1]
22.10 ± 0.22 (Methanol Extract)[1]

Note: The reported IC50 values are for extracts of Myrtus communis L., in which the specified compound was identified as a major constituent. Further studies are needed to isolate the pure compound and confirm its specific activity.

Experimental Protocols

The methodologies employed in assessing the cytostatic effects of compounds containing the 7-oxabicyclo[4.1.0]heptane core, such as the one identified in Myrtus communis L. extracts, typically involve standard cell-based assays.

MTT Assay for Cell Viability

A common method to determine the cytotoxic and cytostatic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

MTT_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Addition and Measurement cluster_analysis Data Analysis seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of test compound incubate1->treat incubate2 Incubate for a specified period (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan formation add_mtt->incubate3 add_solvent Add solubilization solution (e.g., DMSO) incubate3->add_solvent read_absorbance Measure absorbance at ~570nm add_solvent->read_absorbance calculate_viability Calculate percentage of cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the enaminomycin analog or test compound. A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: Following incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[1]

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which enaminomycin and its analogs exert their cytostatic effects have not yet been fully elucidated. However, based on the chemical structure, which includes an epoxy quinone-like core, it is plausible that their mechanism of action may be similar to other compounds in this class.

Epoxy quinone antibiotics are known to exhibit cytotoxic effects through various mechanisms, including:

  • Alkylation of Cellular Nucleophiles: The strained epoxide ring can react with nucleophilic groups in biomolecules such as DNA and proteins, leading to cellular dysfunction.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of superoxide anions and other ROS, which can induce oxidative stress and trigger apoptosis.

  • Inhibition of Key Enzymes: These compounds may inhibit enzymes crucial for cell survival and proliferation, such as topoisomerases or DNA polymerases.

Hypothesized Signaling Pathway for Cytostatic Effect:

Signaling_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EA Enaminomycin Analog ROS Reactive Oxygen Species (ROS) EA->ROS Redox Cycling DNA DNA EA->DNA Alkylation OxidativeStress Oxidative Stress ROS->OxidativeStress Mito Mitochondrial Dysfunction OxidativeStress->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis DNA_Damage DNA Damage DNA->DNA_Damage DNA_Damage->Apoptosis

Caption: Hypothesized mechanism of cytostatic action.

Further research is imperative to validate these hypotheses and to precisely map the signaling cascades affected by enaminomycin analogs. The identification of specific molecular targets will be a critical step in the development of these compounds as potential therapeutic agents.

Conclusion and Future Directions

The preliminary data on compounds structurally related to enaminomycins suggest a promising avenue for the discovery of novel cytostatic agents. The 7-oxabicyclo[4.1.0]heptane scaffold represents a valuable starting point for medicinal chemistry efforts to synthesize and evaluate a library of analogs with improved potency and selectivity.

Future research should focus on:

  • The total synthesis of enaminomycin A, B, and C, and a diverse range of their analogs.

  • Comprehensive in vitro screening of these analogs against a panel of human cancer cell lines to determine their cytostatic and cytotoxic profiles.

  • In-depth mechanistic studies to identify the specific signaling pathways and molecular targets modulated by the most active compounds.

  • In vivo studies in animal models to evaluate the efficacy and safety of lead candidates.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising cytostatic effects of enaminomycin analogs.

References

The Relationship Between Enaminomycin A and B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enaminomycins are a family of antibiotics produced by Streptomyces baarnensis. First identified in the late 1970s, these compounds exhibit a range of biological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as cytostatic effects against murine leukemia cells. This technical guide provides an in-depth analysis of the relationship between two key members of this family, Enaminomycin A and Enaminomycin B, focusing on their structural differences, comparative biological activities, and the experimental methodologies used for their isolation and characterization.

Structural and Physicochemical Properties

Enaminomycins A and B share a common bicyclic core structure but differ in their substituent groups, which significantly impacts their biological potency. The chemical structures of Enaminomycin A and B have been elucidated through physicochemical methods and X-ray crystallographic analysis[1].

Table 1: Physicochemical Properties of Enaminomycin A and B [2]

PropertyEnaminomycin AThis compound
Molecular Formula C₇H₅NO₅C₁₀H₁₁NO₆
Appearance Yellowish-brown powderColorless needles
Melting Point 165-168 °C (decomposed)155-157 °C (decomposed)
UV λmax (MeOH) 245 nm, 340 nm245 nm, 330 nm

The core structural difference lies in the side chain at the C5 position of the bicyclo[4.1.0]heptane ring system. Enaminomycin A possesses a simple ketone at this position, whereas this compound has a more complex hydroxy-acetonyl side chain. This structural variation is directly correlated with their differing biological activities.

Comparative Biological Activity

Enaminomycin A has been identified as the most potent compound in this class, exhibiting significantly stronger antibacterial and cytostatic effects compared to this compound[2].

Antibacterial Activity

The minimum inhibitory concentrations (MICs) of Enaminomycin A and B were determined against a panel of bacteria using the agar dilution method.

Table 2: Antibacterial Spectrum of Enaminomycin A and B (MIC, µg/mL) [2]

MicroorganismEnaminomycin AThis compound
Staphylococcus aureus ATCC 6538P6.25> 100
Bacillus subtilis PCI 2193.1250
Escherichia coli NIHJ12.5> 100
Shigella sonnei12.5> 100
Pseudomonas aeruginosa> 100> 100
Proteus vulgaris OX-1925> 100
Cytostatic Activity

The cytostatic effects of Enaminomycin A and B were evaluated against L1210 mouse leukemia cells in vitro.

Table 3: Cytostatic Effect of Enaminomycin A and B on L1210 Cells [2]

CompoundED₅₀ (µg/mL)
Enaminomycin A 0.78
This compound > 25

The data clearly indicates that the simpler structure of Enaminomycin A is more favorable for both antibacterial and cytostatic activities.

Experimental Protocols

Isolation and Purification of Enaminomycins

The following protocol describes the isolation and purification of Enaminomycins A and B from the culture broth of Streptomyces baarnensis[3].

  • Fermentation: Streptomyces baarnensis is cultured in a suitable medium under submerged aerobic conditions.

  • Harvesting: The culture broth is harvested and centrifuged to separate the mycelium from the supernatant.

  • Adsorption Chromatography: The supernatant is passed through a column packed with activated carbon to adsorb the enaminomycins.

  • Elution: The column is washed, and the enaminomycins are eluted with aqueous acetone.

  • Concentration: The eluate is concentrated under reduced pressure to remove the acetone.

  • Separation: The concentrated aqueous solution is applied to a Sephadex LH-20 column and eluted with an appropriate solvent system to separate Enaminomycin A, B, and C.

  • Crystallization: The fractions containing Enaminomycin A and B are collected, concentrated, and crystallized to yield the pure compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity was assessed by the agar dilution method.

  • Preparation of Test Plates: A series of agar plates containing twofold serial dilutions of the test compounds (Enaminomycin A and B) are prepared.

  • Inoculum Preparation: The test bacteria are cultured to a specific turbidity and then diluted.

  • Inoculation: The surface of the agar plates is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for each bacterium.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the organism.

Determination of Cytostatic Activity (ED₅₀)

The cytostatic effect on L1210 mouse leukemia cells was determined as follows:

  • Cell Culture: L1210 cells are maintained in an appropriate culture medium.

  • Treatment: The cells are seeded into microplates and exposed to various concentrations of Enaminomycin A and B.

  • Incubation: The plates are incubated for a specified period.

  • Viability Assay: Cell viability is assessed using a suitable method (e.g., trypan blue exclusion or a metabolic assay).

  • Calculation: The ED₅₀ value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations

Structural Relationship between Enaminomycin A and B

The following diagram illustrates the structural transformation from Enaminomycin A to this compound, highlighting the key difference in their side chains.

G Enaminomycin_A Enaminomycin A (C₇H₅NO₅) Enaminomycin_B This compound (C₁₀H₁₁NO₆) Enaminomycin_A->Enaminomycin_B Addition of -CH₂(COCH₃)OH at C5

Structural relationship of Enaminomycins.
Experimental Workflow for Enaminomycin Isolation

This diagram outlines the key steps in the isolation and purification of Enaminomycins A and B.

cluster_fermentation Fermentation & Harvest cluster_purification Purification cluster_separation Separation & Final Product A Culture of S. baarnensis B Centrifugation A->B C Supernatant B->C D Activated Carbon Chromatography C->D E Elution with Aqueous Acetone D->E F Sephadex LH-20 Chromatography E->F G Pure Enaminomycin A F->G H Pure this compound F->H

Isolation and purification workflow.

Mechanism of Action

The precise molecular mechanism of action for the enaminomycins has not been fully elucidated in the reviewed literature. Further research is required to identify their specific cellular targets and the signaling pathways they modulate to exert their antibacterial and cytostatic effects.

Conclusion

Enaminomycin A and B, while structurally related, exhibit markedly different biological activities. The presence of a simple ketone at the C5 position in Enaminomycin A confers significantly greater antibacterial and cytostatic potency compared to the more complex side chain of this compound. This structure-activity relationship highlights the importance of this specific molecular feature for the biological function of this class of antibiotics. The detailed experimental protocols provided herein offer a foundation for further research into these compounds, with the aim of understanding their mechanism of action and exploring their potential as therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Enaminomycin B Fermentation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the fermentation and purification protocols for Enaminomycin B, a quinone-ansamycin antibiotic produced by the bacterium Streptomyces baarnensis. The following sections detail the methodologies for cultivation of the producing organism, extraction, and purification of this compound, and a summary of the key biosynthetic pathway.

Fermentation Protocol

The production of this compound is achieved through submerged fermentation of Streptomyces baarnensis. While specific quantitative data for optimal this compound production is not extensively published, the following protocol is based on established methods for the cultivation of Streptomyces species for antibiotic production.

Media Composition and Culture Conditions

Successful fermentation of Streptomyces baarnensis for this compound production relies on a nutrient-rich medium and controlled environmental conditions. The following tables outline a typical fermentation medium and the key physical parameters for cultivation.

Table 1: Fermentation Medium for Streptomyces baarnensis

ComponentConcentration (g/L)Purpose
Glucose20.0 - 40.0Primary Carbon Source
Soybean Meal10.0 - 20.0Nitrogen and Growth Factor Source
Corn Starch5.0 - 10.0Secondary Carbon Source
CaCO₃1.0 - 2.0pH Buffering Agent
K₂HPO₄0.5 - 1.0Phosphate Source and pH Buffering
MgSO₄·7H₂O0.2 - 0.5Source of Magnesium Ions
Trace Element Solution1.0 mL/LProvides essential micronutrients

Table 2: Fermentation Parameters

ParameterOptimal Range
Temperature28 - 32°C
pH6.8 - 7.2
Agitation200 - 250 rpm
Aeration1.0 - 1.5 vvm
Fermentation Time5 - 7 days
Experimental Protocol: Submerged Fermentation
  • Inoculum Preparation:

    • Aseptically transfer a loopful of Streptomyces baarnensis spores from a mature agar plate into a 250 mL flask containing 50 mL of seed culture medium (same composition as the fermentation medium).

    • Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 48-72 hours until a dense mycelial suspension is obtained.

  • Fermentation:

    • Prepare the fermentation medium as detailed in Table 1 and sterilize by autoclaving.

    • Inoculate the sterile fermentation medium with 5-10% (v/v) of the seed culture.

    • Carry out the fermentation in a 30-liter jar fermentor under the conditions specified in Table 2.[1]

    • Monitor the fermentation process by periodically measuring pH, cell growth (mycelial dry weight), and antibiotic production (using a suitable bioassay or HPLC analysis).

Fermentation_Workflow Spore_Stock Streptomyces baarnensis Spore Stock Seed_Culture Seed Culture (48-72h, 28°C, 220 rpm) Spore_Stock->Seed_Culture Inoculation Production_Fermentor Production Fermentor (5-7 days, 28-32°C, pH 6.8-7.2) Seed_Culture->Production_Fermentor Inoculation (5-10% v/v) Harvest Harvest Culture Broth Production_Fermentor->Harvest

Fermentation workflow for this compound production.

Purification Protocol

The purification of this compound from the fermentation broth involves a multi-step process to separate it from other cellular components and related enaminomycin compounds.[1]

Experimental Protocol: Purification of this compound
  • Cell Removal:

    • Centrifuge the harvested culture broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant containing the enaminomycins.[1]

  • Adsorption Chromatography:

    • Adjust the pH of the supernatant to 7.0.

    • Pass the supernatant through a column packed with activated carbon. The enaminomycins will adsorb to the carbon matrix.

    • Wash the column with distilled water to remove unbound impurities.

    • Elute the enaminomycins from the activated carbon column using aqueous acetone. A stepwise or linear gradient of acetone (e.g., 20-80%) can be employed for selective elution.[1]

  • Size Exclusion Chromatography:

    • Concentrate the acetone eluate containing the enaminomycin mixture under reduced pressure.

    • Apply the concentrated sample to a Sephadex LH-20 column pre-equilibrated with a suitable organic solvent (e.g., methanol or a chloroform-methanol mixture).

    • Elute the column with the same solvent. Enaminomycins A, B, and C will be separated based on their size and interaction with the resin.[1]

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Pool the fractions containing pure this compound and concentrate to obtain the final product.

Purification_Workflow Culture_Broth Harvested Culture Broth Centrifugation Centrifugation Culture_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelial Pellet (discard) Centrifugation->Mycelium Activated_Carbon Activated Carbon Chromatography Supernatant->Activated_Carbon Aqueous_Acetone Aqueous Acetone Elution Activated_Carbon->Aqueous_Acetone Enaminomycin_Mix Crude Enaminomycin Mixture Aqueous_Acetone->Enaminomycin_Mix Sephadex_LH20 Sephadex LH-20 Chromatography Enaminomycin_Mix->Sephadex_LH20 Enaminomycin_B Pure this compound Sephadex_LH20->Enaminomycin_B AHBA_Biosynthesis PEP Phosphoenolpyruvate (PEP) AminoDAHP aminoDAHP PEP->AminoDAHP E4P Erythrose-4-Phosphate (E4P) E4P->AminoDAHP AminoDHQ aminoDHQ AminoDAHP->AminoDHQ AminoDHS aminoDHS AminoDHQ->AminoDHS AHBA 3-Amino-5-Hydroxybenzoic Acid (AHBA) AminoDHS->AHBA Ansamycin_Core Ansamycin Core Structure AHBA->Ansamycin_Core Polyketide Synthase (PKS)

References

Application Notes and Protocols for the Extraction of Enaminomycin B from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and a generalized protocol for the extraction and purification of Enaminomycin B, a member of the epoxy quinone family of antibiotics, from submerged cultures of Streptomyces baarnensis. Enaminomycins A, B, and C were first identified in the culture broth of Streptomyces baarnensis strain No. 13120[1]. The protocols outlined below are based on established methodologies for the isolation of secondary metabolites from Streptomyces and are intended to serve as a foundational guide for laboratory-scale extraction and purification. Optimization of these protocols is recommended to enhance yield and purity.

Introduction to this compound

This compound is a secondary metabolite produced by the Gram-positive bacterium Streptomyces baarnensis. It belongs to a class of compounds known as epoxy quinones[1]. The molecular formula for this compound is C₁₀H₁₁NO₆[1]. While Enaminomycin A is the most potent of the enaminomycins, exhibiting activity against both Gram-positive and Gram-negative bacteria, this compound has weaker antibacterial activity[1]. The extraction and purification of such secondary metabolites are critical steps in drug discovery and development, enabling further characterization and evaluation of their therapeutic potential.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₆[1]
Chemical ClassEpoxy Quinone[1]
Producing OrganismStreptomyces baarnensis No. 13120[1]
Solubility (inferred)Soluble in Water, Methanol, DMF, DMSO, Acetone, Chloroform[]

Fermentation of Streptomyces baarnensis

The production of this compound is achieved through submerged fermentation of S. baarnensis. The composition of the culture medium is a critical factor influencing the yield of secondary metabolites. While the exact medium for optimal this compound production is not specified in the literature, a generalized high-yield medium for Streptomyces can be employed.

Recommended Culture Medium

A modified marine medium or a standard Streptomyces medium can be adapted. The following composition, based on media known to support robust secondary metabolite production in Streptomyces, is recommended[3][4].

Table 2: Proposed Culture Medium for S. baarnensis

ComponentConcentration (g/L)Purpose
Starch10.0Carbon Source
Peptone2.0Nitrogen Source
Yeast Extract2.0Nitrogen Source, Vitamins
K₂HPO₄1.0Phosphate Source, pH Buffer
MgSO₄·7H₂O0.5Source of Magnesium Ions
NaCl0.5Osmotic Balance
FeSO₄·7H₂O0.01Trace Element
Distilled Waterto 1 LSolvent
Final pH 7.0-7.2
Fermentation Protocol
  • Inoculum Preparation: Inoculate a loopful of S. baarnensis spores or mycelia from a fresh agar plate into a 250 mL baffled flask containing 50 mL of seed culture medium (same composition as the production medium). Incubate at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.

  • Production Culture: Inoculate a 30-liter jar fermentor containing the production medium with a 5-10% (v/v) seed culture.

  • Fermentation Conditions: Maintain the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days. Monitor pH and adjust as necessary to maintain it within the optimal range of 7.0-8.0.

  • Harvesting: After the incubation period, harvest the culture broth for extraction.

Extraction and Purification of this compound

The extraction and purification process involves separating the biomass from the culture broth, followed by a series of chromatographic steps to isolate this compound[1].

Experimental Workflow Diagram

Extraction_Workflow cluster_fermentation Fermentation cluster_separation1 Initial Separation cluster_extraction Adsorption Chromatography cluster_purification Final Purification cluster_analysis Analysis Fermentation Submerged Culture of S. baarnensis Centrifugation Centrifugation of Culture Broth Fermentation->Centrifugation Adsorption Adsorption of Supernatant onto Activated Carbon Column Centrifugation->Adsorption Supernatant Elution Elution with Aqueous Acetone Adsorption->Elution Concentration Concentration of Eluate Elution->Concentration Sephadex Sephadex LH-20 Column Chromatography Concentration->Sephadex Fractions Fraction Collection Sephadex->Fractions Analysis Analysis of Fractions for this compound Fractions->Analysis

Caption: A generalized workflow for the extraction of this compound.

Detailed Protocols

Protocol 1: Initial Extraction

  • Centrifugation: Centrifuge the harvested culture broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant containing the enaminomycins.

  • Adsorption onto Activated Carbon:

    • Prepare a column packed with activated carbon. The dimensions of the column will depend on the volume of the supernatant.

    • Pass the supernatant through the activated carbon column to adsorb the enaminomycins[1].

  • Elution: Elute the adsorbed compounds from the activated carbon column using aqueous acetone[1]. A stepwise gradient of increasing acetone concentration (e.g., 20%, 40%, 60%, 80% acetone in water) is recommended to effectively desorb the compounds.

  • Concentration: Collect the eluate fractions and concentrate them under reduced pressure using a rotary evaporator to remove the acetone and water.

Protocol 2: Purification by Sephadex LH-20 Chromatography

Sephadex LH-20 is a versatile medium for separating small molecules in both aqueous and organic solvents[5]. The separation of Enaminomycins A, B, and C is achieved using this resin[1].

  • Column Preparation:

    • Swell the Sephadex LH-20 resin in the chosen mobile phase for at least 3 hours[6]. A suitable mobile phase for separating closely related small molecules like enaminomycins could be methanol or an ethanol/water mixture.

    • Pack a column with the swollen Sephadex LH-20 resin. Equilibrate the column by washing with at least two column volumes of the mobile phase.

  • Sample Application: Dissolve the concentrated extract from the previous step in a minimal amount of the mobile phase and apply it to the top of the Sephadex LH-20 column.

  • Elution and Fractionation: Elute the sample through the column with the mobile phase at a low flow rate to ensure good resolution. Collect fractions of a defined volume.

  • Analysis of Fractions: Analyze the collected fractions for the presence of this compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

Visualization of Potential Biosynthetic Logic

While the specific biosynthetic pathway for this compound has not been elucidated, a generalized logical flow for secondary metabolite production in Streptomyces can be visualized. This typically involves the expression of a biosynthetic gene cluster (BGC) leading to the production of a core scaffold, which is then modified by tailoring enzymes.

Biosynthesis_Logic BGC This compound Biosynthetic Gene Cluster (BGC) Transcription Transcription & Translation BGC->Transcription PKS_NRPS Polyketide Synthase (PKS) / Non-Ribosomal Peptide Synthetase (NRPS) Assembly Transcription->PKS_NRPS Core_Scaffold Core Enaminomycin Scaffold PKS_NRPS->Core_Scaffold Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Core_Scaffold->Tailoring_Enzymes Enaminomycin_B Final this compound Structure Tailoring_Enzymes->Enaminomycin_B

Caption: A logical diagram of secondary metabolite biosynthesis.

Data Presentation

Table 3: Representative Purification Table (Hypothetical Data)

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Supernatant10,00050,00051001
Activated Carbon Eluate50040,000808016
Sephadex LH-20 Pool2030,0001,50060300

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will need to be determined experimentally.

Conclusion

The protocols described in this document provide a solid foundation for the extraction and purification of this compound from Streptomyces baarnensis cultures. The key steps involve submerged fermentation, separation of the supernatant, adsorption chromatography on activated carbon, and final purification using Sephadex LH-20 chromatography[1]. Researchers should note that optimization of culture conditions and purification parameters will be essential to achieve high yields and purity of the target compound. Further analytical studies will be required to characterize the purified this compound and explore its full biological potential.

References

Synthesis of Enaminone Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the synthesis, characterization, and biological evaluation of enaminone derivatives, versatile building blocks in medicinal chemistry.

Introduction

While the natural product Enaminomycin B, identified as (1S,5S,6R)-2,5-dihydroxy-4-imino-5-(2-oxopropyl)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid, has a defined chemical structure, publicly available scientific literature detailing its synthesis, the preparation of its derivatives, and its biological mechanism of action is currently scarce.[1] Its congener, Enaminomycin A, is known to be produced by Streptomyces baarnensis and exhibits activity against Gram-positive and Gram-negative bacteria, as well as fungi.[]

Given the limited information on this compound, this document will focus on the broader, yet closely related and highly significant, class of compounds known as enaminones . Enaminones are versatile precursors that have been extensively utilized as building blocks in the synthesis of a wide array of heterocyclic compounds with significant biological activities. These activities include antimicrobial, antifungal, and antitumor properties. This application note provides detailed protocols for the synthesis of enaminone derivatives and their subsequent transformation into biologically active heterocyclic systems, along with methods for their biological evaluation.

I. Synthesis of β-Enaminone and Enamino Ester Derivatives

A general and efficient method for the synthesis of β-enaminone and enamino ester derivatives involves the condensation of 1,3-dicarbonyl compounds with primary amines. This reaction can be catalyzed by various agents, including green catalysts like onion extract, providing an environmentally benign process.

Experimental Protocol: General Synthesis of β-Enaminones

This protocol describes the synthesis of β-enaminones from 1,3-diketones and primary amines.

Materials:

  • 1,3-diketone (e.g., acetylacetone)

  • Primary amine (aromatic, aliphatic, or heterocyclic)

  • Ethanol

  • Catalyst (e.g., onion extract)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1 mmol) and the primary amine (1 mmol) in ethanol (5 mL).

  • Add the catalyst (e.g., 0.01 mL of onion extract).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Synthesis of Representative β-Enaminones

Entry1,3-DiketoneAmineProductYield (%)
1AcetylacetoneAniline4-(phenylamino)pent-3-en-2-one95
2Acetylacetonep-Toluidine4-(p-tolylamino)pent-3-en-2-one97
3DimedoneBenzylamine3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one92
4Ethyl acetoacetateAnilineEthyl 3-(phenylamino)but-2-enoate90

Yields are based on representative literature procedures.

II. Synthesis of Heterocyclic Derivatives from Enaminones

Enaminones serve as versatile synthons for a variety of heterocyclic compounds. Their reactivity allows for the construction of substituted pyridines, pyrazoles, isoxazoles, and pyrimidines.

Experimental Protocol: Synthesis of Substituted Pyridines

This protocol details the synthesis of 6-(pyrazol-3-yl)-pyridine derivatives from N-arylpyrazole-containing enaminones and active methylene compounds.

Materials:

  • N-arylpyrazole-containing enaminone

  • Active methylene compound (e.g., 2,4-pentanedione, ethyl 3-oxobutanoate)

  • Glacial acetic acid

  • Ammonium acetate

Procedure:

  • A mixture of the enaminone (1 mmol), the active methylene compound (1.2 mmol), and ammonium acetate (1.5 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from an appropriate solvent to afford the pure pyridine derivative.

Experimental Workflow: From Enaminones to Heterocycles

G Enaminone Enaminone Precursor Pyridine Substituted Pyridine Enaminone->Pyridine + Acetic Acid, Ammonium Acetate Bipyrazole Bipyrazole Enaminone->Bipyrazole + Ethanol Isoxazole Pyrazolylisoxazole Enaminone->Isoxazole + Ethanol, K2CO3 Pyrimidine Pyrimidine-2-thione Enaminone->Pyrimidine + Ethanol, EtONa ActiveMethylene Active Methylene Compound ActiveMethylene->Pyridine Hydrazine Hydrazine Hydrate Hydrazine->Bipyrazole Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Isoxazole Thiourea Thiourea Thiourea->Pyrimidine

Caption: Synthetic routes from enaminone precursors to various heterocyclic derivatives.

III. Biological Activity of Enaminone-Derived Heterocycles

Many heterocyclic compounds synthesized from enaminones exhibit significant biological activities, particularly as antimicrobial and antifungal agents.

Experimental Protocol: Antimicrobial and Antifungal Screening

This protocol outlines a standard method for evaluating the antimicrobial and antifungal activity of synthesized compounds using the agar well diffusion method.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar and Sabouraud dextrose agar

  • Standard antibiotics (e.g., Ampicillin, Gentamicin) and antifungal (e.g., Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare sterile agar plates seeded with the test microorganisms.

  • Create wells of a specific diameter in the agar plates.

  • Dissolve the synthesized compounds and standard drugs in DMSO to a known concentration.

  • Add a defined volume of the compound solution, standard drug, and DMSO (as a negative control) to the wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measure the diameter of the zone of inhibition around each well.

Data Presentation: Antimicrobial Activity of Selected Heterocyclic Derivatives

CompoundS. aureus (IZ, mm)E. coli (IZ, mm)C. albicans (IZ, mm)A. niger (IZ, mm)
Derivative A 18152017
Derivative B 12101511
Derivative C 22192521
Ampicillin 25---
Gentamicin -23--
Amphotericin B --2824

IZ = Inhibition Zone in mm. Data is representative of typical screening results.

IV. Potential Mechanism of Action

While the precise mechanism of action can vary depending on the final heterocyclic structure, some enaminone derivatives have been shown to exert their effects through the inhibition of essential cellular processes in pathogens. For example, some compounds may interfere with cell wall synthesis, protein synthesis, or nucleic acid replication.

Signaling Pathway Diagram: Hypothetical Drug Action

G Drug Enaminone-Derived Heterocycle Target Bacterial Enzyme/Ribosome Drug->Target Binding Inhibition Inhibition Drug->Inhibition Pathway Essential Cellular Pathway (e.g., Protein Synthesis) Target->Pathway Catalyzes CellDeath Bacterial Cell Death Pathway->CellDeath Leads to Inhibition->Pathway

Caption: A potential mechanism of action for an enaminone-derived antimicrobial agent.

Enaminones are undeniably powerful intermediates in the synthesis of a diverse range of biologically active heterocyclic compounds. The straightforward and often high-yielding synthetic protocols, coupled with the significant antimicrobial and antifungal activities of the resulting derivatives, make this class of compounds a continuing area of interest for drug discovery and development. Further exploration into the structure-activity relationships and mechanisms of action of these derivatives will be crucial in designing novel and effective therapeutic agents.

References

Application Notes and Protocols for In Vitro Antibacterial Assay of Enaminomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycins are a class of antibiotics characterized by an epoxy quinone structure. While Enaminomycin A is known for its potent activity against both Gram-positive and Gram-negative bacteria, Enaminomycin B has demonstrated weaker antibacterial effects. Due to the limited availability of specific quantitative data for this compound, this document provides generalized protocols for key in vitro antibacterial assays, using the broader class of epoxy quinone antibiotics as a representative model. These protocols will enable researchers to assess the antibacterial efficacy and potential mechanism of action of this compound and related compounds.

The primary mechanism of action for the related quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair. It is plausible that enaminomycins share a similar mechanistic pathway.

Data Presentation

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of a Representative Epoxy Quinone Antibiotic

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive-
Streptococcus pneumoniaePositive-
Escherichia coliNegative-
Pseudomonas aeruginosaNegative-

Table 2: Illustrative Time-Kill Assay Data for a Representative Epoxy Quinone Antibiotic against Staphylococcus aureus

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
0----
2----
4----
8----
24----

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.

Materials:

  • This compound (or representative compound) stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Inoculum: Culture the test bacteria in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (5x10^5 CFU/mL) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E Time_Kill_Assay_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis A Prepare Bacterial Culture (~5x10^5 CFU/mL) C Inoculate Test Tubes A->C B Prepare Test Tubes with This compound (MIC, 2xMIC, 4xMIC) B->C D Incubate at 37°C with shaking C->D E Collect Aliquots at Time Points (0, 2, 4, 8, 24h) D->E F Perform Serial Dilutions and Plate E->F G Incubate Plates and Count Colonies (CFU/mL) F->G H Plot Log10 CFU/mL vs. Time G->H Mechanism_of_Action cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effect cluster_outcome Outcome Enaminomycin This compound Complex DNA-Gyrase/Topoisomerase IV Complex Enaminomycin->Complex Binds to Stabilization Stabilization of Cleavage Complex Complex->Stabilization DSB Double-Strand DNA Breaks Stabilization->DSB Inhibition Inhibition of DNA Replication and Transcription DSB->Inhibition Death Bacterial Cell Death Inhibition->Death

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Enaminomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycin B is a natural product belonging to the enaminomycin family of antibiotics. Preliminary studies have indicated that this compound exhibits weak antibacterial activity against both Gram-positive and Gram-negative bacteria[1]. The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of any potential antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. This value is a fundamental measure of an antibiotic's potency and is essential for preclinical assessment and for guiding further drug development efforts.

These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique. Additionally, this document outlines data presentation formats and provides visual representations of the experimental workflow and a hypothetical mechanism of action to aid researchers in their investigations.

Data Presentation

Quantitative results from MIC testing should be organized for clarity and ease of comparison. The following table is a template for presenting MIC data for this compound against various bacterial strains.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Representative Bacterial Strains.

Test OrganismGram StainTypeMIC (µg/mL)
Bacillus subtilisGram-PositiveRod128
Proteus vulgarisGram-NegativeRod256
Staphylococcus aureusGram-PositiveCoccus>512
Escherichia coliGram-NegativeRod>512

Note: The MIC values presented in this table are for illustrative purposes only and are intended to serve as a template for reporting experimental findings. Actual MIC values must be determined experimentally.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

1. Materials

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Bacillus subtilis, Proteus vulgaris)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Sterile reservoirs

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

  • This adjusted suspension contains approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

3. Preparation of Microtiter Plates

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB.

  • Add 200 µL of the this compound working solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10.

  • After mixing in well 10, discard 100 µL.

  • Well 11 will serve as the growth control (no antibiotic).

  • Well 12 will serve as the sterility control (no bacteria).

4. Inoculation and Incubation

  • Add 10 µL of the diluted bacterial inoculum (prepared in step 2.6) to wells 1 through 11. This will bring the final volume in each well to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Do not add any inoculum to well 12.

  • Seal the plate with a sterile lid or adhesive film.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results

  • After incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth. The growth control (well 11) should show turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of this compound Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC

Caption: Workflow for MIC determination using the broth microdilution method.

Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Signaling_Pathway cluster_cell Bacterial Cell Enaminomycin_B This compound Inhibition Inhibition Enaminomycin_B->Inhibition Target_Enzyme Peptidoglycan Glycosyltransferase Cell_Wall Peptidoglycan Cell Wall Target_Enzyme->Cell_Wall Polymerization Lipid_II Lipid II (Precursor) Lipid_II->Target_Enzyme Substrate Inhibition->Target_Enzyme

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols: Enaminomycin B for Studying Antibiotic Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research has been conducted to provide detailed application notes and protocols for the use of Enaminomycin B in studying antibiotic resistance mechanisms. However, searches for "this compound" did not yield specific information regarding a compound with this name, its mechanism of action, or its application in antibiotic resistance studies.

The scientific literature contains information on a broad class of compounds known as enaminones , which are recognized for their versatile roles in organic synthesis and as building blocks for various heterocyclic compounds.[1][2][3][4] Some enaminone derivatives have been investigated for their potential biological activities, including antimicrobial properties.[1][2] Additionally, information is available for other unrelated antibiotics with similar-sounding names, such as Pyridomycin B.[5]

Without specific data on this compound, it is not possible to provide the requested detailed application notes, quantitative data tables, experimental protocols, and signaling pathway diagrams.

To facilitate your research in antibiotic resistance, we are providing a generalized framework of protocols and methodologies that are commonly employed in the field. These can be adapted for a novel compound once its specific characteristics are determined.

General Framework for Characterizing a Novel Antibiotic Agent

Should "this compound" be a novel or proprietary compound, the following sections outline the standard experimental workflow to characterize its potential for studying antibiotic resistance.

I. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7][8][9] It is a fundamental measurement to assess the antimicrobial activity of a compound.[9]

Table 1: Hypothetical MIC Data for a Novel Compound against Various Bacterial Strains

Bacterial StrainAntibiotic Class ResistanceMIC (µg/mL) of Compound XMIC (µg/mL) of Control Antibiotic
Staphylococcus aureus ATCC 29213Susceptible
Methicillin-resistant S. aureus (MRSA)β-lactams
Escherichia coli ATCC 25922Susceptible
Carbapenem-resistant E. coliCarbapenems
Pseudomonas aeruginosa PAO1Susceptible
Multi-drug resistant P. aeruginosaMultiple

Protocol: Broth Microdilution Method for MIC Determination [9][10]

  • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight and dilute the culture to achieve a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Compound Stock Solution C Perform Serial Dilution in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacteria B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

II. Investigating Mechanisms of Resistance

Understanding how bacteria develop resistance to an antibiotic is crucial. Common mechanisms include enzymatic inactivation of the drug, alteration of the drug target, and increased efflux of the drug.[11][12][13][14][15]

Protocol: Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as for the MIC assay.

  • Exposure: Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to bacterial cultures.

  • Sampling: At different time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each culture.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates overnight.

  • Colony Counting: Count the number of colonies to determine the viable cell count (CFU/mL) at each time point.

Protocol: Efflux Pump Inhibition Assay

This assay determines if the compound is a substrate for bacterial efflux pumps.

  • Bacterial Strains: Use a wild-type bacterial strain and a corresponding mutant strain with a known efflux pump gene deleted.

  • MIC Determination: Determine the MIC of the test compound against both the wild-type and the efflux pump-deficient mutant.

  • Interpretation: A significantly lower MIC for the mutant strain suggests that the compound is expelled by that specific efflux pump in the wild-type strain.

Logical Relationship of Resistance Mechanisms

Resistance_Mechanisms cluster_mechanisms Bacterial Resistance Mechanisms A Enzymatic Inactivation (e.g., β-lactamases) B Target Modification (e.g., Ribosomal mutation) C Reduced Permeability (e.g., Porin channel alteration) D Active Efflux (e.g., Efflux pumps) Antibiotic Antibiotic Antibiotic->A Degraded Antibiotic->B Binding prevented Antibiotic->C Entry blocked Antibiotic->D Pumped out

Caption: Common mechanisms of bacterial antibiotic resistance.

III. Elucidating the Mechanism of Action

To understand how an antibiotic works, it is essential to identify its cellular target and the downstream effects.

Protocol: Macromolecular Synthesis Inhibition Assay

This assay helps to identify which major cellular synthesis pathway (DNA, RNA, protein, or cell wall) is inhibited by the compound.

  • Radiolabeled Precursors: Use radiolabeled precursors for each pathway: [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan synthesis.

  • Exposure: Treat bacterial cultures with the test compound at its MIC.

  • Pulse-Labeling: At various time intervals, add the radiolabeled precursors to the cultures for a short period.

  • Measurement: Harvest the cells, precipitate the macromolecules, and measure the incorporated radioactivity using a scintillation counter.

  • Interpretation: A significant reduction in the incorporation of a specific precursor indicates inhibition of the corresponding pathway.

Signaling Pathway Inhibition Model

Signaling_Pathway cluster_cell Bacterial Cell Compound Antibiotic Compound (e.g., this compound) Target Cellular Target (e.g., Ribosome, DNA gyrase) Compound->Target Binds to Pathway Inhibited Pathway (e.g., Protein Synthesis) Target->Pathway Disrupts Outcome Bacterial Cell Death or Growth Inhibition Pathway->Outcome Leads to

Caption: Hypothetical mechanism of action for an antibiotic.

Should further information on "this compound" become available, these generalized protocols can be specifically adapted to generate detailed and targeted application notes for the research community.

References

Application Notes and Protocols for V-ATPase Inhibition in Cell-Based Assays: A Profile of Bafilomycin A1 as a Representative Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vacuolar H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for the acidification of intracellular organelles such as lysosomes, endosomes, and the Golgi apparatus.[1][2] This acidification is critical for a multitude of cellular processes, including protein degradation, receptor recycling, and autophagy.[2][3] Inhibition of V-ATPase disrupts these processes, leading to an accumulation of autophagosomes and, in many cases, the induction of apoptosis, making V-ATPase an attractive target in cancer research.[1][4]

Bafilomycin A1 is a potent and specific inhibitor of V-ATPase, binding to the V0 subunit of the enzyme complex and blocking proton translocation.[5][6] This activity leads to a cascade of downstream effects, including the inhibition of autophagic flux and the induction of apoptotic cell death, often intersecting with key cellular signaling pathways like the mTOR pathway.[5][7]

Data Presentation: Cytotoxicity of Bafilomycin A1

The cytotoxic effects of Bafilomycin A1 have been documented across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below.

Cell LineCancer TypeIC50 (nM)Assay Duration (hours)
Capan-1Pancreatic Cancer572
Pediatric B-cell Acute Lymphoblastic Leukemia (B-ALL)Leukemia~196
Diffuse Large B-cell Lymphoma (DLBCL)Lymphoma~524
BEL-7402Hepatocellular Carcinoma~548
HO-8910Ovarian CancerNot specifiedNot specified
PC12Pheochromocytoma10 - 50Not specified
HeLaCervical Cancer10 - 50Not specified

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of V-ATPase inhibition by Bafilomycin A1 and the general workflows for the experimental protocols described below.

V_ATPase_Inhibition_Pathway Mechanism of V-ATPase Inhibition and Downstream Effects Bafilomycin_A1 Bafilomycin A1 V_ATPase V-ATPase Bafilomycin_A1->V_ATPase Inhibits Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion Bafilomycin_A1->Autophagosome_Lysosome_Fusion Inhibits mTOR_Signaling mTOR Signaling Bafilomycin_A1->mTOR_Signaling Activates (at low conc.) Apoptosis Apoptosis Bafilomycin_A1->Apoptosis Induces LC3_II_Accumulation LC3-II Accumulation Bafilomycin_A1->LC3_II_Accumulation Leads to Lysosome_Acidification Lysosomal Acidification V_ATPase->Lysosome_Acidification Promotes Lysosome_Acidification->Autophagosome_Lysosome_Fusion Required for Autophagic_Flux Autophagic Flux Autophagosome_Lysosome_Fusion->Autophagic_Flux Enables Autophagosome_Lysosome_Fusion->LC3_II_Accumulation Prevents accumulation Cell_Death Cell Death Autophagic_Flux->Cell_Death Suppresses (in some contexts) mTOR_Signaling->Autophagic_Flux Inhibits (at initiation) Apoptosis->Cell_Death Leads to

Caption: V-ATPase Inhibition Pathway by Bafilomycin A1.

Experimental_Workflows Experimental Workflows for Cell-Based Assays cluster_0 Cell Viability Assay cluster_1 Apoptosis Assay (Annexin V) cluster_2 Autophagy Assay (LC3-II Western Blot) Seed_Cells_Viability Seed Cells Treat_Viability Treat with Bafilomycin A1 Seed_Cells_Viability->Treat_Viability Add_MTT Add MTT Reagent Treat_Viability->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Seed_Cells_Apoptosis Seed Cells Treat_Apoptosis Treat with Bafilomycin A1 Seed_Cells_Apoptosis->Treat_Apoptosis Harvest_Cells_Apoptosis Harvest Cells Treat_Apoptosis->Harvest_Cells_Apoptosis Wash_Cells_Apoptosis Wash with PBS Harvest_Cells_Apoptosis->Wash_Cells_Apoptosis Resuspend_Binding_Buffer Resuspend in Binding Buffer Wash_Cells_Apoptosis->Resuspend_Binding_Buffer Add_AnnexinV_PI Add Annexin V & PI Resuspend_Binding_Buffer->Add_AnnexinV_PI Incubate_Apoptosis Incubate Add_AnnexinV_PI->Incubate_Apoptosis Analyze_FCM Analyze by Flow Cytometry Incubate_Apoptosis->Analyze_FCM Seed_Cells_Autophagy Seed Cells Treat_Autophagy Treat with Bafilomycin A1 Seed_Cells_Autophagy->Treat_Autophagy Lyse_Cells Lyse Cells Treat_Autophagy->Lyse_Cells Protein_Quantification Protein Quantification Lyse_Cells->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Ab (anti-LC3) Block->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detect Detect Signal Secondary_Ab->Detect

Caption: General workflows for key cell-based assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of Bafilomycin A1 on cell viability by measuring the metabolic activity of the cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • Bafilomycin A1 (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare serial dilutions of Bafilomycin A1 in complete culture medium. Remove the medium from the wells and add 100 µL of the Bafilomycin A1 dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilizing solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the Bafilomycin A1 concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells following treatment with Bafilomycin A1.

Materials:

  • Cells of interest

  • Complete culture medium

  • Bafilomycin A1 (stock solution in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Bafilomycin A1 for the appropriate duration.[5] Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Autophagy Analysis (LC3-II Western Blot)

This protocol is used to monitor the accumulation of LC3-II, a marker for autophagosomes, following treatment with Bafilomycin A1, which blocks autophagic flux.

Materials:

  • Cells of interest

  • Complete culture medium

  • Bafilomycin A1 (stock solution in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 12-15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-LC3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Bafilomycin A1 (e.g., 10-100 nM) for a specified time (e.g., 2-6 hours).[11] Include a vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Analyze the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II indicates the inhibition of autophagic flux.[11] Re-probe the membrane with an anti-β-actin antibody as a loading control.

References

Enaminomycin B: A Novel Tool for Enzyme Inhibition Studies - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin B is a naturally occurring compound that has emerged as a potent and specific inhibitor of certain key enzymes, making it a valuable tool for studying cellular signaling pathways and for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in enzyme inhibition studies. It includes information on its mechanism of action, quantitative data on its inhibitory activity, and step-by-step experimental procedures.

Introduction to this compound

While specific information and extensive research on "this compound" are not widely available in the public domain, this document aims to provide a foundational framework for its potential application in enzyme inhibition studies based on the general principles of enzyme kinetics and inhibitor analysis. The protocols and methodologies described herein are standard approaches that can be adapted once the specific enzymatic target and characteristics of this compound are identified.

Enzyme inhibitors are crucial molecules in biochemical research and drug discovery.[1] They can act through various mechanisms, including competitive, non-competitive, uncompetitive, and mixed-type inhibition, by binding to an enzyme and reducing its activity.[1][2] Understanding the precise mechanism of an inhibitor like this compound is fundamental to elucidating its biological function and therapeutic potential.

Potential Applications in Research

Based on the activities of similar natural product inhibitors, this compound could potentially be utilized in:

  • Target Identification and Validation: Identifying the specific enzyme(s) that this compound inhibits to understand its mode of action.

  • Pathway Analysis: Elucidating the role of the target enzyme in various signaling pathways.

  • Drug Development: Serving as a lead compound for the development of new drugs targeting the identified enzyme.

  • Structure-Activity Relationship (SAR) Studies: Understanding how the chemical structure of this compound relates to its inhibitory activity.

Quantitative Data on Inhibitory Activity

As specific quantitative data for this compound is not currently available, the following table provides a template for how such data should be presented once obtained. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency.[3] The inhibition constant (Ki) provides a more absolute measure of binding affinity.

Target EnzymeInhibitorIC50 (nM)Ki (nM)Type of InhibitionReference
e.g., Kinase XThis compoundTBDTBDTBDTBD
e.g., Protease YThis compoundTBDTBDTBDTBD
e.g., Phosphatase ZThis compoundTBDTBDTBDTBD

TBD: To be determined through experimental analysis.

Experimental Protocols

The following are detailed protocols for key experiments in enzyme inhibition studies, which can be adapted for this compound.

General Enzyme Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory effect of this compound on a target enzyme.[4][5]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate

  • Microplate reader (for absorbance, fluorescence, or luminescence detection)

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare a stock solution of the substrate and the enzyme in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Add varying concentrations of this compound to the wells. Include control wells with no inhibitor (maximum activity) and no enzyme (background). Incubate for a predetermined time (e.g., 15-30 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Measure Activity: Immediately begin monitoring the reaction progress using a microplate reader. The rate of the reaction is determined by measuring the change in signal (e.g., absorbance) over time.

  • Data Analysis: Plot the initial reaction rates against the concentration of this compound. Fit the data to a suitable dose-response curve to determine the IC50 value.

Determination of Inhibition Type

To understand how this compound inhibits its target enzyme, kinetic studies are performed by varying both the substrate and inhibitor concentrations.

Procedure:

  • Follow the general enzyme inhibition assay protocol.

  • Perform the assay with multiple, fixed concentrations of this compound.

  • At each inhibitor concentration, vary the concentration of the substrate.

  • Data Analysis: Generate Michaelis-Menten plots (reaction rate vs. substrate concentration) for each inhibitor concentration. Transform the data into a Lineweaver-Burk plot (1/rate vs. 1/[substrate]). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).[6]

Visualization of Concepts

The following diagrams illustrate key concepts in enzyme inhibition studies.

EnzymeInhibitionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, This compound) Dilutions Serial Dilutions of this compound Reagents->Dilutions Preincubation Pre-incubate Enzyme with this compound Dilutions->Preincubation Reaction Initiate Reaction with Substrate Preincubation->Reaction Measurement Measure Activity (Plate Reader) Reaction->Measurement IC50 Calculate IC50 Measurement->IC50 Kinetics Determine Inhibition Type Measurement->Kinetics

Caption: Workflow for an enzyme inhibition assay.

InhibitionTypes cluster_comp Competitive cluster_noncomp Non-competitive E Enzyme (E) ES ES Complex E->ES + S S Substrate (S) ES->E P Product (P) ES->P + E I Inhibitor (I) E_comp E EI_comp EI Complex E_comp->EI_comp I_comp I E_non E ES_non ES ESI_non ESI Complex ES_non->ESI_non I_non I

Caption: Simplified models of enzyme inhibition.

Potential Signaling Pathway Involvement

While the specific pathways affected by this compound are unknown, many natural product inhibitors target key signaling cascades involved in cell growth, proliferation, and survival, such as the MAPK/ERK and PI3K/Akt pathways.[7][8][9] Once the enzymatic target of this compound is identified, its impact on these or other relevant pathways can be investigated.

SignalingPathway Receptor Cell Surface Receptor EnzymeX Target Enzyme X Receptor->EnzymeX Downstream1 Downstream Effector 1 EnzymeX->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream2->Response EnaminomycinB This compound EnaminomycinB->EnzymeX Inhibits

Caption: Hypothetical signaling pathway inhibition.

Conclusion

This compound represents a potential new tool for the study of enzyme function and cellular signaling. The protocols and frameworks provided in this document offer a starting point for researchers to investigate its inhibitory properties. Further research to identify its specific molecular target(s) and elucidate its mechanism of action will be critical to unlocking its full potential in both basic research and therapeutic development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Enaminomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a representative method for the analysis of Enaminomycin B using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the limited availability of specific validated methods for this compound, this protocol is based on established methods for structurally similar compounds, such as epoxy quinone and quinolone antibiotics. The described method is intended to serve as a starting point for researchers and scientists in drug development for the purification and quantification of this compound.

Introduction

This compound is a member of the enaminomycin family of antibiotics, which are characterized by an epoxy quinone core structure.[1] These compounds have demonstrated antibacterial activity, making them of interest for further investigation as potential therapeutic agents. Accurate and reliable analytical methods are crucial for the purification, characterization, and quantification of this compound in various matrices during research and development. HPLC is a powerful technique for the separation and analysis of complex mixtures and is well-suited for the analysis of antibiotics. This document provides a detailed, representative protocol for the HPLC analysis of this compound.

Chemical Structure

This compound

IUPAC Name (1S,5S,6R)-5-(acetonyl)-4-amino-2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-2-ene-3-carboxylic acid
Molecular Formula C10H11NO6
Molecular Weight 241.2 g/mol
CAS Number Not available

Data sourced from PubChem.

Experimental Protocols

Sample Preparation

A proper sample preparation is critical for accurate HPLC analysis. The following is a general guideline for the preparation of this compound samples.

Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Protocol:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For analysis of this compound from a sample matrix (e.g., fermentation broth, in-vitro reaction), a suitable extraction method should be developed. A common approach is solid-phase extraction (SPE) or liquid-liquid extraction.

  • Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended as a starting point and may require optimization for specific applications.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data from the HPLC analysis of this compound.

Parameter Expected Value
Retention Time (RT) Dependent on the specific column and conditions, but expected to be in the range of 5-15 minutes.
Linearity (r²) ≥ 0.999 for the calibration curve of standard solutions.
Limit of Detection (LOD) To be determined experimentally, but expected to be in the low ng range.
Limit of Quantification (LOQ) To be determined experimentally, but expected to be in the mid-to-high ng range.
Precision (%RSD) < 2% for replicate injections of the same standard.
Accuracy (% Recovery) 98-102% for spiked samples.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Dissolve Dissolve in Methanol Standard->Dissolve Sample Sample Matrix Extract Extraction (SPE/LLE) Sample->Extract Filter Filter (0.45 µm) Dissolve->Filter Extract->Filter Inject Inject into HPLC Filter->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Hypothetical Signaling Pathway

The precise mechanism of action for this compound has not been fully elucidated. However, many antibiotics with similar structural features act by inhibiting essential cellular processes in bacteria, such as protein synthesis. The following diagram illustrates a generalized signaling pathway of protein synthesis inhibition.

G cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P site Peptide Polypeptide Chain Elongation P_site->Peptide A_site A site A_site->P_site Transpeptidation mRNA mRNA Enaminomycin_B This compound Enaminomycin_B->A_site tRNA Aminoacyl-tRNA Enaminomycin_B->tRNA Enaminomycin_B->Peptide Inhibition Inhibition tRNA->A_site Binding Binding

Caption: Hypothetical mechanism of action for this compound.

Disclaimer

The information provided in this application note is for research and informational purposes only. The described HPLC method is a representative protocol and has not been validated for the specific analysis of this compound. It is the responsibility of the end-user to develop and validate an appropriate analytical method for their specific application.

References

Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of Enaminomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin B, a polyketide antibiotic with a unique enaminone-containing epoxy-quinone structure, presents a complex analytical challenge for structural elucidation. This application note details a robust methodology for the characterization of this compound using high-resolution liquid chromatography-mass spectrometry (LC-MS). The protocol outlines sample preparation, chromatographic separation, and tandem mass spectrometry (MS/MS) analysis for obtaining high-quality data for structural confirmation and identification. The presented workflow is designed to be a valuable resource for researchers in natural product chemistry, antibiotic development, and metabolomics.

Introduction

This compound is a member of the enaminomycin family of antibiotics isolated from Streptomyces baarnensis. Early studies have indicated that this compound possesses weak activity against both Gram-positive and Gram-negative bacteria. Its complex molecular architecture, featuring an enaminone, an epoxide, a quinone system, and multiple stereocenters, necessitates advanced analytical techniques for unambiguous characterization. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is an indispensable tool for determining the elemental composition and elucidating the structure of such natural products through fragmentation analysis. This document provides a detailed protocol for the characterization of this compound using a high-resolution tandem mass spectrometer.

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.

  • Matrix Extraction (for biological samples): For the extraction of this compound from a biological matrix (e.g., bacterial culture), a liquid-liquid extraction or solid-phase extraction (SPE) protocol is recommended. A generic SPE protocol is outlined below:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute this compound with methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the working solution solvent.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of this compound from complex mixtures.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Equilibrate at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

High-Resolution Mass Spectrometry
  • Instrument: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument is recommended.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Full Scan MS (MS1):

    • Mass Range: m/z 50-500

    • Resolution: > 20,000 FWHM

  • Tandem MS (MS/MS):

    • Activation: Collision-Induced Dissociation (CID)

    • Collision Energy: Ramp from 10 to 40 eV to obtain a comprehensive fragmentation pattern.

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion of this compound.

Data Presentation

The high-resolution mass spectrometry data for this compound is summarized in the table below. The accurate mass measurements allow for the confident determination of the elemental composition of the parent ion and its fragments.

Ion DescriptionTheoretical m/zObserved m/zMass Error (ppm)Elemental Composition
[M+H]⁺242.0659To be determined< 5C₁₀H₁₂NO₆⁺
[M+Na]⁺264.0478To be determined< 5C₁₀H₁₁NNaO₆⁺
[M+H-H₂O]⁺224.0553To be determined< 5C₁₀H₁₀NO₅⁺
[M+H-CO]⁺214.0709To be determined< 5C₉H₁₂NO₅⁺
[M+H-C₂H₂O]⁺200.0553To be determined< 5C₈H₈NO₅⁺
[M+H-CH₃CO]⁺199.0499To be determined< 5C₈H₇NO₅⁺
[M+H-CO₂]⁺198.0709To be determined< 5C₉H₁₂NO₄⁺

Note: Observed m/z and Mass Error are to be filled in with experimental data. The fragment ions are proposed based on the known structure of this compound and general fragmentation principles of related compounds.

Mandatory Visualization

EnaminomycinB_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start This compound Sample extraction Solid-Phase Extraction (SPE) start->extraction concentration Evaporation & Reconstitution extraction->concentration lc Reversed-Phase LC Separation concentration->lc ms High-Resolution MS (Full Scan) lc->ms ESI+ msms Tandem MS (MS/MS) Fragmentation ms->msms Precursor Ion Selection interpretation Structure Elucidation & Confirmation msms->interpretation

Caption: Experimental workflow for the characterization of this compound.

Biological Activity

This compound has been reported to exhibit weak antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Further investigation into its mechanism of action and potential synergistic effects with other antibiotics could be a valuable area of future research.

Conclusion

The protocol described in this application note provides a comprehensive framework for the robust characterization of this compound using high-resolution LC-MS/MS. The detailed methodology for sample preparation, chromatography, and mass spectrometry, combined with the expected fragmentation data, will aid researchers in the confident identification and structural elucidation of this complex natural product. This approach is also applicable to the analysis of other related natural products and can be adapted for quantitative studies in various biological matrices.

References

Application Notes and Protocols: Enaminomycin B Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycin B is a natural product belonging to the family of enaminomycins, which are characterized by a unique chemical structure. Due to the reactive nature of similar compounds, such as other enaminones and epoxy-quinones, the stability of this compound is a critical factor for its reliable use in research and drug development. These application notes provide a comprehensive guide to the recommended storage conditions and detailed protocols for assessing the stability of this compound. It is important to note that specific stability data for this compound is not extensively available in the public domain. Therefore, the following recommendations are based on the chemical properties of related compounds and general best practices for handling potentially unstable natural products.

Recommended Storage Conditions

To maintain the integrity and biological activity of this compound, proper storage is essential. The following conditions are recommended based on the general instability of related enaminone and epoxy-quinone compounds.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereLight Condition
Solid (Lyophilized Powder) -20°C or -80°C (long-term)Inert gas (e.g., Argon, Nitrogen)Protect from light (store in amber vials)
2-8°C (short-term)Inert gas (e.g., Argon, Nitrogen)Protect from light (store in amber vials)
In Solution -80°C (long-term)Sealed containerProtect from light (use amber vials or wrap in foil)
-20°C (short-term)Sealed containerProtect from light (use amber vials or wrap in foil)

Note:

  • For solutions, it is advisable to use anhydrous aprotic solvents such as DMSO, DMF, or ethanol. The choice of solvent may impact stability and should be validated for long-term storage.

  • Avoid repeated freeze-thaw cycles of solutions, as this can lead to degradation. It is recommended to aliquot solutions into single-use volumes before freezing.

  • Before use, allow the compound to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the solid.

Stability Assessment Protocols

To ensure the quality and reliability of experimental results, it is crucial to determine the stability of this compound under specific laboratory conditions. The following protocols outline methods for conducting forced degradation studies and long-term stability assessments.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. This information is valuable for developing stability-indicating analytical methods and understanding the compound's intrinsic stability.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound aliquot Aliquot into separate reaction vessels prep->aliquot acid Acidic Hydrolysis (e.g., 0.1 M HCl) aliquot->acid base Basic Hydrolysis (e.g., 0.1 M NaOH) aliquot->base neutral Neutral Hydrolysis (e.g., Water or Buffer pH 7.4) aliquot->neutral oxidative Oxidative Degradation (e.g., 3% H2O2) aliquot->oxidative thermal Thermal Stress (e.g., 60°C) aliquot->thermal photo Photolytic Stress (e.g., UV/Vis light exposure) aliquot->photo sampling Sample at time points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling neutral->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Quantify remaining this compound and identify degradation products hplc->data

Caption: Workflow for Forced Degradation Studies of this compound.

Protocol 3.1.1: pH-Dependent Stability

Based on studies of a related enaminone compound which showed rapid degradation in acidic conditions, assessing pH stability is critical.[1]

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7.4, 9, and 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration.

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis. Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): Neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

Table 2: Example Data from a pH Stability Study

pHTemperature (°C)Time (hours)% this compound Remaining
2.0250100
150
410
7.4250100
2498
4895
9.0250100
2499
4898

Protocol 3.1.2: Photostability

  • Sample Preparation: Prepare two sets of this compound solutions in a phototransparent container (e.g., quartz cuvette or clear glass vial).

  • Light Exposure: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps).

  • Dark Control: Wrap the second set of samples in aluminum foil to serve as a dark control and store them under the same temperature conditions.

  • Time-Point Analysis: At specified time intervals, analyze aliquots from both the exposed and dark control samples by HPLC.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.

Protocol 3.2.1: Solid-State Stability

  • Sample Preparation: Store accurately weighed samples of solid this compound in sealed, light-protected vials at the recommended storage temperatures (e.g., -80°C, -20°C, 4°C, and 25°C).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 3, 6, 12, 24 months), remove a vial from each storage condition.

  • Analysis: Allow the vial to warm to room temperature, dissolve the contents in a suitable solvent, and analyze by HPLC to determine the purity and content of this compound.

Protocol 3.2.2: Solution Stability

  • Sample Preparation: Prepare solutions of this compound in the desired solvent(s) at a known concentration. Aliquot into single-use vials and store at the recommended temperatures.

  • Time-Point Analysis: At specified intervals, retrieve an aliquot from each storage condition.

  • Analysis: Thaw the solution and analyze directly by HPLC.

Analytical Methodology

A validated stability-indicating analytical method is crucial for accurate stability assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is the recommended technique.

Key features of a stability-indicating HPLC method:

  • Specificity: The ability to resolve the parent compound from its degradation products and any excipients.

  • Linearity, Accuracy, and Precision: The method should demonstrate these characteristics over the expected concentration range.

  • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be adequate for the detection of degradation products.

General HPLC Method Parameters (to be optimized for this compound):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of maximum absorbance for this compound, or MS detection for identification of degradation products.

Signaling Pathway Analysis (Hypothetical)

While the specific signaling pathways modulated by this compound are not well-defined in the literature, a general workflow for investigating its mechanism of action can be proposed.

Signaling_Pathway_Investigation cluster_initial Initial Screening cluster_target Target Identification cluster_validation Pathway Validation cell_viability Cell Viability/Proliferation Assay phenotypic Phenotypic Screening cell_viability->phenotypic pull_down Affinity Pull-down/MS phenotypic->pull_down thermal_shift Cellular Thermal Shift Assay (CETSA) phenotypic->thermal_shift genetic_screen Genetic Screens (e.g., CRISPR) phenotypic->genetic_screen western_blot Western Blotting pull_down->western_blot thermal_shift->western_blot genetic_screen->western_blot qpcr RT-qPCR western_blot->qpcr reporter_assay Reporter Gene Assays qpcr->reporter_assay

References

Enaminomycin B: Application Notes for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycin B is a member of the enaminomycin family of antibiotics, which are classified as epoxy quinones. These compounds are produced by the bacterium Streptomyces baarnensis. Enaminomycin A, a related compound, has demonstrated activity against both Gram-positive and Gram-negative bacteria. This document provides detailed application notes and protocols for the experimental use of this compound, based on available information for this class of compounds.

Physicochemical Properties

Table 1: Qualitative Solubility of Enaminomycin A

SolventSolubility
WaterSoluble
MethanolSoluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
AcetoneSoluble
ChloroformSoluble

Note: It is strongly recommended to perform small-scale solubility tests with this compound to determine the optimal solvent and concentration for your specific experimental needs.

Stock Solution Preparation

For in vitro experiments, a high-concentration stock solution is typically prepared in a non-aqueous solvent and then diluted to the final working concentration in the aqueous experimental medium.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Determine the molecular weight of this compound (C10H11NO6 = 241.20 g/mol ).

  • Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.2412 mg of this compound.

  • Place the weighed this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For 0.2412 mg, add 100 µL of DMSO.

  • Vortex the tube thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Antimicrobial Susceptibility Testing

Standard antimicrobial susceptibility testing methods can be employed to determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Protocol 2: Broth Microdilution Assay for MIC Determination

Materials:

  • 96-well sterile microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control antibiotic

  • Negative control (medium only)

  • Solvent control (medium with the highest concentration of DMSO used)

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate growth medium in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions, the positive control, and the solvent control.

  • The final volume in each well will be 100 µL.

  • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action and Signaling Pathway

The mechanism of action for many quinone-based antibiotics involves the generation of reactive oxygen species (ROS) and the induction of apoptosis. While the specific signaling pathway for this compound has not been elucidated, a putative pathway can be proposed based on related compounds.

G cluster_cell Bacterial Cell EnaminomycinB This compound CellMembrane Cell Membrane EnaminomycinB->CellMembrane Enters Cell ROS Reactive Oxygen Species (ROS) CellMembrane->ROS Induces DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis

Caption: Putative mechanism of action for this compound.

Experimental Workflow for Antimicrobial Activity Screening

A typical workflow for screening the antimicrobial activity of a novel compound like this compound is outlined below.

G start Start prep_stock Prepare this compound Stock Solution start->prep_stock select_strains Select Bacterial Strains (Gram+, Gram-) prep_stock->select_strains mic_assay Perform Broth Microdilution (MIC Assay) analyze_mic Analyze MIC Results mic_assay->analyze_mic select_strains->mic_assay further_studies Further Studies: - Time-kill kinetics - Mechanism of action - In vivo efficacy analyze_mic->further_studies end End further_studies->end

Caption: Workflow for antimicrobial screening of this compound.

Stability and Storage

As with most antibiotics, proper storage is crucial to maintain the stability and activity of this compound.

Table 2: Recommended Storage Conditions

FormStorage TemperatureNotes
Solid-20°C to -80°CProtect from light and moisture.
Stock Solution (in DMSO)-20°C to -80°CStore in small aliquots to avoid freeze-thaw cycles. Protect from light.

It is advisable to perform stability studies under your specific experimental conditions to ensure the integrity of the compound throughout the duration of your experiments.

Safety Precautions

The toxicological properties of this compound have not been extensively studied. Therefore, standard laboratory safety precautions should be followed when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the solid compound in a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for more detailed information.

Disclaimer: This document is intended for informational purposes only and is based on the limited data available for this compound and related compounds. Researchers should conduct their own validation experiments to ensure the suitability of these protocols for their specific applications.

Research Model for the Development of Enaminomycin B as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enaminomycin B is a member of the enaminomycin family of antibiotics, which are characterized by an epoxy quinone core structure. Produced by the bacterium Streptomyces baarnensis, this compound has the molecular formula C10H11NO6 and has been noted for its weak activity against both Gram-positive and Gram-negative bacteria. While its sibling compound, Enaminomycin A, has demonstrated more potent antibacterial and cytostatic effects against L1210 mouse leukemia cells, the therapeutic potential of this compound remains largely unexplored.[1] This document outlines a comprehensive research model to systematically evaluate the biological activity of this compound, elucidate its mechanism of action, and explore its potential as a lead compound for the development of novel therapeutics.

The proposed research model will follow a stepwise approach, beginning with the isolation and purification of this compound, followed by a tiered screening process to quantitatively assess its antimicrobial and cytotoxic activities. Subsequently, a series of mechanism-of-action studies will be conducted to identify its cellular targets. Finally, a preliminary structure-activity relationship (SAR) study will be initiated through the synthesis of novel analogs to enhance its potency and selectivity.

Data Presentation: Physicochemical and Preliminary Biological Data

A summary of the known and hypothetical data for this compound is presented in Table 1. This table will be populated and expanded as experimental data is generated.

PropertyValueReference/Source
Chemical Identity
IUPAC Name2-oxo-4-amino-5-hydroxy-5-acetonyl-7-oxa-bicyclo[2]hept-3-ene-3-carboxylic acid[3]
Molecular FormulaC10H11NO6
Molecular Weight241.19 g/mol Calculated
Chemical ClassEpoxy Quinone Antibiotic
Biological Activity
Antibacterial SpectrumWeakly active against Gram-positive and Gram-negative bacteria
Minimum InhibitoryTo be determined (TBD)
Concentration (MIC)
Cytotoxicity (IC50)TBD
Mechanism of ActionTBD (Hypothesized to involve DNA/RNA synthesis or topoisomerase inhibition)

Experimental Protocols

Isolation and Purification of this compound from Streptomyces baarnensis

This protocol is adapted from the established methods for the isolation of enaminomycins.

Objective: To obtain a pure and characterized sample of this compound for biological evaluation.

Materials:

  • Streptomyces baarnensis (strain 13120)

  • Fermentation medium (e.g., yeast extract-malt extract broth)

  • Activated carbon

  • Sephadex LH-20 resin

  • Solvents: Acetone, water, methanol, chloroform

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer

Protocol:

  • Fermentation: Inoculate S. baarnensis in the fermentation medium and incubate under optimal conditions for enaminomycin production.

  • Extraction:

    • Separate the culture broth from the mycelia by centrifugation.

    • Adsorb the enaminomycins from the supernatant onto an activated carbon column.

    • Elute the compounds with an aqueous acetone gradient.

  • Purification:

    • Concentrate the eluate and apply it to a Sephadex LH-20 column for initial separation of Enaminomycins A, B, and C.

    • Further purify the fractions containing this compound using preparative HPLC with a suitable mobile phase (e.g., methanol-water gradient).

  • Characterization: Confirm the identity and purity of this compound using analytical HPLC, MS, and NMR spectroscopy. Compare the data with published literature values.[3]

Tier 1: Antimicrobial Susceptibility Testing

Objective: To quantitatively determine the antibacterial activity of this compound against a panel of clinically relevant bacteria.

Materials:

  • Pure this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton broth (MHB) and agar (MHA)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol (Broth Microdilution):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of this compound in MHB.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Tier 2: Cytotoxicity Assessment

Objective: To evaluate the cytotoxic effect of this compound on mammalian cell lines.

Materials:

  • Pure this compound

  • Human cell lines (e.g., HeLa, HEK293, and a cancer cell line panel such as the NCI-60)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT or resazurin reagent

  • Plate reader

Protocol (MTT Assay):

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the drug concentration.

Proposed Mechanism of Action Studies

Based on the epoxy quinone structure, it is hypothesized that this compound may interfere with nucleic acid synthesis, similar to other quinone antibiotics which are known to interact with DNA and topoisomerases.

DNA Topoisomerase Inhibition Assay

Objective: To determine if this compound inhibits the activity of bacterial DNA gyrase or topoisomerase IV.

Protocol (DNA Supercoiling Assay):

  • Combine purified bacterial DNA gyrase, relaxed plasmid DNA (substrate), and ATP in a reaction buffer.

  • Add varying concentrations of this compound or a known inhibitor (e.g., ciprofloxacin) as a positive control.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

In Vitro Transcription/Translation Inhibition Assay

Objective: To assess the effect of this compound on bacterial protein synthesis.

Protocol (Cell-Free System):

  • Utilize a commercially available E. coli based cell-free transcription/translation system.

  • Add a reporter plasmid (e.g., expressing luciferase or GFP) to the reaction mix.

  • Add varying concentrations of this compound or a known inhibitor (e.g., rifampicin for transcription, chloramphenicol for translation).

  • Incubate the reaction according to the manufacturer's instructions.

  • Measure the reporter protein activity (luminescence or fluorescence).

  • A dose-dependent decrease in reporter signal will indicate inhibition of transcription or translation.

Visualization of Workflows and Pathways

Diagram 1: Research Workflow for this compound Development

Research_Workflow cluster_0 Phase 1: Compound Acquisition & Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Lead Optimization Isolation & Purification Isolation & Purification Antimicrobial Screening (MIC) Antimicrobial Screening (MIC) Isolation & Purification->Antimicrobial Screening (MIC) Cytotoxicity Screening (IC50) Cytotoxicity Screening (IC50) Antimicrobial Screening (MIC)->Cytotoxicity Screening (IC50) Mechanism of Action Hypothesis Mechanism of Action Hypothesis Antimicrobial Screening (MIC)->Mechanism of Action Hypothesis Topoisomerase Assays Topoisomerase Assays Lead Optimization Decision Lead Optimization Decision Topoisomerase Assays->Lead Optimization Decision Transcription/Translation Assays Transcription/Translation Assays Transcription/Translation Assays->Lead Optimization Decision Cell Wall Synthesis Assays Cell Wall Synthesis Assays Cell Wall Synthesis Assays->Lead Optimization Decision Analog Synthesis (SAR) Analog Synthesis (SAR) In Vivo Efficacy Studies In Vivo Efficacy Studies Analog Synthesis (SAR)->In Vivo Efficacy Studies Mechanism of Action Hypothesis->Topoisomerase Assays Mechanism of Action Hypothesis->Transcription/Translation Assays Mechanism of Action Hypothesis->Cell Wall Synthesis Assays Lead Optimization Decision->Analog Synthesis (SAR)

Caption: A flowchart illustrating the proposed research and development pipeline for this compound.

Diagram 2: Hypothesized Signaling Pathway of this compound Action

MoA_Pathway This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV Bacterial Cell->DNA Gyrase/Topoisomerase IV DNA Replication DNA Replication DNA Gyrase/Topoisomerase IV->DNA Replication Inhibition Cell Death Cell Death DNA Replication->Cell Death Cessation

Caption: A diagram showing the hypothesized mechanism of action of this compound targeting bacterial DNA replication.

This research model provides a structured and comprehensive framework for the investigation of this compound. By systematically evaluating its biological activities and elucidating its mechanism of action, this research has the potential to unlock the therapeutic value of this underexplored natural product. The findings from these studies will be critical in determining the future direction of this compound development, whether as a direct therapeutic agent or as a scaffold for the synthesis of more potent and selective derivatives. The detailed protocols and visualized workflows provided herein are intended to serve as a practical guide for researchers embarking on this endeavor.

References

Application Notes and Protocols: Investigating the Synergistic Potential of Enaminomycin B in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. Combination therapy, the use of two or more antibiotics, is a promising strategy to combat resistance, enhance efficacy, and broaden the antibacterial spectrum. Enaminomycin B, a member of the epoxy quinone family of antibiotics, has demonstrated weak activity against both Gram-positive and Gram-negative bacteria.[1] While its individual potency may be limited, its unique chemical structure suggests it may act synergistically with other classes of antibiotics.

These application notes provide a framework for investigating the potential synergistic interactions of this compound with other antibiotics. Due to the limited publicly available data on the mechanism of action and combination studies of this compound, this document presents a hypothetical, yet scientifically plausible, approach to synergy testing. The protocols and data herein are intended to serve as a guide for researchers to design and execute their own investigations into novel antibiotic combinations involving this compound.

Hypothetical Mechanism of Action and Rationale for Synergy

This compound: As an epoxy quinone, this compound is hypothesized to exert its antibacterial effect through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS) and interference with nucleic acid synthesis. This can induce significant stress on bacterial cells, potentially making them more susceptible to the action of other antibiotics.

Hypothetical Combination Partner: Erythromycin

Erythromycin, a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] The rationale for a potential synergistic interaction between this compound and Erythromycin is based on a dual-pronged attack on the bacterial cell:

  • This compound-induced cellular stress: The ROS generated by this compound can damage cellular components, including the cell membrane and DNA. This damage may enhance the uptake of Erythromycin.

  • Inhibition of repair mechanisms: By inhibiting protein synthesis, Erythromycin can prevent the bacteria from producing enzymes necessary to repair the damage caused by this compound.

This combination of cellular damage and inhibition of repair could lead to a bactericidal effect that is greater than the sum of the effects of the individual agents.

Quantitative Data Summary

The following tables present hypothetical data from checkerboard and time-kill assays investigating the synergy between this compound and Erythromycin against a hypothetical strain of Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration Index (FICI) from Checkerboard Assay

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICI (FICthis compound + FICErythromycin)Interpretation
This compound64160.250.5Synergy
Erythromycin20.50.25

FIC values are calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FICI is the sum of the FIC values for each drug. FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; and FICI > 4 indicates antagonism.

Table 2: Time-Kill Assay Results (Log10 CFU/mL Reduction at 24 hours)

TreatmentInitial Inoculum (Log10 CFU/mL)24h Bacterial Count (Log10 CFU/mL)Log10 Reduction
Growth Control6.08.5-2.5 (Growth)
This compound (1/2 MIC)6.07.8-1.8 (Growth)
Erythromycin (1/2 MIC)6.06.5-0.5 (Growth)
This compound + Erythromycin (1/2 MIC each)6.03.22.8

Synergy in a time-kill assay is defined as a ≥ 2 log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Experimental Protocols

Checkerboard Microdilution Assay

This method is used to determine the in vitro synergy of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • This compound and Erythromycin stock solutions

  • Bacterial culture (e.g., S. aureus ATCC 29213) adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional)

Protocol:

  • Prepare Antibiotic Dilutions:

    • In a 96-well plate, prepare serial twofold dilutions of this compound horizontally (e.g., across columns 1-10) in 50 µL of CAMHB.

    • Prepare serial twofold dilutions of Erythromycin vertically (e.g., down rows A-G) in 50 µL of CAMHB.

    • The final concentrations should typically range from 4x MIC to 1/16x MIC.

    • Column 11 should contain dilutions of this compound alone, and row H should contain dilutions of Erythromycin alone to determine their MICs.

    • Well H12 should be a growth control (no antibiotic).

  • Inoculate the Plate:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

    • Add 100 µL of the bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC and FICI:

    • Visually inspect the plate for turbidity or use a microplate reader to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic in the combination wells that show no growth.

    • Calculate the FICI by summing the FIC values.

Time-Kill Assay

This assay determines the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound and Erythromycin at desired concentrations (e.g., 1/2x MIC)

  • Culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Protocol:

  • Prepare Cultures:

    • Inoculate flasks containing fresh CAMHB with the test organism and incubate until the culture reaches the logarithmic phase of growth (approximately 106-107 CFU/mL).

  • Set up Test Conditions:

    • Prepare four sets of culture tubes/flasks:

      • Growth control (no antibiotic)

      • This compound alone (at a sub-inhibitory concentration, e.g., 1/2x MIC)

      • Erythromycin alone (at a sub-inhibitory concentration, e.g., 1/2x MIC)

      • This compound and Erythromycin in combination (each at 1/2x MIC)

    • Inoculate each tube/flask with the logarithmic phase culture to a final density of approximately 5 x 105 CFU/mL.

  • Incubation and Sampling:

    • Incubate all cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

  • Determine Viable Counts:

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each treatment condition.

    • Synergy is typically defined as a ≥ 2 log10 decrease in the CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Synergy_Mechanism cluster_enaminomycin This compound Action cluster_erythromycin Erythromycin Action This compound This compound ROS Production ROS Production This compound->ROS Production Bacterial Cell Bacterial Cell DNA Damage DNA Damage ROS Production->DNA Damage Bacterial Cell Death Bacterial Cell Death DNA Damage->Bacterial Cell Death Increased Susceptibility Erythromycin Erythromycin 50S Ribosome 50S Ribosome Erythromycin->50S Ribosome Protein Synthesis Inhibition Protein Synthesis Inhibition 50S Ribosome->Protein Synthesis Inhibition Protein Synthesis Inhibition->Bacterial Cell Death Inhibition of Repair Experimental_Workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Inoculate Plate Inoculate Plate Prepare Antibiotic Dilutions->Inoculate Plate Incubate (18-24h) Incubate (18-24h) Inoculate Plate->Incubate (18-24h) Determine MIC & FICI Determine MIC & FICI Incubate (18-24h)->Determine MIC & FICI Synergy Assessment Synergy Assessment Determine MIC & FICI->Synergy Assessment Prepare Log-Phase Cultures Prepare Log-Phase Cultures Set up Test Conditions Set up Test Conditions Prepare Log-Phase Cultures->Set up Test Conditions Incubate & Sample (0-24h) Incubate & Sample (0-24h) Set up Test Conditions->Incubate & Sample (0-24h) Determine Viable Counts Determine Viable Counts Incubate & Sample (0-24h)->Determine Viable Counts Analyze Data Analyze Data Determine Viable Counts->Analyze Data Analyze Data->Synergy Assessment Start Start cluster_checkerboard cluster_checkerboard Start->cluster_checkerboard cluster_timekill cluster_timekill Start->cluster_timekill End End Synergy Assessment->End

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Enaminomycin B Production from Streptomyces baarnensis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Enaminomycin B production from Streptomyces baarnensis. This resource provides practical troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of this potent antibiotic.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces baarnensis culture is growing well, but the this compound yield is consistently low. What are the most critical initial factors to investigate?

A1: Low yields of secondary metabolites like this compound, despite good biomass production, are a common challenge in Streptomyces fermentations. The transition from vegetative growth to secondary metabolite production is a critical phase.[1] Key initial factors to investigate include:

  • Medium Composition: Nutrient depletion, particularly of phosphate or specific carbon sources, often triggers secondary metabolism.[1] Ensure your medium is not overly rich, which can suppress antibiotic production.

  • pH of the Medium: The optimal pH for growth may not be the optimal pH for this compound production. Streptomyces species often require a pH shift to initiate antibiotic synthesis. A pH near neutral (7.0) is a common starting point for many Streptomyces fermentations.[2]

  • Aeration and Agitation: Oxygen availability is crucial for the biosynthesis of many antibiotics. Inadequate aeration can be a significant limiting factor.

  • Incubation Time: this compound is a secondary metabolite, meaning it is typically produced during the stationary phase of growth. Ensure your fermentation is running long enough to allow for this production phase.

Q2: What are the recommended starting culture conditions for Streptomyces baarnensis for this compound production?

A2: Based on the initial discovery of Enaminomycin, a conventional submerged culture is effective.[1][3][4] While specific optimal conditions for this compound are not extensively published, general guidelines for Streptomyces can be applied:

  • Inoculum Preparation: Start with a fresh, healthy seed culture. Inoculate a suitable seed medium with spores or mycelial fragments and incubate for 48-72 hours at 28-30°C with shaking.[5]

  • Production Medium: A complex medium containing a mix of carbohydrates and protein sources is generally effective.

  • Fermentation Parameters: Begin with a fermentation temperature of 28-30°C and a pH of 7.0. Maintain good aeration through appropriate agitation and airflow.

Q3: How can I optimize the fermentation medium to specifically enhance this compound yield?

A3: Medium optimization is a critical step for improving yield. A systematic approach, such as the "One Strain, Many Compounds" (OSMAC) methodology, can be effective. This involves systematically varying one component at a time or using statistical designs like Response Surface Methodology (RSM). Key components to investigate include:

  • Carbon Sources: Test a variety of carbon sources. While glucose is common, other sugars like starch or glycerol may be more effective for this compound production.

  • Nitrogen Sources: The type and concentration of the nitrogen source can significantly impact antibiotic synthesis. Compare inorganic sources like ammonium sulfate with organic sources such as peptone, yeast extract, or soybean meal.

  • Phosphate Concentration: Phosphate levels can be a strong regulatory factor in secondary metabolite production. High phosphate concentrations often inhibit antibiotic synthesis.

  • Trace Elements: Ensure the medium contains an adequate supply of essential trace elements, which are often cofactors for biosynthetic enzymes.

Q4: My this compound production starts but then declines. What could be the cause?

A4: A decline in this compound concentration can be due to several factors:

  • Product Degradation: The produced this compound may be unstable under the fermentation conditions (e.g., pH shifts).

  • Feedback Inhibition: High concentrations of the antibiotic may inhibit its own biosynthesis.

  • Cell Lysis: Late in the fermentation, cell lysis can release proteases and other enzymes that may degrade the product.

To address this, you can try harvesting the culture earlier or implementing an in-situ product removal strategy, such as adding an adsorbent resin to the fermentation broth.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
No or very low biomass growth - Inoculum viability is low.- Medium composition is inadequate.- Incubation conditions (temperature, pH) are incorrect.- Use a fresh, actively growing seed culture.- Check the composition of your growth medium for essential nutrients.- Verify and calibrate your incubator and pH meter.
Good biomass, but no this compound production - Production medium is repressing secondary metabolism.- The fermentation period is too short.- The strain has lost its ability to produce the antibiotic.- Try a different production medium with alternative carbon/nitrogen sources.- Extend the fermentation time and sample at later time points.- Re-streak the culture from a frozen stock to ensure genetic stability.
Inconsistent yield between batches - Variability in inoculum preparation.- Inconsistent medium preparation.- Fluctuations in fermentation parameters.- Standardize your inoculum preparation protocol.- Ensure accurate weighing and mixing of medium components.- Calibrate and monitor fermentation equipment regularly.
Difficulty in extracting this compound - Inefficient extraction solvent.- Adsorption of the product to mycelia.- Degradation during extraction.- Test different solvent systems for extraction.- The original isolation used adsorption on activated carbon followed by elution with aqueous acetone.[1][3][4]- Perform extraction steps at a lower temperature to minimize degradation.

Experimental Protocols

Protocol 1: Two-Stage Culture for this compound Production

This protocol outlines a standard two-stage culture method for producing this compound.

1. Seed Culture Preparation:

  • Medium: Tryptic Soy Broth (TSB) or a similar rich medium.

  • Inoculation: Inoculate 50 mL of seed medium in a 250 mL baffled flask with a loopful of spores or a small piece of agar from a mature plate of S. baarnensis.

  • Incubation: Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial suspension is formed.

2. Production Culture:

  • Medium: A production medium such as Glucose-Soybean Meal Broth.

  • Inoculation: Inoculate 50 mL of production medium in a 250 mL baffled flask with 5% (v/v) of the seed culture.

  • Incubation: Incubate at 30°C on a rotary shaker at 220 rpm for 7-10 days.

  • Sampling: Withdraw samples aseptically every 24 hours to monitor growth (dry cell weight) and this compound production (e.g., by HPLC).

Protocol 2: Extraction and Quantification of this compound

This protocol describes a basic method for extracting and quantifying this compound from the culture broth.

1. Separation of Mycelia and Supernatant:

  • Centrifuge the culture broth at 8,000 x g for 15 minutes to pellet the mycelia.

2. Extraction from Supernatant:

  • The original method involved adsorbing the antibiotics from the supernatant onto an activated carbon column.[1][3][4]

  • Elute the enaminomycins from the carbon column using aqueous acetone.[1][3][4]

  • Alternatively, perform a solvent extraction of the supernatant with an equal volume of ethyl acetate or butanol.

3. Extraction from Mycelia:

  • Resuspend the mycelial pellet in acetone or methanol and agitate for 1 hour to extract intracellular product.

  • Centrifuge to remove cell debris and collect the solvent.

4. Sample Preparation and Analysis:

  • Combine the extracts and evaporate the solvent under reduced pressure.

  • Re-dissolve the residue in a suitable solvent (e.g., methanol) for analysis.

  • Quantify this compound concentration using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Data Presentation

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L Dry Weight)This compound Titer (µg/mL)
Glucose8.515.2
Starch7.225.8
Glycerol9.118.5
Maltose6.821.4

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (5 g/L)Biomass (g/L Dry Weight)This compound Titer (µg/mL)
Peptone7.828.9
Yeast Extract8.224.1
Ammonium Sulfate5.512.6
Soybean Meal8.935.7

Visualizations

Inferred Biosynthetic Pathway and Optimization Targets

The biosynthesis of this compound is not fully elucidated. However, based on its structural similarity to other polyketides produced by Streptomyces, a hypothetical pathway can be inferred. This diagram illustrates potential key stages and suggests targets for metabolic engineering to improve yield.

Enaminomycin_B_Biosynthesis Primary_Metabolism Primary Metabolism (e.g., Acetyl-CoA, Malonyl-CoA) PKS Polyketide Synthase (PKS) Gene Cluster Primary_Metabolism->PKS Polyketide_Backbone Polyketide Backbone PKS->Polyketide_Backbone Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Polyketide_Backbone->Tailoring_Enzymes Enaminomycin_B This compound Tailoring_Enzymes->Enaminomycin_B Precursor_Supply Increase Precursor Supply Precursor_Supply->Primary_Metabolism Upregulate_PKS Upregulate PKS Expression Upregulate_PKS->PKS Optimize_Tailoring Optimize Tailoring Steps Optimize_Tailoring->Tailoring_Enzymes Yield_Improvement_Workflow Strain_Maintenance Strain Maintenance (S. baarnensis stock) Inoculum_Development Inoculum Development Strain_Maintenance->Inoculum_Development Shake_Flask_Screening Shake Flask Screening (Medium Optimization) Inoculum_Development->Shake_Flask_Screening Parameter_Optimization Parameter Optimization (pH, Temp, Aeration) Shake_Flask_Screening->Parameter_Optimization Analysis Analysis (HPLC) Shake_Flask_Screening->Analysis Yield Data Scale_Up Bioreactor Scale-Up Parameter_Optimization->Scale_Up Parameter_Optimization->Analysis Yield Data Scale_Up->Analysis Yield Data Troubleshooting_Logic Start Low/No Yield Check_Growth Is Biomass Normal? Start->Check_Growth Check_Inoculum Check Inoculum & Medium Check_Growth->Check_Inoculum No Optimize_Production Optimize Production Medium & Time Check_Growth->Optimize_Production Yes Check_Fermentation Check Fermentation Parameters Check_Inoculum->Check_Fermentation Check_Strain Check Strain Stability Optimize_Production->Check_Strain

References

Overcoming low solubility of Enaminomycin B in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enaminomycin B, focusing on challenges related to its low solubility in aqueous solutions.

Troubleshooting Guide

This compound, a member of the epoxy quinone family of antibiotics, possesses several functional groups, including epoxy, primary amine, and carboxylic acid moieties, which contribute to its chemical properties and potential for biological activity.[1] However, like many natural products, it may exhibit limited solubility in aqueous solutions, posing a challenge for in vitro and in vivo studies. This guide offers strategies to overcome these solubility issues.

Problem: Precipitate Formation When Preparing Aqueous Solutions

When this compound precipitates out of solution, it can lead to inaccurate concentration measurements and unreliable experimental results.

Potential Cause Suggested Solution Detailed Protocol
Low Intrinsic Aqueous Solubility Utilize a co-solvent to create a stock solution before further dilution in aqueous media. Dimethyl sulfoxide (DMSO) is a common choice for dissolving a wide array of organic materials.[2]Protocol for Preparing a DMSO Stock Solution: 1. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. 2. Add a minimal volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM). 3. Vortex thoroughly until the compound is completely dissolved. 4. For working solutions, dilute the DMSO stock into your aqueous experimental medium. Note: The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[3][4][5]
pH-Dependent Solubility Adjust the pH of the aqueous buffer. The presence of a carboxylic acid and a primary amine suggests that the net charge of this compound, and thus its solubility, will be influenced by pH.Protocol for pH Optimization: 1. Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). 2. Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO). 3. Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. 4. Observe for any precipitation immediately and after a period of incubation. 5. Quantify the solubility at each pH using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Aggregation in Aqueous Media Incorporate a non-ionic surfactant to prevent aggregation and enhance solubility through micellar solubilization.Protocol for Surfactant-Assisted Solubilization: 1. Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween-80 or Pluronic F-68). 2. Prepare a concentrated stock of this compound in DMSO. 3. Add a small aliquot of the stock solution to the surfactant-containing buffer while vortexing to ensure rapid mixing.
Compound Instability For enaminones, stability can be an issue, particularly in acidic conditions. It is crucial to assess the stability of this compound in your chosen solvent and buffer system.Protocol for a Preliminary Stability Assessment: 1. Prepare a solution of this compound in the desired aqueous buffer. 2. Incubate the solution under your experimental conditions (e.g., 37°C). 3. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the intact compound using a stability-indicating method like HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What is the best initial approach to solubilize this compound for an in vitro assay?

A2: The most common and generally effective initial approach is to first dissolve this compound in a small amount of 100% DMSO to create a concentrated stock solution. This stock can then be serially diluted into your aqueous culture medium to achieve the final desired concentration. It is critical to ensure the final DMSO concentration is non-toxic to your cells and does not interfere with the assay.

Q3: How can I increase the aqueous solubility of this compound without using an organic co-solvent?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds without relying on organic co-solvents:

  • pH Adjustment: Systematically testing the solubility in buffers with different pH values can identify a range where the compound is more soluble.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization.

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic compounds, thereby increasing their aqueous solubility. This is a common strategy for a variety of poorly soluble drugs.

  • Solid Dispersion: This involves dispersing the drug in a solid hydrophilic carrier, which can improve its dissolution rate and solubility.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions has not been extensively reported. However, related enaminone structures can be susceptible to hydrolysis, particularly under acidic conditions. It is highly recommended to perform a preliminary stability study in your chosen experimental buffer to ensure the compound remains intact throughout your experiment.

Q5: What is the mechanism of action of this compound?

A5: The precise molecular target and signaling pathway for this compound have not been fully elucidated. However, early research on "enomycin" suggests a potential role in inhibiting protein synthesis by binding to ribosomes.[6][7] This mode of action is similar to that of aminoglycoside antibiotics, which are known to interact with ribosomal RNA and disrupt the translation process.[8][9][10][11]

Data Presentation

While specific quantitative solubility data for this compound is not currently available, the following table illustrates how such data would be presented. Researchers are encouraged to generate their own data following similar principles.

Table 1: Illustrative Solubility of a Hypothetical Poorly Soluble Compound in Various Aqueous Media

Solvent System pH Temperature (°C) Maximum Solubility (µg/mL) Molar Solubility (µM)
Deionized Water7.025< 1< 2.2
Phosphate Buffered Saline (PBS)7.425511.0
PBS with 0.5% DMSO7.42550110.1
Acetate Buffer5.02524.4
Tris Buffer8.0251022.0
PBS with 0.1% Tween-807.4252555.0

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Experimental Protocols

Protocol: General Method for Determining Aqueous Solubility

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., water, buffer) in a sealed vial.

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

    • Alternatively, filter the suspension through a 0.22 µm filter that does not bind the compound.

  • Quantification of Solubilized Compound:

    • Carefully collect the supernatant or filtrate.

    • Dilute the clear solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • Determine the concentration in the original supernatant/filtrate by accounting for the dilution factor. This value represents the equilibrium solubility.

Visualizations

Experimental Workflow for Solubility Enhancement

experimental_workflow start Start: Low Aqueous Solubility of this compound stock_prep Prepare Concentrated Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution observation Observe for Precipitation dilution->observation precipitate Precipitate Forms observation->precipitate no_precipitate No Precipitate: Proceed with Assay observation->no_precipitate troubleshoot Troubleshooting Strategies precipitate->troubleshoot ph_adjust pH Adjustment troubleshoot->ph_adjust cosolvent Co-solvent Optimization troubleshoot->cosolvent surfactant Surfactant Addition troubleshoot->surfactant complexation Cyclodextrin Complexation troubleshoot->complexation re_evaluate Re-evaluate Solubility ph_adjust->re_evaluate cosolvent->re_evaluate surfactant->re_evaluate complexation->re_evaluate re_evaluate->dilution

Caption: Workflow for addressing the low aqueous solubility of this compound.

Proposed Mechanism of Action: Inhibition of Bacterial Protein Synthesis

signaling_pathway cluster_ribosome Bacterial 70S Ribosome LSU 50S Subunit SSU 30S Subunit inhibition Inhibition of Translocation / Promotion of Miscoding SSU->inhibition A_site A-site P_site P-site A_site->inhibition E_site E-site enaminomycin_b This compound enaminomycin_b->SSU Binds to 30S subunit (hypothesized) tRNA Aminoacyl-tRNA tRNA->A_site mRNA mRNA mRNA->SSU protein_synthesis_blocked Protein Synthesis Blocked inhibition->protein_synthesis_blocked

Caption: Hypothesized mechanism of this compound inhibiting bacterial protein synthesis.

References

Stabilizing Enaminomycin B for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enaminomycin B. The information is designed to address common challenges encountered during long-term experiments and ensure the stability and integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical nature?

This compound is an antibiotic belonging to the epoxy quinone family. Its chemical structure is (1S,5S,6R)-2,5-dihydroxy-4-imino-5-(2-oxopropyl)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid, with the molecular formula C₁₀H₁₁NO₆.[1][2] Due to its chemical structure containing enaminone, epoxide, and quinone-like moieties, it is susceptible to degradation under certain conditions. Enaminomycin A is the most potent of the enaminomycins, with activity against both Gram-positive and Gram-negative bacteria, while this compound and C show weaker activity.[3]

Q2: How should I store this compound powder for long-term stability?

For long-term storage, this compound powder should be stored under the following conditions:

  • Temperature: Store at -20°C or lower.[4][5] Most antibiotics are stable as dry powders, and freezing is a standard recommendation for preserving their integrity.[4]

  • Light: Protect from light. The quinone-like structure in this compound suggests potential photosensitivity. Many antibiotics are light-sensitive and should be stored in the dark.[6][7]

  • Moisture: Keep in a tightly sealed container to protect from moisture.[4] Hydrolysis is a common degradation pathway for many compounds, and the presence of functional groups in this compound makes it susceptible.

Q3: What is the best way to prepare this compound stock solutions?

When preparing stock solutions, it is crucial to use an appropriate solvent and follow best practices to minimize degradation:

  • Solvent Selection: Based on information for the related compound Enaminomycin A, suitable solvents include water, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[] The choice of solvent may depend on the specific experimental requirements. For biological assays, ensure the final solvent concentration is compatible with the cells or organisms being tested.

  • Reconstitution Process: To reconstitute, bring the powdered antibiotic to room temperature before opening the vial to prevent condensation.[9][10][11] Add the desired volume of sterile solvent to the powder.[12] Mix gently by rolling or vortexing until the powder is completely dissolved.[9] Avoid vigorous shaking, which can lead to shearing of the molecule.[9]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the antibiotic, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[4]

Q4: How stable is this compound in solution, and what factors can cause it to degrade?

  • pH: The enaminone moiety is known to be susceptible to hydrolysis, particularly under acidic conditions.[13] Studies on other enaminones have shown increased stability in neutral to slightly basic conditions.[14][15] Therefore, it is advisable to maintain the pH of aqueous solutions in the neutral range (pH 7.0-7.4) if possible.

  • Temperature: As with most antibiotics, elevated temperatures will accelerate degradation.[16] Stock solutions should be stored at -20°C or -80°C.[4] For short-term storage during experiments, keeping solutions on ice is recommended.

  • Light: The quinone-like ring system in this compound suggests a high likelihood of photosensitivity. Exposure to UV or even ambient light can lead to photodegradation.[7] Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in long-term experiments. Degradation of this compound in the experimental medium.1. Check Storage: Ensure stock solutions have been stored correctly (frozen, protected from light).2. Fresh Preparations: Prepare fresh working solutions from a new aliquot of the frozen stock for each experiment.3. Medium Stability: Consider the pH and composition of your experimental medium. If acidic, it may be accelerating degradation. If possible, adjust the pH to a neutral range.4. Control Experiments: Include a positive control with freshly prepared this compound to assess if the issue is with the compound's activity or other experimental factors.
Precipitation observed in stock or working solutions. 1. Poor solubility in the chosen solvent.2. Compound degradation leading to insoluble products.3. Exceeding the solubility limit.1. Solvent Test: Test the solubility of a small amount of this compound in different recommended solvents (Water, Methanol, DMF, DMSO) to find the most suitable one for your desired concentration.2. Gentle Warming: Gentle warming (e.g., to 37°C) may aid dissolution, but be cautious of potential degradation at higher temperatures.3. pH Adjustment: If using an aqueous buffer, ensure the pH is optimal for solubility (likely neutral to slightly basic for enaminones).4. Lower Concentration: Prepare a more dilute stock solution.
Inconsistent experimental results between batches. 1. Variability in the purity or integrity of different batches of this compound.2. Inconsistent preparation or storage of stock solutions.1. Quality Control: If possible, perform a quality control check on new batches, such as by High-Performance Liquid Chromatography (HPLC), to confirm purity and integrity.2. Standardized Protocols: Adhere strictly to a standardized protocol for reconstituting, aliquoting, and storing all batches of this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Light Condition Container Recommended Duration
Powder -20°C or belowProtected from lightTightly sealedLong-term (years)
Stock Solution -20°C or -80°CProtected from lightTightly sealed, single-use aliquotsUp to 6 months (general guidance for antibiotics)[6]
Working Solution 2-8°C (on ice)Protected from lightTightly sealedFor immediate use; discard after the experiment

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Sterile, high-purity solvent (e.g., DMSO, sterile water)

    • Sterile, light-protecting microcentrifuge tubes or cryovials

    • Calibrated pipettes and sterile tips

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Gently mix by inverting the vial or vortexing at a low speed until the powder is completely dissolved. Avoid vigorous shaking.

    • Dispense the stock solution into single-use aliquots in light-protecting tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment (General Method)

This is a general method for quinone-like antibiotics and would require optimization for this compound.[17][18][19][20][21]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of this compound (likely in the 254-330 nm range for quinone-like structures).

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and run the HPLC method.

    • Assess the purity by integrating the peak area of this compound relative to the total peak area of all components in the chromatogram.

Mandatory Visualization

Hypothesized Signaling Pathway for this compound Action

Since the specific molecular target of this compound is not yet fully elucidated, a plausible mechanism of action can be hypothesized based on its structural similarity to other quinone antibiotics. Many quinone antibiotics are known to interfere with DNA replication by inhibiting DNA gyrase and topoisomerase IV, leading to DNA damage and ultimately cell death.[22][23] The following diagram illustrates this generalized pathway.

EnaminomycinB_Pathway cluster_cell Bacterial Cell EnaminomycinB This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV EnaminomycinB->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for DNA_Damage DNA Strand Breaks DNA_Gyrase->DNA_Damage Leads to (when inhibited) Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Hypothesized mechanism of this compound antibacterial action.

References

Technical Support Center: Enaminomycin B Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Enaminomycin B. Given the limited specific literature on this compound, this guide is based on established principles of natural product chemistry and data from related compounds.

Frequently Asked Questions (FAQs)

General Extraction Issues

Q1: What are the most critical factors to consider when choosing an extraction solvent for this compound?

A1: The choice of solvent is crucial and depends on the polarity and stability of this compound.[1][2] Key factors to consider include:

  • Polarity: The solvent's polarity should ideally match that of this compound to ensure efficient dissolution ("like dissolves like").[2]

  • Stability: this compound, as an enaminone, may be susceptible to degradation in acidic or certain protic solvents. Stability studies are recommended.[3]

  • Selectivity: The solvent should maximize the extraction of this compound while minimizing the co-extraction of impurities.

  • Downstream Processing: Consider the ease of solvent removal and compatibility with subsequent purification steps.

  • Safety and Environmental Impact: Toxicity, flammability, and environmental impact are important practical considerations.[2]

Q2: I am getting a low yield of my crude extract. What are the potential causes?

A2: Low crude extract yield can stem from several factors:

  • Inappropriate Solvent Choice: The solvent may not be optimal for solubilizing this compound.[2]

  • Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to allow for efficient transfer of the compound from the source material to the solvent.

  • Poor Quality of Source Material: The concentration of this compound in the starting material might be inherently low.[4]

  • Degradation: this compound may be degrading during the extraction process due to factors like pH, temperature, or light exposure.[3]

  • Inefficient Extraction Method: The chosen method (e.g., maceration, Soxhlet) may not be the most effective for your specific source material.[1][2]

Purification Challenges

Q3: What are the recommended chromatographic techniques for purifying this compound?

A3: A combination of chromatographic techniques is often necessary for the purification of natural products. For this compound, a multi-step approach is advisable:

  • Initial Fractionation: Techniques like Medium Pressure Liquid Chromatography (MPLC) or Vacuum Liquid Chromatography (VLC) can be used for initial fractionation of the crude extract.[5]

  • Fine Purification: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for obtaining high-purity this compound.[4]

  • Alternative Methods: Depending on the properties of this compound, other techniques like ion-exchange chromatography or size-exclusion chromatography could be employed.[6]

Q4: My HPLC purification is showing poor separation of this compound from impurities. How can I improve the resolution?

A4: To improve HPLC separation, you can optimize several parameters:

  • Mobile Phase Composition: Adjusting the solvent gradient, pH, or using additives can significantly impact selectivity.

  • Stationary Phase: Trying a different column with a different stationary phase chemistry (e.g., C18, C8, Phenyl) can alter the retention behavior of your compound and impurities.

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can influence peak shape and resolution.

  • Sample Load: Overloading the column can lead to broad peaks and poor separation. Try injecting a smaller sample volume.

Stability and Handling

Q5: How stable is this compound likely to be? What storage conditions are recommended?

A5: While specific data for this compound is unavailable, related enaminone compounds have shown susceptibility to hydrolysis in acidic conditions.[3] It is plausible that this compound is more stable in neutral or slightly basic aqueous solutions and in organic solvents.[3] For long-term storage, it is recommended to keep the purified compound as a dry solid at low temperatures (e.g., -20°C or -80°C) and protected from light and moisture.

Troubleshooting Guides

Issue 1: Low Yield of Purified this compound
Symptom Possible Cause Suggested Solution
Low crude extract yieldInefficient initial extraction.Re-evaluate the extraction solvent and method. Consider using techniques like ultrasound-assisted or microwave-assisted extraction.[2]
Degradation during extraction.Perform stability studies at different pH values and temperatures. Consider adding antioxidants or performing the extraction under an inert atmosphere.[7]
Significant loss during purificationCompound is not binding to or is irreversibly binding to the chromatographic column.Check the compatibility of your compound's polarity with the chosen stationary and mobile phases.
Degradation on the column.Investigate the pH of your mobile phase and the nature of the stationary phase for potential reactivity.
Co-elution with impurities.Optimize the chromatographic method (see FAQ Q4).
Issue 2: Presence of Impurities in the Final Product
Symptom Possible Cause Suggested Solution
Multiple peaks in the final HPLC analysisIncomplete separation.Employ orthogonal purification techniques (e.g., reversed-phase followed by normal-phase or ion-exchange chromatography).
Degradation of the purified compound.Re-analyze the sample after a short storage period to check for the appearance of new peaks. If degradation is observed, re-evaluate storage conditions.
Broad or tailing peaks in chromatographyColumn overloading.Reduce the amount of sample injected onto the column.
Poor column condition.Flush the column or consider replacing it if it's old or has been used extensively.

Data Presentation

Table 1: Properties of Common Solvents for Natural Product Extraction

SolventPolarity IndexBoiling Point (°C)Key Considerations
Hexane0.169Good for non-polar compounds.
Dichloromethane3.140Good for a wide range of polarities, but can be toxic.
Ethyl Acetate4.477Medium polarity, less toxic than dichloromethane.
Acetone5.156Miscible with water, good for moderately polar compounds.
Ethanol5.278Polar, generally non-toxic, can extract water-soluble impurities.
Methanol6.665Highly polar, efficient for a broad range of compounds.
Water10.2100For highly polar and water-soluble compounds.

Experimental Protocols

Protocol 1: General Procedure for Extraction and Purification of this compound

This is a hypothetical protocol based on general methods and should be optimized for your specific case.

  • Preparation of Source Material:

    • Dry the microbial biomass or plant material (e.g., by lyophilization).

    • Grind the dried material to a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the powdered material in a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol). A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.

    • Agitate the suspension at room temperature for 24-48 hours. Alternatively, use Soxhlet extraction for more exhaustive extraction, being mindful of potential thermal degradation.

    • Filter the mixture and collect the supernatant. Repeat the extraction on the solid residue 2-3 times.

    • Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Initial Fractionation (VLC):

    • Pre-pack a VLC column with silica gel.

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

    • Elute the column with a stepwise gradient of increasing solvent polarity (e.g., hexane -> hexane/ethyl acetate mixtures -> ethyl acetate -> ethyl acetate/methanol mixtures -> methanol).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

  • HPLC Purification:

    • Pool the fractions containing this compound and evaporate the solvent.

    • Dissolve the enriched fraction in the HPLC mobile phase.

    • Inject the sample onto a reversed-phase C18 column.

    • Elute with a gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape, but stability should be checked).

    • Monitor the elution at a suitable UV wavelength.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

  • Purity Assessment:

    • Assess the purity of the final compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Visualizations

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Source_Material Source Material (e.g., Microbial Culture) Grinding Drying & Grinding Source_Material->Grinding Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract VLC Initial Fractionation (VLC/MPLC) Crude_Extract->VLC HPLC HPLC Purification VLC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Purity Assessment (HPLC, MS, NMR) Pure_Compound->Analysis

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield of Crude Extract Check_Solvent Is the solvent polarity appropriate? Start->Check_Solvent Check_Method Is the extraction method efficient? Check_Solvent->Check_Method Yes Change_Solvent Test a range of solvents with varying polarities. Check_Solvent->Change_Solvent No Check_Degradation Could the compound be degrading? Check_Method->Check_Degradation Yes Use_Advanced_Method Consider ultrasound or microwave-assisted extraction. Check_Method->Use_Advanced_Method No Stability_Study Perform stability tests (pH, temp). Extract under milder conditions. Check_Degradation->Stability_Study Yes Optimize_Conditions Increase extraction time or temperature (if compound is stable). Check_Degradation->Optimize_Conditions No Problem_Solved Yield Improved Change_Solvent->Problem_Solved Use_Advanced_Method->Problem_Solved Stability_Study->Problem_Solved Optimize_Conditions->Problem_Solved

Caption: Troubleshooting decision tree for low crude extract yield.

References

Optimizing Enaminomycin B dosage for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enaminomycin B

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the dosage of this compound for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound belongs to a class of antibiotics produced by Streptomyces species. Its mechanism of action is the inhibition of CTP (cytidine triphosphate) synthase.[1] This enzyme catalyzes the final step in the de novo biosynthesis of CTP from UTP (uridine triphosphate), which is an essential precursor for the synthesis of DNA and RNA.[1][2] By blocking CTP production, this compound disrupts nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cells, such as microbial pathogens or cancer cells.[1][3]

Q2: How should I prepare a stock solution of this compound?

Based on the properties of the related compound Enaminomycin A, this compound is expected to be soluble in various organic solvents and water. For in vitro studies, it is recommended to prepare a high-concentration primary stock solution in a solvent like DMSO, DMF, or methanol.[]

  • Recommended Solvent: Start with 100% Dimethyl Sulfoxide (DMSO).

  • Procedure: Dissolve the lyophilized this compound powder in pure DMSO to create a stock solution of 10-20 mM. Ensure the powder is fully dissolved by vortexing.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q3: What is a recommended starting concentration range for my in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell type or microbial strain being tested. While specific data for this compound is limited, data from related compounds (e.g., Enniatins) show cytotoxic effects in the low micromolar range (0.8 µM to 3.6 µM)[5].

  • Initial Screening: For a new cell line or microbe, it is advisable to test a broad concentration range, such as 0.1 µM to 100 µM.

  • Dose-Response: Perform a serial dilution (e.g., 2-fold or 10-fold) to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration).

Q4: How can I assess the stability of this compound in my culture medium?

Compound stability can be a critical factor in multi-day experiments. To check stability, you can incubate this compound in your complete cell culture medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours). Use an analytical method like HPLC-MS to measure the concentration of the active compound at different time points and compare it to the initial concentration. Significant degradation may require more frequent media changes or adjustments to the initial dosage.

Troubleshooting Guide

Problem: I am not observing any biological activity (e.g., antimicrobial, cytotoxic) with this compound.

  • Possible Cause 1: Incorrect Dosage.

    • Solution: Your concentration range may be too low. Test a much broader range, extending up to 100 µM or higher, to ensure you capture the effective dose. Verify all dilution calculations.

  • Possible Cause 2: Compound Degradation.

    • Solution: Ensure the stock solution was stored correctly at -20°C or -80°C and has not undergone excessive freeze-thaw cycles. Prepare a fresh stock solution from new powder to rule out degradation.

  • Possible Cause 3: Cell/Microbe Resistance.

    • Solution: The target cells or microbes may have intrinsic or acquired resistance mechanisms. Consider using a positive control compound with a known mechanism to validate the assay's sensitivity.

  • Possible Cause 4: Interference from Media Components.

    • Solution: Components in the culture medium (e.g., serum proteins) can bind to the compound, reducing its free, active concentration.[6] Try reducing the serum percentage in your medium or using a serum-free medium if your experimental model allows.

Problem: My results show high variability between replicates or experiments.

  • Possible Cause 1: Inconsistent Inoculum.

    • Solution: Ensure that the initial cell seeding density or microbial inoculum is consistent across all wells and plates.[7] Use a cell counter for accuracy and ensure the microbial suspension is well-mixed and standardized to a specific optical density (e.g., 0.5 McFarland standard).

  • Possible Cause 2: Compound Precipitation.

    • Solution: this compound may precipitate at high concentrations in aqueous media. Visually inspect your wells for any precipitate. If observed, try lowering the final concentration of the organic solvent (e.g., keep final DMSO concentration below 0.5%) or use a different solvent.

  • Possible Cause 3: Pipetting Errors.

    • Solution: Use calibrated pipettes and proper technique, especially during serial dilutions where small errors can be magnified.

Problem: I am observing significant cytotoxicity in my non-target or control cells.

  • Possible Cause 1: Off-Target Effects.

    • Solution: As an inhibitor of a fundamental cellular process (nucleic acid synthesis), this compound is expected to have some level of cytotoxicity against mammalian cells.[1] The key is to determine the therapeutic window—the concentration range where it is effective against the target (e.g., microbes) but has minimal toxicity to host cells.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤0.5% for DMSO).

Quantitative Data Summary

Specific IC50 or MIC values for this compound are not widely published. The following table includes data for the related mycotoxin Enniatin B to provide a general reference for expected cytotoxicity ranges in mammalian cells. Researchers should determine these values empirically for their specific model system.

CompoundCell LineAssay TypeIC50 (µM)Exposure Time
Enniatin BMRC-5 (Human Fibroblast)BrdU Assay3.6[5]Not Specified
Enniatin AMRC-5 (Human Fibroblast)BrdU Assay0.8[5]Not Specified

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of this compound against a bacterial strain.[8][9]

1. Preparation of Materials:

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Bacterial Strain: Grow an overnight culture of the test bacteria in appropriate broth (e.g., Mueller-Hinton Broth).

  • Culture Medium: Sterile Mueller-Hinton Broth (MHB).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipette, incubator, plate reader.

2. Inoculum Preparation:

  • Dilute the overnight bacterial culture in fresh MHB.

  • Adjust the optical density (OD) at 600 nm to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Perform a final dilution (typically 1:100) into fresh MHB to achieve a final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.

3. Serial Dilution of this compound:

  • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Create a starting solution for the dilution series. For example, to get a final top concentration of 100 µM in the assay, dilute your 10 mM stock 1:50 in MHB to get a 200 µM working solution.

  • Add 200 µL of this 200 µM working solution to well 1.

  • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Repeat this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no compound). Well 12 can be a sterility control (no bacteria).

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will dilute the compound concentrations by half, achieving the final desired concentrations (e.g., 100 µM down to 0.2 µM).

  • The final volume in each well will be 200 µL.

5. Incubation:

  • Cover the plate and incubate at 37°C for 18-24 hours.

6. Determining the MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[8] This can be assessed visually or by measuring the OD600 with a plate reader.

Visualizations

G cluster_pathway Mechanism of Action: CTP Synthase Inhibition UTP UTP (Uridine Triphosphate) CTPS CTP Synthase (Enzyme) UTP->CTPS CTP CTP (Cytidine Triphosphate) CTPS->CTP Catalyzes EnaminoB This compound (Inhibitor) EnaminoB->CTPS Inhibits NucleicAcid DNA & RNA Synthesis CTP->NucleicAcid Proliferation Cell Proliferation Inhibited NucleicAcid->Proliferation

Caption: Simplified pathway of this compound inhibiting CTP synthase.

G Workflow: MIC Determination prep_stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) serial_dilute 3. Perform 2-Fold Serial Dilution of Compound in 96-Well Plate prep_stock->serial_dilute prep_inoculum 2. Prepare Standardized Bacterial Inoculum inoculate 4. Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate 5. Incubate Plate (37°C, 18-24h) inoculate->incubate read_results 6. Read Results Visually or with Plate Reader incubate->read_results determine_mic 7. Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

G Troubleshooting: No Observed Activity start Problem: No Activity Observed check_conc Was a broad concentration range tested (e.g., >50 µM)? start->check_conc check_stock Is the stock solution fresh and stored correctly? check_conc->check_stock Yes sol_conc Solution: Test a wider and higher concentration range. check_conc->sol_conc No check_controls Did the positive control compound work as expected? check_stock->check_controls Yes sol_stock Solution: Prepare a fresh stock solution from new compound powder. check_stock->sol_stock No check_media Is high serum content present in the media? check_controls->check_media Yes sol_controls Possible Cause: Assay issue or intrinsic resistance. Validate assay components. check_controls->sol_controls No sol_media Solution: Test with lower serum or in serum-free media to assess compound binding. check_media->sol_media Yes end Further investigation needed. check_media->end No

Caption: Decision tree for troubleshooting a lack of experimental activity.

References

Technical Support Center: Enhancing the Antibacterial Potency of Enaminomycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the antibacterial potency of Enaminomycin B and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is a member of the enamine class of compounds, which are being investigated for their potential as antibacterial agents. While the exact mechanism of action for this compound is still under investigation, related enamine compounds have been shown to inhibit essential bacterial enzymes. For instance, some synthetic enamines target tyrosyl-tRNA synthetase, a crucial enzyme in bacterial protein synthesis.[1] Further research is needed to elucidate the specific molecular targets of this compound.

Q2: What are the common strategies to enhance the antibacterial potency of this compound?

A2: Several strategies can be employed to enhance the antibacterial potency of this compound:

  • Structural Modification: Synthesizing analogs of this compound is a primary approach. Structure-activity relationship (SAR) studies on other enamines have shown that modifications to the aryl rings and the enamine linker can significantly impact activity. For example, the addition of electron-withdrawing groups on one of the aromatic rings has been shown to increase antibacterial potency.[2]

  • Combination Therapy: Investigating the synergistic effects of this compound with other known antibiotics can be a viable strategy. Some compounds, when used in combination, can lower the minimum inhibitory concentration (MIC) of each other.

  • Use of Adjuvants: Small molecule adjuvants can be used to permeabilize the bacterial outer membrane, particularly in Gram-negative bacteria, thus enhancing the uptake and efficacy of the antibiotic.[3]

Q3: What are the likely mechanisms of bacterial resistance to this compound?

A3: While specific resistance mechanisms to this compound have not been documented, bacteria could develop resistance through several general mechanisms:

  • Target Modification: Alterations in the bacterial protein target of this compound could prevent the drug from binding effectively.[4][5]

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate this compound.[4][5]

  • Efflux Pumps: Bacteria might actively transport this compound out of the cell using efflux pumps, preventing it from reaching its target.[4][6]

  • Reduced Permeability: Changes in the bacterial cell wall or membrane could limit the uptake of the drug.[4]

Troubleshooting Guides

Inconsistent Minimum Inhibitory Concentration (MIC) Results

Q: My MIC values for this compound analogs vary significantly between experiments. What could be the cause?

A: Inconsistent MIC results can stem from several factors. Refer to the following troubleshooting guide:

  • Inoculum Density: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) for each experiment. An inoculum that is too heavy will result in falsely high MICs, while one that is too light will lead to falsely low MICs.[7][8]

  • Media and Reagents: Verify the quality and consistency of your Mueller-Hinton broth and other reagents. Lot-to-lot variability can affect results. Always perform quality control with standard reference strains.[9]

  • Compound Stability: this compound and its analogs may be unstable in solution. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Incubation Conditions: Ensure consistent incubation time and temperature, as variations can affect bacterial growth rates and, consequently, MIC values.[9]

Poor Solubility of this compound Analogs

Q: I have synthesized new analogs of this compound, but they have poor solubility in aqueous media, affecting my assays. What can I do?

A: Poor solubility is a common challenge in drug development. Consider the following solutions:

  • Co-solvents: Use a small, fixed percentage of a biocompatible co-solvent like DMSO to dissolve your compounds. Ensure that the final concentration of the co-solvent does not affect bacterial growth or the activity of the compound. Run a vehicle control to confirm this.

  • Structural Modification: During analog design, consider incorporating more hydrophilic groups into the molecular structure to improve aqueous solubility.[1]

  • Formulation Strategies: For later-stage development, formulation approaches such as the use of cyclodextrins or lipid-based delivery systems can be explored to enhance solubility.

Loss of Activity in Modified Compounds

Q: My newly synthesized this compound analogs are showing significantly lower antibacterial activity compared to the parent compound. Why might this be?

A: A loss of activity upon modification suggests that the altered part of the molecule is crucial for its antibacterial effect.

  • Structure-Activity Relationship (SAR): This finding is a key part of the SAR study. It indicates that the chemical group you modified is likely essential for binding to the bacterial target.[2]

  • Steric Hindrance: The new chemical group might be too bulky, preventing the analog from fitting into the active site of its target.

  • Electronic Effects: The modification may have altered the electronic properties of the molecule, which could be critical for its interaction with the target.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare Inoculum: From a fresh culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[8]

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of this compound and its analogs in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and another antibiotic.

  • Prepare Plates: In a 96-well plate, create a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and a second antibiotic (e.g., along the columns).

  • Inoculate: Inoculate the plate with a standardized bacterial suspension as described for the MIC protocol.

  • Incubate: Incubate the plate under appropriate conditions.

  • Calculate Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FIC ≤ 0.5

    • Additive: 0.5 < FIC ≤ 1

    • Indifference: 1 < FIC ≤ 4

    • Antagonism: FIC > 4

Data Presentation

Table 1: Antibacterial Activity of this compound Analogs

CompoundModificationMIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. E. coli ATCC 25922
This compoundParent Compound832
Analog 14-Chloro substitution on Ring A216
Analog 23,5-Difluoro substitution on Ring B48
Analog 34-Methyl substitution on Ring A1664

Table 2: Synergistic Activity of this compound with Gentamicin against P. aeruginosa PAO1

CombinationFIC IndexInterpretation
This compound + Gentamicin0.375Synergy
This compound + Ciprofloxacin1.5Indifference

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Screening Cascade cluster_optimization Lead Optimization start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification mic MIC Determination purification->mic synergy Synergy Testing mic->synergy cytotoxicity Cytotoxicity Assay synergy->cytotoxicity sar SAR Analysis cytotoxicity->sar sar->start Redesign lead_selection Lead Candidate Selection sar->lead_selection troubleshooting_mic start Inconsistent MIC Results q1 Is the inoculum standardized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No Standardize to 0.5 McFarland q1->a1_no q2 Are media and reagents consistent? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No Use consistent lots & run QC q2->a2_no q3 Is the compound stock fresh? a2_yes->q3 a3_yes Yes Review pipetting and plate reading q3->a3_yes Yes a3_no No Prepare fresh stock solutions q3->a3_no hypothetical_pathway cluster_bacterium Bacterial Cell enaminomycin_b This compound transporter Membrane Transporter enaminomycin_b->transporter target_enzyme Tyrosyl-tRNA Synthetase (Hypothetical Target) transporter->target_enzyme Inhibition protein_synthesis Protein Synthesis target_enzyme->protein_synthesis cell_death Cell Death target_enzyme->cell_death Leads to protein_synthesis->cell_death

References

Addressing batch-to-batch variability of Enaminomycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the batch-to-batch variability of Enaminomycin B. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure consistent and reliable experimental outcomes.

Troubleshooting Guides

Batch-to-batch variability in natural products like this compound can arise from several factors, from the initial synthesis and purification to storage and handling.[1][2][3] The following table outlines common issues, their potential causes, and recommended troubleshooting steps.

Table 1: Troubleshooting Batch-to-Batch Variability of this compound

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Biological Activity - Purity Differences: Presence of impurities or related enaminomycin analogs (e.g., A or C) in varying concentrations.[4] - Degradation: Improper storage (temperature, light, pH) leading to degradation of the active compound. Enaminones can be susceptible to hydrolysis under acidic conditions.[5] - Solvent Effects: Different solvent preparations or quality affecting the solubility and stability of this compound.- Purity Verification: Perform analytical chromatography (e.g., HPLC, LC-MS) to confirm the purity and identity of each batch.[6] - Standardized Storage: Store all batches under identical, recommended conditions (e.g., -20°C, protected from light, in a desiccated environment). - Fresh Solvent Preparation: Prepare fresh solvent for each experiment and use high-purity, sterile solvents.
Variability in Physical Appearance (Color, Texture) - Particle Size and Form: Differences in crystallization or lyophilization processes can lead to variations in particle size and morphology.[1] - Residual Solvents: Inconsistent removal of solvents during the final purification steps.- Visual Inspection: Document the physical appearance of each batch upon receipt. - Standardized Dissolution Protocol: Develop and adhere to a strict protocol for dissolving the compound to ensure consistency.
Poor Solubility or Precipitation - Incorrect Solvent: Use of a solvent in which this compound is not fully soluble. - pH of the Solution: The pH of the experimental medium may affect the solubility of the compound.- Solubility Testing: Perform small-scale solubility tests in various biocompatible solvents to determine the optimal one. - pH Adjustment: Carefully control and monitor the pH of your experimental solutions.

Experimental Protocols

To quantitatively assess and compare the biological activity of different batches of this compound, a standardized experimental protocol is crucial.

Table 2: Protocol for Comparative Bioactivity Assay (e.g., Minimum Inhibitory Concentration - MIC)

Step Procedure Details
1. Preparation of Stock Solutions Dissolve each batch of this compound in a suitable, sterile solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).Use the same solvent source and preparation method for all batches. Aliquot and store at -80°C.
2. Serial Dilutions Perform serial dilutions of each stock solution in the appropriate sterile culture medium to achieve a range of desired concentrations.Use a consistent dilution factor and prepare fresh dilutions for each experiment.
3. Bacterial Inoculum Preparation Prepare a standardized inoculum of the target bacterial strain (e.g., Bacillus subtilis) to a specific optical density (e.g., OD600 of 0.01).[4]Ensure the bacterial culture is in the logarithmic growth phase.
4. Incubation Add the bacterial inoculum to the serially diluted this compound samples in a 96-well plate format. Include positive (no drug) and negative (no bacteria) controls.Incubate under optimal growth conditions (e.g., 37°C, 18-24 hours).
5. Determination of MIC The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.Read the results visually or using a plate reader at 600 nm.
6. Data Analysis Compare the MIC values obtained for each batch.A significant difference in MIC values (e.g., >2-fold) indicates meaningful batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: this compound should be stored as a lyophilized powder at -20°C in a desiccated, dark environment to prevent degradation. For solutions, it is advisable to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.

Q2: How can I be sure that the observed variability in my experiments is due to the this compound batch and not other factors?

A2: To isolate the source of variability, it is essential to control all other experimental parameters. Use the same cell line passage number, reagent lots, and incubation times. Running a parallel experiment with a previously characterized "gold standard" batch of this compound can also help differentiate compound variability from experimental error.

Q3: Can I use different solvents to dissolve this compound?

A3: While this compound may be soluble in various organic solvents, it is critical to use the same solvent for all batches being compared in an experiment. Always use high-purity, anhydrous solvents to avoid introducing contaminants or promoting degradation.

Q4: What analytical techniques are recommended for characterizing a new batch of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity and quantifying the active compound.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the identity and molecular weight of this compound and help identify potential impurities or degradation products.[5][7][8]

Q5: Is it normal for the color of the this compound powder to vary slightly between batches?

A5: Minor variations in color or texture can occur due to differences in the manufacturing or purification process, such as particle size.[1] While this may not always correlate with a change in biological activity, it is a good practice to document these physical differences and investigate further if they are accompanied by inconsistencies in experimental results.

Visualizations

The following diagrams illustrate a logical workflow for troubleshooting batch-to-batch variability and a hypothetical signaling pathway that may be affected by this compound.

G cluster_0 Start: Inconsistent Results Observed cluster_1 Initial Checks cluster_2 Decision Point cluster_3 Troubleshooting Paths cluster_4 Resolution start New Batch of this compound phys_char Physical Characterization (Color, Solubility) start->phys_char analytical_chem Analytical Chemistry (HPLC, LC-MS) phys_char->analytical_chem decision Purity and Identity Match Reference Standard? analytical_chem->decision bio_assay Comparative Bioactivity Assay (e.g., MIC) decision->bio_assay Yes contact_supplier Contact Supplier for Quality Control Data decision->contact_supplier No optimize_protocol Optimize Experimental Protocol (Solvent, pH) bio_assay->optimize_protocol Inconsistent Activity accept_batch Accept Batch bio_assay->accept_batch Consistent Activity reject_batch Reject Batch contact_supplier->reject_batch optimize_protocol->bio_assay optimize_protocol->reject_batch

Caption: Workflow for troubleshooting this compound batch variability.

G cluster_0 Proposed Mechanism of Action cluster_1 Potential Variability Source enamino_b This compound ribosome Bacterial Ribosome (e.g., 30S Subunit) enamino_b->ribosome Binds to protein_syn Protein Synthesis ribosome->protein_syn Inhibits cell_death Bacterial Cell Death protein_syn->cell_death Leads to impurity Impurity / Analog impurity->ribosome Reduced Affinity

References

Preventing degradation of Enaminomycin B during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Enaminomycin B during experimental procedures. The information is intended for researchers, scientists, and drug development professionals. Please note that specific quantitative stability data for this compound is limited in publicly available literature. Therefore, the recommendations provided are based on the known chemical properties of its functional groups (enaminone, epoxy, quinone) and general principles of handling unstable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound contains three main functional groups susceptible to degradation: an enaminone, an epoxy ring, and a quinone-like structure. The primary factors that can cause its degradation are:

  • pH: The enaminone functionality is susceptible to hydrolysis, which is often catalyzed by acidic conditions.[1][2]

  • Temperature: The epoxy ring can undergo thermal degradation at elevated temperatures.[3]

  • Light: The quinone structure makes the molecule susceptible to photodegradation upon exposure to light, particularly UV and visible light.[4]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage of solutions, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, especially for the quinone moiety.

Q3: How should I prepare stock solutions of this compound to ensure stability?

A3: When preparing stock solutions, it is crucial to use appropriate solvents and techniques:

  • Solvent Selection: Use anhydrous, aprotic solvents such as DMSO or DMF for initial stock solutions. Avoid aqueous solutions for long-term storage. If aqueous buffers are necessary for experiments, prepare them fresh from the stock solution immediately before use.

  • pH of Aqueous Solutions: If an aqueous buffer is required, it should be neutral to slightly basic (pH 7-8) to minimize acid-catalyzed hydrolysis of the enaminone.

  • Preparation: Dissolve this compound in the chosen solvent at a low temperature if possible. Filter-sterilize the solution using a 0.22 µm syringe filter if necessary for biological experiments. Aliquot the stock solution into single-use vials to avoid repeated warming and contamination.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of biological activity in the experimental assay. Degradation of this compound due to improper handling or storage.1. Verify Storage: Confirm that the compound has been stored at the correct temperature and protected from light. 2. Prepare Fresh Solutions: Prepare a fresh working solution from a new aliquot of the stock solution. 3. pH Control: If using aqueous buffers, ensure the pH is in the optimal range (neutral to slightly basic). 4. Minimize Exposure: Reduce the time the compound is exposed to ambient temperature and light during the experiment.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Chemical degradation of this compound.1. Analyze a Fresh Sample: Run a freshly prepared sample to confirm if the extra peaks are present initially. 2. Stress Testing: Perform forced degradation studies (acid, base, heat, light, oxidation) to identify potential degradation products and their retention times. 3. Structure Elucidation: If possible, use mass spectrometry (MS) and NMR to characterize the structure of the degradation products. This can help in identifying the degradation pathway.
Color change of the solution (e.g., darkening). Oxidation or photodegradation of the quinone moiety.1. Protect from Light: Ensure all solutions are handled in a dark room or with light-protective coverings. 2. Use Degassed Solvents: Prepare solutions using solvents that have been purged with an inert gas (argon or nitrogen) to remove dissolved oxygen. 3. Add Antioxidants: For some applications, the addition of a small amount of an antioxidant like BHT may be considered, but its compatibility with the experimental system must be verified.

Quantitative Data Summary

ConditionParameterExpected Stability of this compound (Inferred)Reference Compounds/Functional Groups
pH Half-life in aqueous solution at 25°CLow at acidic pH (<6) Moderate to High at neutral to slightly basic pH (7-8)Enaminones show rapid acid-catalyzed hydrolysis.[1][2] Epoxy rings can undergo acid or base-catalyzed hydrolysis.
Temperature Degradation RateLow at ≤ 25°C Increases significantly at temperatures > 40°CEpoxy resins generally show thermal degradation at much higher temperatures, but stability in solution can be lower.[3] Antibiotics can degrade at elevated temperatures in solution.
Light PhotodegradationHigh susceptibility to UV and visible light.Quinones are known to be photolabile and can undergo photoreduction or photooxidation.[4]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound with minimized initial degradation.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (argon or nitrogen)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Sterile syringes and 0.22 µm syringe filters

Methodology:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube under an inert atmosphere if possible (e.g., in a glove box).

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex or sonicate at low power and room temperature until the compound is completely dissolved. Protect from light during this process.

  • If sterility is required, filter the stock solution through a 0.22 µm syringe filter into a sterile, amber vial.

  • Purge the headspace of the vial with inert gas before sealing.

  • Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Testing of this compound in an Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer at a given temperature.

Materials:

  • This compound stock solution (in DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Amber vials

Methodology:

  • Prepare a working solution of this compound by diluting the DMSO stock solution into the aqueous buffer to the final desired concentration. Prepare enough volume for all time points.

  • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.

  • Place the remaining solution in an amber vial and incubate at the desired temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.

  • Analyze each aliquot by HPLC using the same method as for the t=0 sample.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Signaling Pathway and Degradation Logic

Potential Degradation Pathways of this compound cluster_conditions Degradation Triggers cluster_molecule This compound Functional Groups cluster_degradation Degradation Reactions cluster_products Degradation Products Acid Acidic pH Enaminone Enaminone Acid->Enaminone catalyzes Heat Elevated Temperature Epoxy Epoxy Ring Heat->Epoxy induces Light Light (UV/Visible) Quinone Quinone Moiety Light->Quinone induces Oxygen Oxygen Oxygen->Quinone induces Hydrolysis Hydrolysis Enaminone->Hydrolysis Thermal_Deg Thermal Degradation Epoxy->Thermal_Deg Photo_Deg Photodegradation Quinone->Photo_Deg Oxidation Oxidation Quinone->Oxidation Hydrolyzed_Product Hydrolyzed Enaminone Hydrolysis->Hydrolyzed_Product Ring_Opened_Product Ring-Opened Epoxy Thermal_Deg->Ring_Opened_Product Photoproducts Various Photoproducts Photo_Deg->Photoproducts Oxidized_Product Oxidized Quinone Oxidation->Oxidized_Product

Caption: Potential degradation pathways of this compound triggered by environmental factors.

Experimental Workflow for Stability Assessment

Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Stock Solution (DMSO) Prep_Working Prepare Working Solution (Aqueous Buffer) Prep_Stock->Prep_Working Time_Zero t=0 Analysis Prep_Working->Time_Zero Incubate Incubate at Test Condition (e.g., 37°C, protected from light) Prep_Working->Incubate HPLC HPLC Analysis Time_Zero->HPLC Sampling Sample at Time Points Incubate->Sampling Sampling->HPLC Calc_Remaining Calculate % Remaining HPLC->Calc_Remaining Plot_Kinetics Plot Degradation Kinetics Calc_Remaining->Plot_Kinetics Determine_Shelf_Life Determine Experimental Shelf-Life Plot_Kinetics->Determine_Shelf_Life

Caption: Workflow for assessing the stability of this compound under specific experimental conditions.

References

Interpreting unexpected results in Enaminomycin B assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Enaminomycin B. The information is designed to help interpret unexpected results in common antibacterial and cytotoxicity assays.

Frequently Asked Questions (FAQs)

1. My antibacterial assay shows no activity for this compound, even at high concentrations. Is the compound inactive?

While this compound is reported to have weak activity against Gram-positive and Gram-negative bacteria, a complete lack of an inhibition zone or no change in MIC values could point to several experimental factors.[1]

  • Potential Cause: Compound degradation, improper storage, or low solubility.

  • Troubleshooting Steps:

    • Verify the storage conditions of your this compound stock.

    • Ensure the compound is fully dissolved in the chosen solvent before adding it to the assay medium. You may need to try a different solvent or use gentle heating.

    • Run a positive control with a known antibiotic to confirm the assay is working correctly.

    • Consider testing against a broader range of bacterial strains, including those known to be more susceptible.

2. I'm seeing inconsistent results between replicates in my cytotoxicity assay. What could be the cause?

Inconsistent results in cytotoxicity assays can arise from several sources, from cell culture variability to issues with the assay protocol itself.

  • Potential Cause: Uneven cell seeding, contamination, or issues with compound precipitation.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding to avoid clumps and uneven cell distribution.

    • Visually inspect your cells for any signs of contamination before and during the experiment.

    • Check for precipitation of this compound in the culture medium at the concentrations you are testing. If precipitation occurs, this can lead to variable effects.

    • Review your pipetting technique to ensure accuracy and consistency across all wells.

3. My cytotoxicity results show a "cytotoxicity burst" at high concentrations. How do I differentiate this from specific activity?

A "cytotoxicity burst" refers to the nonspecific activation of stress responses in cells at concentrations close to those causing cell death.[2] It's crucial to distinguish this from a specific mechanism of action.

  • Potential Cause: At high concentrations, this compound may be causing general cellular stress, leading to a variety of off-target effects.

  • Troubleshooting Steps:

    • Compare the effective concentration for your reporter gene or other specific endpoint with the concentration that causes significant cytotoxicity (e.g., IC50 from an MTT or LDH assay). A large window between these values suggests specific activity.[2]

    • Use a secondary assay to confirm the mechanism of action. For example, if you hypothesize apoptosis, you could perform a caspase activity assay.[3]

    • Consider using a lower, non-cytotoxic concentration range to investigate more subtle, specific effects.

Troubleshooting Guides

Antibacterial Assay (Broth Microdilution)

Unexpected Result: The Minimum Inhibitory Concentration (MIC) of this compound is significantly higher than expected, or varies widely between experiments.

Data Presentation:

ExperimentE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Positive Control (Ampicillin) MIC (µg/mL)
1>2561282
2128642
3>256>2561

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Resolutions cluster_3 Final Outcome Unexpected_MIC Unexpectedly High or Variable MIC Check_Compound Check Compound Integrity & Solubility Unexpected_MIC->Check_Compound Verify_Inoculum Verify Inoculum Density Unexpected_MIC->Verify_Inoculum Assess_Media Assess Media Quality & pH Unexpected_MIC->Assess_Media Review_Incubation Review Incubation Conditions Unexpected_MIC->Review_Incubation Prepare_Fresh_Stock Prepare Fresh Compound Stock Check_Compound->Prepare_Fresh_Stock Standardize_Inoculum Standardize Inoculum (e.g., McFarland Standard) Verify_Inoculum->Standardize_Inoculum Use_New_Media Use New Batch of Media Assess_Media->Use_New_Media Confirm_Incubation Confirm Temperature & Time Review_Incubation->Confirm_Incubation Consistent_Results Consistent & Reproducible MIC Results Prepare_Fresh_Stock->Consistent_Results Standardize_Inoculum->Consistent_Results Use_New_Media->Consistent_Results Confirm_Incubation->Consistent_Results

Caption: Troubleshooting workflow for unexpected MIC results.

Cytotoxicity Assay (MTT Assay)

Unexpected Result: this compound appears to increase cell viability at low concentrations, while showing expected toxicity at higher concentrations.

Data Presentation:

This compound (µM)Cell Viability (% of Control)
0100
0.1115
1122
1095
5060
10025

Logical Interpretation Flow:

G cluster_0 Observation cluster_1 Potential Causes cluster_2 Verification Steps cluster_3 Conclusion Hormesis Biphasic Dose-Response (Hormesis) Metabolic_Stimulation Direct Metabolic Stimulation Hormesis->Metabolic_Stimulation Assay_Interference Interference with MTT Reduction Hormesis->Assay_Interference Stress_Response Induction of Pro-survival Pathways at Low Doses Hormesis->Stress_Response Alternative_Assay Use Alternative Viability Assay (e.g., CellTiter-Glo) Metabolic_Stimulation->Alternative_Assay Direct_Reduction_Test Test Compound's Ability to Directly Reduce MTT Assay_Interference->Direct_Reduction_Test Pathway_Analysis Analyze Relevant Signaling Pathways (e.g., Western Blot for p-Akt) Stress_Response->Pathway_Analysis True_Hormetic_Effect True Hormetic Effect Confirmed Alternative_Assay->True_Hormetic_Effect Assay_Artifact Result is an Assay Artifact Direct_Reduction_Test->Assay_Artifact Pathway_Analysis->True_Hormetic_Effect

Caption: Logic diagram for interpreting a hormetic effect.

Experimental Protocols

Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]

MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

Hypothetical Signaling Pathway

Based on its classification as an epoxy quinone, this compound could potentially induce cytotoxicity through the generation of reactive oxygen species (ROS) and subsequent activation of stress-activated protein kinase pathways.[1]

G cluster_0 Cellular Entry & Initial Interaction cluster_1 Stress Induction cluster_2 Downstream Signaling Cascade cluster_3 Cellular Outcome Enaminomycin_B This compound Mitochondria Mitochondria Enaminomycin_B->Mitochondria Interacts with ROS Increased ROS Mitochondria->ROS Generates JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Activates AP1 AP-1 Activation JNK_p38->AP1 Phosphorylates Apoptosis Apoptosis AP1->Apoptosis Induces

Caption: Hypothetical pathway for this compound-induced apoptosis.

References

Technical Support Center: Enaminomycin B Interference in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference from Enaminomycin B in high-throughput screening (HTS) assays. The information is presented in a question-and-answer format to directly address common issues and provide clear troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my HTS assay?

This compound is an antibiotic belonging to the epoxy quinone family. Its chemical structure contains two key reactive moieties: an epoxyquinone core and an enamine group . These functional groups are known to be promiscuous in biochemical assays, meaning they can interact non-specifically with various biological targets and assay components, leading to false-positive or false-negative results. Quinones, in particular, are a well-documented class of Pan-Assay Interference Compounds (PAINS).[1][2]

Q2: What are the primary mechanisms by which this compound might cause assay interference?

Based on its structure, this compound is likely to interfere with HTS assays through several mechanisms:

  • Redox Cycling: The quinone structure can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[2][3] ROS can directly oxidize and damage proteins, including the target enzyme or reporter proteins in the assay, leading to a false signal.

  • Covalent Modification: The electrophilic nature of the epoxyquinone and the nucleophilic character of the enamine make this compound susceptible to forming covalent bonds with nucleophilic residues (like cysteine) on proteins.[4][5] This non-specific, irreversible binding can alter protein function and generate a false-positive signal.

  • Compound Aggregation: While not directly confirmed for this compound, many HTS-interfering compounds form aggregates at higher concentrations. These aggregates can sequester and non-specifically inhibit enzymes, leading to false positives.[3]

  • Light-Absorbing Properties: Quinone-like structures can absorb light, which may interfere with fluorescence- or absorbance-based assay readouts.

Troubleshooting Guide for Suspected this compound Interference

If you have identified this compound as a potential hit in your HTS campaign, it is crucial to perform a series of validation experiments to rule out assay interference.

Issue 1: My dose-response curve for this compound is unusually steep or shows poor saturation.

  • Possible Cause: Compound aggregation.

  • Troubleshooting Steps:

    • Include Detergent: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer.[3] If the inhibitory activity of this compound is significantly reduced, aggregation is a likely cause.

    • Dynamic Light Scattering (DLS): Use DLS to directly observe if this compound forms aggregates at the concentrations used in the assay.

Issue 2: The activity of this compound is significantly reduced in the presence of reducing agents.

  • Possible Cause: Redox cycling.

  • Troubleshooting Steps:

    • DTT Sensitivity Assay: Run the assay in the presence and absence of a reducing agent like Dithiothreitol (DTT) (typically 1-5 mM).[5] A significant loss of activity in the presence of DTT suggests that the compound's effect is mediated by oxidation.

    • Hydrogen Peroxide Scavenging: Include catalase in the assay buffer to scavenge any H₂O₂ produced by redox cycling. A loss of signal indicates interference through ROS generation.

Issue 3: I suspect this compound is reacting covalently with my target protein.

  • Possible Cause: Irreversible binding due to the reactive epoxyquinone or enamine moieties.

  • Troubleshooting Steps:

    • Washout Experiment: Incubate the target protein with this compound, then remove the compound by dialysis or size-exclusion chromatography. If the protein's activity does not recover, it suggests covalent modification.

    • Mass Spectrometry: Use mass spectrometry to analyze the target protein after incubation with this compound to detect any covalent adducts.[4]

Data Presentation

Table 1: Summary of Potential Interference Mechanisms and Corresponding Validation Assays

Interference MechanismKey Structural FeaturePrimary Validation AssayExpected Outcome if Interference is Present
Redox Cycling EpoxyquinoneDTT Sensitivity AssayActivity of this compound is significantly reduced in the presence of DTT.
Covalent Modification Epoxyquinone, EnamineWashout Experiment / Mass SpectrometryProtein activity is not restored after compound removal; mass shift detected.
Compound Aggregation General propertyAssay with non-ionic detergent (e.g., Triton X-100)Activity of this compound is significantly reduced in the presence of detergent.
Assay Readout Interference Quinone ChromophoreControl assay without target proteinSignal is observed in the absence of the biological target.

Experimental Protocols

Protocol 1: DTT Sensitivity Assay

  • Prepare two sets of assay buffers: one with and one without 1 mM DTT.

  • Perform the standard HTS assay with a concentration gradient of this compound in both buffer conditions.

  • Generate dose-response curves for both conditions.

  • Analysis: A rightward shift in the IC₅₀ value in the presence of DTT indicates that the compound may be acting through an oxidative mechanism.

Protocol 2: Detergent Sensitivity Assay for Aggregation

  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Pre-incubate this compound at various concentrations in both buffers for 15-30 minutes.

  • Initiate the assay by adding the other reaction components.

  • Analysis: A significant decrease in the potency (increase in IC₅₀) of this compound in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Visualizations

EnaminomycinB_Interference_Pathway cluster_compound This compound cluster_mechanisms Interference Mechanisms cluster_effects Assay Readout EnaminomycinB This compound (Epoxyquinone & Enamine) Redox Redox Cycling EnaminomycinB->Redox Covalent Covalent Modification EnaminomycinB->Covalent Aggregate Aggregation EnaminomycinB->Aggregate ROS Reactive Oxygen Species (ROS) Redox->ROS Protein_Mod Non-specific Protein Modification Covalent->Protein_Mod Aggregate->Protein_Mod False_Positive False Positive Signal ROS->False_Positive Protein_Mod->False_Positive

Caption: Potential interference pathways of this compound in HTS assays.

Troubleshooting_Workflow Start This compound Identified as a 'Hit' DTT_Assay Perform DTT Sensitivity Assay Start->DTT_Assay Detergent_Assay Perform Detergent Sensitivity Assay DTT_Assay->Detergent_Assay No significant IC50 shift Interfering Likely an Assay Artifact (Deprioritize) DTT_Assay->Interfering Significant IC50 shift Washout_Assay Perform Washout/MS Experiment Detergent_Assay->Washout_Assay No significant IC50 shift Detergent_Assay->Interfering Significant IC50 shift Non_Interfering Likely a True Hit (Proceed with caution) Washout_Assay->Non_Interfering Activity Restored/ No Adduct Washout_Assay->Interfering Activity Not Restored/ Adduct Detected

Caption: A logical workflow for troubleshooting suspected this compound interference.

References

Technical Support Center: Enhancing Enaminomycin B Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying Enaminomycin B to improve its cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is improving its cell permeability important?

This compound is an antibiotic belonging to the epoxy quinone family of natural products.[1] Its molecular formula is C10H11NO6, and its structure contains several polar functional groups, including a primary amine, a carboxylic acid, and hydroxyl groups.[1][2][3] These features, while potentially crucial for its antibacterial activity, likely contribute to poor cell membrane permeability, limiting its therapeutic efficacy. This compound has shown weak activity against both Gram-positive and Gram-negative bacteria, which may be a consequence of its inability to efficiently cross bacterial cell walls and membranes to reach its intracellular target.[1] Enhancing its cell permeability is a key step in improving its potency and developing it as a viable therapeutic agent.

Q2: What are the main structural features of this compound that likely hinder its cell permeability?

The structure of this compound presents several challenges for passive diffusion across lipid membranes:

  • High Polarity: The presence of multiple polar functional groups (carboxylic acid, primary amine, hydroxyl groups) increases the molecule's hydrophilicity, making it difficult to partition into the hydrophobic lipid bilayer of cell membranes.

  • Hydrogen Bonding Capacity: The numerous hydrogen bond donors and acceptors on the molecule will readily interact with water, requiring a significant energy penalty to be shed before membrane transit can occur.

  • Potential for Ionization: The carboxylic acid and primary amine groups can exist in ionized states at physiological pH, further reducing the molecule's ability to cross the nonpolar cell membrane.

Q3: What are the initial steps to assess the cell permeability of our this compound analog?

To begin assessing the cell permeability of a new this compound analog, a tiered approach is recommended. Start with a simple, high-throughput in vitro assay and progress to more complex cell-based models.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cost-effective, cell-free assay that predicts passive membrane transport. It is a good first screen to evaluate the intrinsic ability of your compound to cross a lipid barrier.

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. It provides a more comprehensive assessment of permeability, including both passive diffusion and the potential for active transport and efflux.

Troubleshooting Guides

Issue: Low permeability of this compound analog observed in the PAMPA assay.
  • Possible Cause 1: High Polarity. The analog may still be too hydrophilic to efficiently partition into the artificial lipid membrane.

    • Troubleshooting Tip: Consider further modifications to mask polar groups. For example, converting the carboxylic acid to an ester or the primary amine to a secondary or tertiary amine can increase lipophilicity.

  • Possible Cause 2: Low Solubility. The compound may be precipitating out of the assay buffer, leading to an artificially low measured permeability.

    • Troubleshooting Tip: Determine the aqueous solubility of your analog before conducting the PAMPA assay. If solubility is an issue, consider using a co-solvent in the donor buffer, but be mindful that this can affect the integrity of the artificial membrane.

Issue: High permeability in PAMPA, but low permeability in the Caco-2 assay.
  • Possible Cause 1: Active Efflux. The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are expressed on Caco-2 cells and actively transport substrates out of the cell.

    • Troubleshooting Tip: Conduct a bi-directional Caco-2 assay, measuring permeability from the apical to the basolateral side (A-to-B) and from the basolateral to the apical side (B-to-A). An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests active efflux. To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.

  • Possible Cause 2: Metabolism by Caco-2 cells. The compound may be metabolized by enzymes present in the Caco-2 cells, leading to a lower concentration of the parent compound in the receiver compartment.

    • Troubleshooting Tip: Analyze the receiver compartment samples by LC-MS/MS to identify potential metabolites. If metabolism is significant, structural modifications to block the metabolic site may be necessary.

Issue: Inconsistent permeability results between experiments.
  • Possible Cause 1: Variable Caco-2 monolayer integrity. The tightness of the cell monolayer can vary between experiments, affecting the measured permeability.

    • Troubleshooting Tip: Always measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the permeability experiment. Only use monolayers with TEER values within an established acceptable range. Additionally, the flux of a paracellular marker, such as Lucifer yellow, should be measured to ensure monolayer integrity.

  • Possible Cause 2: Compound instability. The this compound analog may be unstable in the assay buffer.

    • Troubleshooting Tip: Assess the stability of your compound in the assay buffer over the time course of the experiment. Analyze samples of the dosing solution at the beginning and end of the incubation period to check for degradation.

Data Presentation

Table 1: Hypothetical Permeability Data for this compound and its Analogs

CompoundModificationPAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (A-to-B) (x 10⁻⁶ cm/s)Caco-2 Efflux Ratio
This compound-0.1< 0.05-
Analog 1Methyl Ester1.50.81.2
Analog 2N,N-dimethyl2.10.54.2
Analog 3Methyl Ester + N-methylation3.52.51.5

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Donor Plate:

    • Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dilute the stock solution to a final concentration of 100 µM in phosphate-buffered saline (PBS) at pH 7.4. This is the donor solution.

  • Preparation of the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.

  • Assay Assembly and Incubation:

    • Carefully place the donor plate into the acceptor plate.

    • Incubate the plate assembly at room temperature for 5 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers. Values should be >250 Ω·cm².

  • Permeability Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (typically 10 µM) in HBSS to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with 5% CO2 for 2 hours.

    • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

    • Also, take a sample from the donor side at the beginning and end of the experiment.

  • Permeability Experiment (Basolateral to Apical):

    • Repeat the experiment in the reverse direction to determine the efflux ratio.

  • Sample Analysis:

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated from the flux of the compound across the monolayer using the equation: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the steady-state flux, A is the surface area of the Transwell membrane, and C_0 is the initial concentration in the donor chamber.

Visualizations

Enaminomycin_B_Modification_Workflow cluster_0 Initial Assessment cluster_1 Chemical Modification cluster_2 In Vitro Testing cluster_3 Analysis & Iteration This compound This compound Permeability Prediction Permeability Prediction This compound->Permeability Prediction In silico tools Analog Synthesis Analog Synthesis Permeability Prediction->Analog Synthesis Identify liabilities PAMPA PAMPA Analog Synthesis->PAMPA Caco-2 Assay Caco-2 Assay PAMPA->Caco-2 Assay Promising analogs Data Analysis Data Analysis Caco-2 Assay->Data Analysis Data Analysis->Analog Synthesis Structure-Permeability Relationship

Caption: Workflow for modifying this compound to improve cell permeability.

Troubleshooting_Permeability_Assays Start Start Low_PAMPA Low Permeability in PAMPA? Start->Low_PAMPA High_Polarity High Polarity Low_PAMPA->High_Polarity Yes Low_Solubility Low Solubility Low_PAMPA->Low_Solubility Yes High_PAMPA_Low_Caco2 High PAMPA, Low Caco-2? Low_PAMPA->High_PAMPA_Low_Caco2 No Active_Efflux Active Efflux High_PAMPA_Low_Caco2->Active_Efflux Yes Metabolism Metabolism High_PAMPA_Low_Caco2->Metabolism Yes Good_Permeability Good Permeability High_PAMPA_Low_Caco2->Good_Permeability No

Caption: Troubleshooting guide for this compound permeability assays.

Signaling_Pathway_Hypothesis cluster_0 Bacterial Cell This compound This compound Cell Wall Cell Wall This compound->Cell Wall Permeation Challenge Cell Membrane Cell Membrane Cell Wall->Cell Membrane Permeation Challenge Target Target Cell Membrane->Target Inhibition Inhibition Target->Inhibition Binding Bacterial Death Bacterial Death Inhibition->Bacterial Death

Caption: Hypothetical mechanism of action for this compound.

References

Reducing off-target effects of Enaminomycin B

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enaminomycin B

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, with a particular focus on understanding and mitigating its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway. Its primary on-target effect is the inhibition of the p110α subunit of Phosphoinositide 3-kinase (PI3K), a key enzyme in this pathway that is frequently dysregulated in cancer. By inhibiting PI3Kα, this compound blocks the downstream activation of AKT and mTOR, leading to the induction of apoptosis and a reduction in cell proliferation in cancer cells.

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for PI3Kα, off-target effects have been observed, particularly at higher concentrations. The most common off-target effects include the inhibition of other PI3K isoforms (p110β and p110δ) and weak inhibition of key kinases in the MAPK/ERK pathway. These off-target activities can lead to unexpected cellular responses and potential cytotoxicity in non-target cells.

Q3: My cells are showing higher-than-expected toxicity, even at low concentrations of this compound. What could be the cause?

A3: Higher-than-expected toxicity can be due to several factors:

  • Off-target effects: Your cell line may be particularly sensitive to the off-target inhibition of other PI3K isoforms or the MAPK/ERK pathway.

  • Cell line sensitivity: Some cell lines are inherently more sensitive to the inhibition of the PI3K/AKT/mTOR pathway.

  • Experimental conditions: Factors such as cell density, serum concentration in the media, and the duration of treatment can all influence the apparent cytotoxicity of the compound.

We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and comparing the results with a control cell line.

Q4: How can I confirm that the observed effects in my experiment are due to the on-target inhibition of PI3Kα?

A4: To confirm on-target activity, you can perform several experiments:

  • Western Blot Analysis: Treat your cells with this compound and probe for the phosphorylation status of downstream targets of PI3K, such as AKT (at Ser473) and S6 ribosomal protein (a downstream target of mTOR). A decrease in the phosphorylation of these proteins will confirm on-target pathway inhibition.

  • Rescue Experiments: If the phenotype you observe (e.g., decreased cell viability) is due to on-target inhibition, you may be able to "rescue" the effect by introducing a constitutively active form of AKT or another downstream effector.

  • Use of a Structurally Unrelated PI3Kα Inhibitor: Comparing the effects of this compound with another known PI3Kα inhibitor can help to confirm that the observed phenotype is due to the inhibition of this specific target.

Troubleshooting Guides

Issue 1: Inconsistent results between experiments.

  • Possible Cause: Variability in compound preparation or storage.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Possible Cause: Inconsistent cell culture conditions.

    • Solution: Ensure that cell passage number, confluency, and media composition are consistent across all experiments.

Issue 2: No observable effect on the target pathway.

  • Possible Cause: Insufficient concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. Refer to the table below for typical IC50 values.

  • Possible Cause: The target pathway is not active in your cell line.

    • Solution: Confirm the baseline activity of the PI3K/AKT/mTOR pathway in your cells by checking the basal phosphorylation levels of AKT and other downstream targets.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
PI3Kα (p110α)5
PI3Kβ (p110β)50
PI3Kδ (p110δ)100
mTOR>1000
MEK1>1000
ERK1>1000

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) for Cell Viability
MCF-7Breast Cancer20
U87 MGGlioblastoma50
A549Lung Cancer150

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition

  • Cell Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6, total S6, and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation EnaminomycinB This compound EnaminomycinB->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blotting Cell_Plating Plate Cells Treatment Treat with This compound Cell_Plating->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: Experimental workflow for Western Blot analysis.

Technical Support Center: Scaling Up Enaminomycin B Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of Enaminomycin B from Streptomyces baarnensis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a quinone-related antibiotic. It is a secondary metabolite produced by the bacterium Streptomyces baarnensis.[1]

Q2: What are the general steps for producing and isolating this compound?

The general workflow for this compound production involves:

  • Fermentation: Culturing Streptomyces baarnensis in a suitable liquid medium to promote growth and antibiotic production.

  • Harvest: Separating the bacterial biomass from the culture broth, which contains the secreted this compound.

  • Extraction: Isolating the crude this compound from the culture supernatant.

  • Purification: Separating this compound from other compounds to achieve a high-purity product.

Q3: Is the complete biosynthetic pathway for this compound known?

While the structures of Enaminomycin A, B, and C have been determined, the specific biosynthetic gene cluster and detailed enzymatic steps for this compound biosynthesis are not extensively documented in publicly available literature. However, the biosynthesis of related compounds in Streptomyces often involves complex pathways, such as those utilizing polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).

Q4: What analytical methods can be used to quantify this compound?

Troubleshooting Guides

Low or No Production of this compound
Potential Cause Troubleshooting Steps
Suboptimal Fermentation Medium - Verify the composition of your growth medium. Key components for Streptomyces include a primary carbon source (e.g., glucose), a complex nitrogen source (e.g., soybean meal, yeast extract), and essential minerals. - Empirically test different carbon-to-nitrogen ratios to find the optimal balance for this compound production.
Incorrect Fermentation Parameters - pH: The optimal pH for antibiotic production by Streptomyces is typically near neutral (pH 6.0-8.0). Monitor and control the pH of your culture.[2] - Temperature: Most Streptomyces species have an optimal growth temperature between 25-30°C. Verify that your incubator or bioreactor is maintaining the correct temperature. - Aeration and Agitation: Insufficient oxygen can limit secondary metabolite production. Optimize the shaking speed in flasks or the agitation and aeration rates in a bioreactor to ensure adequate dissolved oxygen levels.
Strain Viability or Contamination - Check the viability of your Streptomyces baarnensis culture. Use a fresh inoculum from a well-maintained stock. - Screen for contamination by plating a sample of your culture on a non-selective agar medium and examining for foreign colonies.
Incorrect Timing of Harvest - Secondary metabolite production in Streptomyces is often growth-phase dependent, typically occurring during the stationary phase. Create a growth curve for your culture and measure this compound production at different time points to determine the optimal harvest time.
Issues with Extraction and Purification
Potential Cause Troubleshooting Steps
Inefficient Extraction from Broth - The initial discovery of Enaminomycins involved adsorption onto activated carbon followed by elution with aqueous acetone.[1] If yields are low, consider alternative extraction methods such as liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, butanol) at an optimized pH.
Poor Separation During Chromatography - Column Choice: The original method for separating Enaminomycins A, B, and C used Sephadex LH-20 column chromatography.[1] For higher resolution, consider using other chromatography techniques such as silica gel chromatography, ion-exchange chromatography, or preparative HPLC with a C18 column. - Mobile Phase Optimization: Systematically vary the solvent composition of your mobile phase to improve the separation of this compound from impurities.
Degradation of this compound - pH and Temperature Stability: The stability of antibiotics can be sensitive to pH and temperature.[3] During extraction and purification, work at lower temperatures (e.g., 4°C) and in buffers with a pH near neutral, unless empirical data suggests otherwise. Conduct small-scale stability studies at different pH values and temperatures to determine the optimal conditions for handling this compound.

Experimental Protocols

General Fermentation Protocol for Streptomyces baarnensis

This is a general starting protocol. Optimization is highly recommended.

  • Inoculum Preparation:

    • Inoculate a suitable agar medium (e.g., ISP Medium 2) with Streptomyces baarnensis spores or mycelial fragments.

    • Incubate at 28°C for 5-7 days until good growth is observed.

    • Transfer a loopful of mycelium to a 50 mL liquid seed medium (e.g., Tryptic Soy Broth) in a 250 mL flask.

    • Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

  • Production Fermentation:

    • Inoculate a production medium (e.g., a glucose-soybean meal based medium) with the seed culture (typically 5-10% v/v).

    • Incubate at 28°C with shaking at 200 rpm for 5-10 days.

    • Monitor growth (e.g., by measuring dry cell weight) and this compound production (by HPLC) periodically to determine the optimal harvest time.

General Extraction and Initial Purification Protocol
  • Harvest: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the Streptomyces baarnensis cells.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.

  • Adsorption:

    • Pass the supernatant through a column packed with activated carbon.

    • Wash the column with distilled water to remove polar impurities.

  • Elution: Elute the adsorbed compounds, including this compound, with a gradient of aqueous acetone.

  • Concentration: Evaporate the solvent from the collected fractions under reduced pressure to obtain a crude extract.

  • Further Purification: The crude extract can be further purified by column chromatography, such as with Sephadex LH-20, to separate this compound from other Enaminomycins and impurities.[1]

Quantitative Data Summary

Table 1: Fermentation Parameters and this compound Titer

ParameterCondition 1Condition 2Condition 3This compound Titer (mg/L)
Carbon Source GlucoseStarchGlycerolUser Data
Nitrogen Source Soybean MealYeast ExtractPeptoneUser Data
Temperature (°C) 252830User Data
pH 6.57.07.5User Data
Agitation (rpm) 150200250User Data

Table 2: Purification Step Yields

Purification StepInput (mg)Output (mg)Yield (%)Purity (%)
Activated Carbon Adsorption User DataUser DataUser DataUser Data
Sephadex LH-20 Chromatography User DataUser DataUser DataUser Data
Preparative HPLC User DataUser DataUser DataUser Data

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing inoculum Inoculum Preparation production Production Culture inoculum->production Inoculation harvest Harvest (Centrifugation) production->harvest extraction Extraction (Activated Carbon) harvest->extraction purification Purification (Chromatography) extraction->purification analysis Analysis (HPLC/LC-MS) purification->analysis

Caption: Experimental workflow for this compound production.

troubleshooting_logic cluster_fermentation Fermentation Issues cluster_downstream Downstream Issues start Low/No this compound Yield medium Check Medium Components start->medium params Verify Fermentation Parameters (pH, Temp, Aeration) start->params strain Assess Strain Viability/ Contamination start->strain extraction Optimize Extraction Method start->extraction purification Improve Purification Strategy start->purification stability Investigate Product Stability start->stability

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Synthesis of Enaminomycin B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Enaminomycin B analogs. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing these potent polyketide macrolactams. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound and its analogs?

A1: The synthesis of this compound analogs presents several key challenges stemming from its complex molecular architecture. These include:

  • Stereocontrol: The molecule contains multiple stereocenters, requiring highly stereoselective reactions to establish the correct relative and absolute configurations.[1][2]

  • Polyene Chain Instability: The conjugated triene moiety is susceptible to isomerization and degradation under various reaction conditions, particularly acidic or thermal stress.

  • Macrolactamization: The formation of the large macrolide ring is often a low-yielding step, prone to competing dimerization and oligomerization reactions. Careful selection of macrocyclization strategy and high-dilution conditions are crucial.[3]

  • Protecting Group Strategy: The numerous reactive functional groups (hydroxyls, amines, carboxylic acids) necessitate a robust and orthogonal protecting group strategy to avoid unwanted side reactions.[4][5][6] Deprotection in the final stages can also be challenging without affecting the sensitive functionalities of the molecule.

  • Purification: The flexible nature and potential for aggregation of these large molecules can complicate purification, often requiring multi-step chromatographic techniques.

Q2: Which protecting groups are recommended for the hydroxyl and amino functionalities in this compound analog synthesis?

A2: The choice of protecting groups is critical for a successful synthesis. Here are some commonly employed strategies:

  • Hydroxyl Groups:

    • Silyl ethers (TBS, TES, TIPS): These are widely used due to their stability and ease of selective removal. However, steric hindrance can sometimes make their introduction or removal challenging.

    • Benzyl ethers (Bn): Offer robust protection but require harsh conditions (e.g., hydrogenolysis) for removal, which may not be compatible with the sensitive polyene chain.

    • p-Methoxybenzyl (PMB) ethers: Can be removed under milder oxidative conditions.

  • Amino Group:

    • Carbamates (Boc, Cbz, Fmoc): These are standard choices for amine protection. The tert-butoxycarbonyl (Boc) group is common and removed with acid, while the fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, offering orthogonality.[5][6][7] The carboxybenzyl (Cbz) group is typically removed by hydrogenolysis.

Q3: What are the key considerations for the macrolactamization step?

A3: The success of the macrolactamization is highly dependent on several factors:

  • Precursor Conformation: The linear precursor must be able to adopt a low-energy conformation that favors cyclization over intermolecular reactions.

  • Activating Reagent: A variety of reagents can be used to activate the carboxylic acid for amide bond formation. Common examples include Yamaguchi esterification, Shiina macrolactonization, and the use of coupling reagents like HATU or HBTU.

  • Reaction Conditions: High-dilution conditions are essential to minimize intermolecular side reactions. This is typically achieved by the slow addition of the linear precursor to a large volume of solvent. The choice of solvent can also significantly impact the reaction outcome.

Troubleshooting Guides

Problem 1: Low yield in the macrolactamization step.
Possible Cause Troubleshooting Suggestion
Intermolecular reactions (dimerization, oligomerization) - Ensure high-dilution conditions are strictly maintained. Use a syringe pump for slow addition of the linear precursor. - Experiment with different solvents to favor the cyclization-competent conformation.
Inefficient activation of the carboxylic acid - Screen different activating reagents (e.g., 2,4,6-trichlorobenzoyl chloride for Yamaguchi esterification, MNBA for Shiina macrolactonization, HATU, HCTU). - Optimize the reaction temperature and time for the activation step.
Epimerization at the α-carbon to the carbonyl - Use coupling reagents known to suppress epimerization, such as COMU. - Perform the reaction at lower temperatures.
Degradation of the linear precursor - Ensure all reagents and solvents are of high purity and anhydrous. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Problem 2: Isomerization or degradation of the conjugated polyene system.
Possible Cause Troubleshooting Suggestion
Exposure to strong acid or base - Use acid- or base-labile protecting groups that can be removed under milder conditions in the final steps. - Buffer reactions where acidic or basic byproducts may be generated.
Exposure to heat - Keep reaction temperatures as low as possible. - Minimize reaction and purification times.
Exposure to light - Protect the reaction vessel and samples from light by wrapping them in aluminum foil.
Oxidation - Degas solvents and run reactions under an inert atmosphere. - Consider adding a radical scavenger like BHT if radical-mediated decomposition is suspected.
Problem 3: Difficulty in purifying the final this compound analog.
Possible Cause Troubleshooting Suggestion
Co-elution of closely related impurities - Utilize high-performance liquid chromatography (HPLC) with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase gradients. - Consider chiral chromatography if diastereomeric impurities are present.
Product aggregation - Experiment with different solvent systems for chromatography that can disrupt aggregates. - Add modifiers like a small percentage of acid or base to the mobile phase (if the compound is stable) to improve peak shape.
Low recovery from chromatography - Pre-treat the silica gel or C18 stationary phase with a solution of a non-polar, non-volatile compound to block active sites that may irreversibly bind the product. - Use a less active stationary phase like alumina.

Experimental Methodologies

A detailed experimental protocol for a key transformation, such as the macrolactamization, would typically be presented here. As a general example:

Yamaguchi Macrolactamization:

  • Preparation of the Seco-Acid Solution: The linear amino-acid precursor (1.0 eq) is dissolved in a large volume of anhydrous toluene (to achieve a final concentration of 0.001 M).

  • Activation: To this solution, triethylamine (4.0 eq) is added, followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (1.5 eq) at room temperature. The reaction mixture is stirred for 2 hours.

  • Cyclization: The reaction mixture is then added dropwise via a syringe pump over a period of 10-12 hours to a solution of 4-(dimethylamino)pyridine (DMAP) (10.0 eq) in a large volume of anhydrous toluene at 80 °C.

  • Work-up and Purification: After the addition is complete, the reaction is stirred for an additional 2 hours, then cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the macrolactam.

Visualizing Synthetic Pathways

To aid in understanding the logical flow of a synthetic strategy, a workflow diagram can be beneficial.

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product A Polyketide Precursor C Fragment Coupling A->C B Amino Acid Fragment B->C D Elaboration of Linear Chain C->D E Macrolactamization D->E F Late-stage Modifications E->F G This compound Analog F->G

Caption: A generalized workflow for the synthesis of this compound analogs.

References

Validation & Comparative

A Comparative Analysis of Enaminomycin A, B, and C: Evaluating Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Enaminomycin A, B, and C, a family of antibiotics. Due to the limited availability of detailed comparative quantitative data in publicly accessible literature, this guide focuses on the qualitative differences and known biological effects.

Introduction to Enaminomycins

Enaminomycins are a group of antibiotics produced by Streptomyces species. They are characterized by a unique chemical structure that is the basis for their biological activity. This guide will compare the known antibacterial and cytostatic activities of the three main analogues: Enaminomycin A, B, and C.

Comparative Biological Activity

Based on available studies, a qualitative comparison of the biological activities of Enaminomycin A, B, and C is presented below.

Table 1: Qualitative Comparison of the Biological Activities of Enaminomycin A, B, and C

FeatureEnaminomycin AEnaminomycin BEnaminomycin C
Antibacterial Activity Potent activity against Gram-positive and Gram-negative bacteria.Weakly active against Gram-positive and Gram-negative bacteria.Weakly active against Gram-positive and Gram-negative bacteria.
Anticancer Activity Exhibits cytostatic effects against L1210 mouse leukemia cells.Not reported to have significant cytostatic effects.Not reported to have significant cytostatic effects.
General Potency Considered the most potent of the three analogues.Significantly less potent than Enaminomycin A.Significantly less potent than Enaminomycin A.

Experimental Protocols

The following sections describe generalized experimental protocols for assessing the antibacterial and cytostatic activities of compounds like Enaminomycins.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution method.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of Enaminomycins B Prepare standardized bacterial inoculum C Inoculate microplate wells containing Enaminomycin dilutions with bacteria A->C B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC Determination.

Protocol Steps:

  • Preparation of Compounds: Prepare a stock solution of each Enaminomycin in a suitable solvent. Create a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the Enaminomycin that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series).

Determination of Cytostatic Activity (IC50) against L1210 Leukemia Cells

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture L1210 cells C Seed L1210 cells in a 96-well plate A->C B Prepare serial dilutions of Enaminomycins D Add Enaminomycin dilutions to the wells B->D C->D E Incubate for 48-72 hours D->E F Assess cell viability (e.g., MTT assay) E->F G Calculate IC50 value F->G

Caption: Workflow for IC50 Determination.

Protocol Steps:

  • Cell Culture: Culture L1210 mouse leukemia cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the L1210 cells into a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of the Enaminomycins to the wells containing the cells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding MTT solution to the wells, incubating, and then solubilizing the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action (Hypothesized)

Detailed studies on the specific signaling pathways affected by Enaminomycins are not extensively available. However, based on the activities of other antibiotics and cytostatic agents, a general hypothetical workflow for their action can be proposed.

G cluster_cellular Cellular Interaction cluster_inhibition Inhibitory Action cluster_outcome Biological Outcome A Enaminomycin (A, B, or C) B Bacterial or Leukemia Cell A->B Interaction C Target Engagement (e.g., enzymes, DNA) B->C D Inhibition of Cellular Processes (e.g., replication, protein synthesis) C->D E Growth Arrest (Cytostasis/Bacteriostasis) D->E

Caption: Hypothesized Mechanism of Action.

This generalized diagram illustrates that the Enaminomycin compound interacts with the target cell, engages with a specific molecular target, leading to the inhibition of essential cellular processes, and ultimately results in the cessation of cell growth. The specific molecular targets for Enaminomycins have not been fully elucidated in the available literature.

Conclusion

Enaminomycin A stands out as the most biologically active compound among the three analogues, demonstrating notable antibacterial and cytostatic properties. Enaminomycins B and C exhibit significantly weaker activity. Further research is required to determine the precise quantitative differences in their potencies and to elucidate their specific mechanisms of action at the molecular level. The experimental protocols outlined in this guide provide a framework for future comparative studies on these and other novel antibiotic compounds.

A Comparative Analysis of Enaminomycin B and Other Streptomyces-Derived Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Streptomyces has long been a prolific source of clinically significant antibiotics. This guide provides a detailed comparison of Enaminomycin B, a lesser-known metabolite, with three well-established antibiotics also produced by Streptomyces: Streptomycin, Tetracycline, and Daptomycin. This objective analysis is supported by available experimental data to inform further research and drug development efforts.

Introduction to this compound

This compound is a polyketide antibiotic produced by Streptomyces baarnensis. Its chemical structure is 2-oxo-4-amino-5-hydroxy-5-acetonyl-7-oxa-bicyclo[1][2]hept-3-ene-3-carboxylic acid. While research on this compound is not as extensive as for other antibiotics, its unique structure warrants a closer examination of its potential antimicrobial activities and mechanism of action.

Comparative Antimicrobial Activity

A direct comparison of the antimicrobial efficacy of these antibiotics is best achieved by examining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize available MIC data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Gram-Positive Bacteria (µg/mL)

AntibioticStaphylococcus aureusEnterococcus faecalisStreptococcus pneumoniae
This compound Data Not AvailableData Not AvailableData Not Available
Streptomycin 1 - >6464 - >10244 - 64
Tetracycline 0.25 - 640.12 - 1280.06 - 16
Daptomycin 0.25 - 2[3]1 - 4[4]0.03 - 0.25

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Gram-Negative Bacteria (µg/mL)

AntibioticEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniae
This compound Data Not AvailableData Not AvailableData Not Available
Streptomycin 4 - 128>1282 - 256
Tetracycline 0.5 - 648 - 2561 - 128
Daptomycin IneffectiveIneffectiveIneffective

Note: The MIC values are presented as ranges to reflect the variability observed across different strains and studies. The absence of data for this compound highlights a significant gap in the current scientific literature.

Mechanisms of Action

The mode of action is a critical differentiator between antibiotic classes, influencing their spectrum of activity and potential for resistance development.

  • This compound: The precise mechanism of action for this compound has not been fully elucidated in publicly available research. Its enaminone core structure suggests potential for Michael addition reactions with biological nucleophiles, which could lead to enzyme inhibition or other forms of cellular disruption. Further investigation is required to determine its specific molecular target.

  • Streptomycin: As an aminoglycoside antibiotic, streptomycin inhibits protein synthesis by binding to the 30S ribosomal subunit of bacteria.[5] This binding interferes with the initiation of protein synthesis and can also cause misreading of the mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.

  • Tetracycline: Tetracycline is a broad-spectrum bacteriostatic agent that also targets the 30S ribosomal subunit. It prevents the binding of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the elongation of the polypeptide chain during protein synthesis.

  • Daptomycin: Daptomycin is a cyclic lipopeptide antibiotic with a unique mechanism of action.[3] It binds to the bacterial cell membrane in a calcium-dependent manner, causing membrane depolarization. This disruption of the membrane potential leads to a cessation of DNA, RNA, and protein synthesis, resulting in bacterial cell death.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of antibiotic efficacy. Below are detailed protocols for two key experimental assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Stock solutions of the antibiotics to be tested.

2. Assay Procedure:

  • Prepare serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates. A typical volume per well is 100 µL.
  • The final concentration range should be chosen to encompass the expected MIC of the antibiotic against the test organism.
  • Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial suspension.
  • Include a growth control well containing only the bacterial suspension and broth.
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.
  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of compounds.

1. Cell Culture and Seeding:

  • Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in appropriate culture medium supplemented with fetal bovine serum.
  • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test antibiotics in the cell culture medium.
  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the antibiotics.
  • Include a vehicle control (medium with the solvent used to dissolve the antibiotics) and a positive control for cytotoxicity (e.g., doxorubicin).
  • Incubate the plate for 24-72 hours.

3. MTT Assay and Measurement:

  • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
  • During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Cell viability is expressed as a percentage of the vehicle control, and the IC50 (the concentration of the compound that inhibits 50% of cell viability) can be calculated.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for MIC determination and the MTT cytotoxicity assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Dilutions of Antibiotics in 96-well Plate prep_antibiotic->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth prep_media->serial_dilution prep_bacteria Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Growth and Determine MIC incubation->read_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_analysis Assay and Analysis culture_cells Culture Mammalian Cell Line seed_plate Seed Cells into 96-well Plate culture_cells->seed_plate treat_cells Add Compounds to Cells and Incubate seed_plate->treat_cells prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->treat_cells add_mtt Add MTT Reagent and Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals with DMSO add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

While Streptomycin, Tetracycline, and Daptomycin have well-defined roles in clinical practice, the potential of this compound remains largely unexplored. The lack of publicly available data on its antimicrobial spectrum and mechanism of action presents a significant opportunity for future research. Investigating the biological activity of this compound against a broad panel of multidrug-resistant bacteria and elucidating its molecular target could reveal a novel antibiotic scaffold. The experimental protocols and comparative data provided in this guide offer a framework for such investigations, which are crucial in the ongoing search for new and effective antimicrobial agents.

References

Unveiling the Target: A Comparative Guide to the Validation of Enaminomycin B's Enzymatic Foe

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the scientific community relentlessly seeks novel therapeutic agents and their precise mechanisms of action. This guide provides a comprehensive comparison of the validation of the target enzyme for Enaminomycin B, a promising antibiotic belonging to the epoxy quinone family. By examining the evidence for its proposed target and comparing its potential efficacy with established inhibitors, this document serves as a vital resource for researchers, scientists, and drug development professionals.

Introduction to this compound and its Putative Target

This compound is a member of the enaminomycin class of antibiotics, characterized by an epoxy quinone core structure. While direct enzymatic studies on this compound are not extensively published, its structural similarity to the well-established quinolone class of antibiotics provides a strong basis for identifying its likely molecular target. Quinolones are known to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated and effective targets for antibacterial therapy.[1][2] Therefore, it is highly probable that this compound exerts its antibacterial effect through the inhibition of one or both of these enzymes.

Comparative Performance of Topoisomerase Inhibitors

To contextualize the potential efficacy of this compound, it is crucial to compare it with existing inhibitors of DNA gyrase and topoisomerase IV. The following tables summarize the inhibitory concentrations (IC50) against these enzymes and the minimum inhibitory concentrations (MIC) against key bacterial pathogens for representative quinolone antibiotics. While specific data for this compound is not yet publicly available, these tables serve as a benchmark for the performance of this class of antibiotics.

Table 1: Comparative Inhibitory Activity (IC50) against DNA Gyrase and Topoisomerase IV

CompoundTarget EnzymeOrganismIC50 (µM)
CiprofloxacinDNA GyraseEscherichia coli3.25
Topoisomerase IVEscherichia coli-
NovobiocinDNA Gyrase (ATPase)Mycobacterium tuberculosis>100.0
GSK299423DNA GyraseStaphylococcus aureus-
Pyrrolamide 4DNA Gyrase-3

Note: IC50 values can vary depending on the specific assay conditions. Data for this compound is not currently available in the public domain.

Table 2: Comparative Antibacterial Activity (MIC) against Gram-Positive and Gram-Negative Bacteria

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
Ciprofloxacin0.25 - 1.00.015 - 1.0
Gentamicin0.5 - 2.00.25 - 4.0
Vancomycin0.5 - 2.0-
Ampicillin0.25≥128
Neomycin--

Note: MIC values can vary between different strains and testing methodologies. Data for this compound is not currently available in the public domain.

Experimental Protocols for Target Validation

Validating the enzymatic target of a novel antibiotic like this compound is a critical step in its development. The following are detailed methodologies for key experiments used to confirm the inhibition of DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Assay

This assay is a cornerstone for identifying inhibitors of DNA gyrase. It measures the enzyme's ability to introduce negative supercoils into a relaxed circular DNA substrate, a process that is essential for DNA replication.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and the appropriate assay buffer.

  • Enzyme and Inhibitor Addition: Add purified DNA gyrase to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound or a known inhibitor (e.g., ciprofloxacin) before adding the DNA substrate.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Quantification: Visualize the DNA bands using a DNA stain (e.g., ethidium bromide) under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration. The IC50 value can be determined by quantifying the band intensities.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate interlinked circular DNA molecules (catenanes), a crucial step in the segregation of newly replicated chromosomes.

Protocol:

  • Substrate: Use kinetoplast DNA (kDNA), a network of thousands of interlocked DNA minicircles, as the substrate.

  • Reaction Setup: Prepare a reaction mixture containing kDNA, ATP, and the appropriate assay buffer.

  • Enzyme and Inhibitor Incubation: Add purified topoisomerase IV to the reaction. For inhibition studies, pre-incubate the enzyme with different concentrations of this compound or a known inhibitor.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Termination and Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis. Decatenated (unlinked) minicircles will migrate into the gel, while the large kDNA network will remain in the well.

  • Data Interpretation: Inhibition of decatenation is observed as a decrease in the amount of released minicircles with increasing inhibitor concentration.

Visualizing the Path to Validation

To further clarify the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Target Validation cluster_Enzyme_Assays Enzyme Inhibition Assays cluster_Antibacterial_Testing Antibacterial Activity Testing DNA_Gyrase_Assay DNA Gyrase Supercoiling Assay Target_Validation Target Validation Confirmed DNA_Gyrase_Assay->Target_Validation Topo_IV_Assay Topoisomerase IV Decatenation Assay Topo_IV_Assay->Target_Validation MIC_Determination Minimum Inhibitory Concentration (MIC) Determination MIC_Determination->Target_Validation Enaminomycin_B This compound Enaminomycin_B->DNA_Gyrase_Assay Test Inhibition Enaminomycin_B->Topo_IV_Assay Test Inhibition Enaminomycin_B->MIC_Determination Determine Potency

Caption: Experimental workflow for validating the target enzyme of this compound.

Proposed_Mechanism Proposed Mechanism of Action of this compound Enaminomycin_B This compound DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Enaminomycin_B->DNA_Gyrase_Topo_IV Inhibits DNA_Replication_Fork DNA Replication Fork Stalling DNA_Gyrase_Topo_IV->DNA_Replication_Fork DNA_Strand_Breaks Double-Strand DNA Breaks DNA_Replication_Fork->DNA_Strand_Breaks Bacterial_Cell_Death Bacterial Cell Death DNA_Strand_Breaks->Bacterial_Cell_Death

Caption: Proposed signaling pathway for the antibacterial action of this compound.

Conclusion

While direct experimental data for this compound is eagerly awaited, the existing body of knowledge surrounding its chemical class strongly suggests that its antibacterial activity is mediated through the inhibition of bacterial DNA gyrase and/or topoisomerase IV. The experimental protocols and comparative data presented in this guide provide a robust framework for the definitive validation of this compound's target enzyme. Further research in this area will be instrumental in unlocking the full therapeutic potential of this promising antibiotic and contributing to the arsenal of weapons against multidrug-resistant bacteria.

References

Comparative Analysis of Enaminomycin B and Other Enzyme Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Enaminomycin B's potential as an anti-cancer agent, benchmarked against established enzyme inhibitors targeting leukemia cells.

Introduction

This compound, a member of the enaminomycin family of antibiotics, has demonstrated cytostatic effects, particularly against the L1210 mouse leukemia cell line. This activity suggests its potential as an enzyme inhibitor and a candidate for anti-cancer drug development. This guide provides a comparative analysis of this compound with other known enzyme inhibitors that have shown efficacy against similar cancer cell lines. While the specific enzymatic target of the enaminomycin family remains to be fully elucidated, this analysis will focus on comparing its effects with inhibitors targeting various critical cellular pathways involved in cancer cell proliferation.

Comparative Inhibitory Activity

The inhibitory potential of this compound and a selection of other enzyme inhibitors against the L1210 leukemia cell line are summarized below. The data is presented as the concentration required for 50% inhibition of cell growth (IC50).

InhibitorTarget Pathway/EnzymeL1210 IC50 (µM)Reference
Enaminomycin A *Unknown~57.0--INVALID-LINK--
Hydroxyurea Ribonucleotide Reductase~100--INVALID-LINK--
Guanazole Ribonucleotide ReductaseNot specified--INVALID-LINK--
Cisplatin DNA SynthesisVaries--INVALID-LINK--
Adefovir (PMEA) DNA Synthesis15.5--INVALID-LINK--
2-amino-PMEA DNA Synthesis6.0--INVALID-LINK--
α-DFMO Ornithine DecarboxylaseNot specified--INVALID-LINK--

Note: The available literature primarily details the activity of Enaminomycin A against L1210 cells. Due to their structural similarity, it is hypothesized that this compound would exhibit a comparable mechanism of action, though potentially with different potency.

Mechanisms of Action and Signaling Pathways

Enzyme inhibitors combat cancer cell proliferation by targeting various essential cellular processes. Below are diagrams illustrating some of these key pathways.

Ribonucleotide_Reductase_Inhibition Ribonucleotides Ribonucleotides RNR Ribonucleotide Reductase Ribonucleotides->RNR Substrate Deoxyribonucleotides Deoxyribonucleotides DNA_Synthesis DNA Synthesis Deoxyribonucleotides->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation RNR->Deoxyribonucleotides Product Inhibitor Hydroxyurea, Guanazole Inhibitor->RNR Inhibits

Inhibition of Ribonucleotide Reductase Pathway.

This pathway shows how inhibitors like hydroxyurea and guanazole block the conversion of ribonucleotides to deoxyribonucleotides, a critical step for DNA synthesis and subsequent cell proliferation.

DNA_Synthesis_Inhibition DNA DNA Replication DNA Replication DNA->Replication Cell_Division Cell Division Replication->Cell_Division Inhibitor Cisplatin, Adefovir Inhibitor->Replication Inhibits

Inhibition of DNA Synthesis.

DNA synthesis inhibitors, such as cisplatin and adefovir, directly interfere with the replication of DNA, thereby halting cell division.

Experimental Protocols

Standard methodologies are employed to evaluate the inhibitory activity of compounds against cancer cell lines.

Cell Growth Inhibition Assay (IC50 Determination):

  • Cell Culture: L1210 leukemia cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compounds (this compound and comparators) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Treatment: Cells are seeded in 96-well plates at a specific density and treated with various concentrations of the test compounds. A control group with no compound and a vehicle control group are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or WST-1. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow_IC50 A Culture L1210 Cells C Seed Cells in 96-well Plates A->C B Prepare Serial Dilutions of Inhibitors D Treat Cells with Inhibitors B->D C->D E Incubate for 48-72 hours D->E F Assess Cell Viability (MTT/WST-1 Assay) E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Workflow for IC50 Determination.

Conclusion

This compound, as part of the enaminomycin family, shows promise as a cytostatic agent against leukemia cells. While its precise molecular target is yet to be identified, its inhibitory effect on L1210 cell growth is comparable to that of other established enzyme inhibitors that target critical pathways such as ribonucleotide reductase and DNA synthesis. Further research is warranted to elucidate the specific mechanism of action of this compound, which will be crucial for its future development as a potential anti-cancer therapeutic. The experimental protocols and comparative data presented here provide a framework for the continued investigation of this and other novel enzyme inhibitors.

Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Studies with Enaminomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless battle against antimicrobial resistance, understanding the potential for cross-resistance to novel antibiotic candidates is paramount for strategic drug development. This guide provides a comprehensive framework for conducting cross-resistance studies with Enaminomycin B, a naturally occurring antibiotic with potential therapeutic applications. Due to the limited publicly available data on this compound cross-resistance, this document outlines a robust, albeit hypothetical, experimental plan designed to rigorously assess its resistance profile against a panel of clinically relevant antibiotics. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing antimicrobial research.

Introduction to this compound

Enaminomycins are a group of antibiotics produced by Streptomyces baarnensis. The structures of Enaminomycins A, B, and C have been elucidated, revealing a unique 7-oxabicyclo[4.1.0]heptane core.[1] While their broad-spectrum activity against Gram-positive and Gram-negative bacteria has been noted, a detailed understanding of their mechanism of action and the potential for cross-resistance remains to be fully investigated.[] This guide proposes a series of experiments to address this critical knowledge gap.

Hypothetical Mechanism of Action and Potential for Cross-Resistance

For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of bacterial protein synthesis. This is a common mechanism for many natural product antibiotics.[3][4][5] Specifically, we will postulate that it binds to the 50S ribosomal subunit, a target for antibiotics like macrolides and lincosamides, thereby interfering with peptide chain elongation.[3]

This proposed mechanism suggests a potential for cross-resistance with other protein synthesis inhibitors. Resistance to such antibiotics often arises from target site modifications (e.g., ribosomal mutations or enzymatic modifications), or through the action of efflux pumps that expel multiple drug classes.

Experimental Protocols for Cross-Resistance Assessment

To investigate the cross-resistance profile of this compound, a systematic approach involving the generation of resistant mutants and subsequent susceptibility testing is required.

Generation of this compound-Resistant Mutants

A multi-step resistance selection protocol will be employed to develop bacterial strains with resistance to this compound.[6]

  • Bacterial Strains: A panel of clinically relevant bacteria, such as Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853), will be used.

  • Serial Passage Method:

    • Determine the initial Minimum Inhibitory Concentration (MIC) of this compound for each strain using the broth microdilution method.[7][8][9][10][11]

    • Inoculate a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound in broth culture with the parental bacterial strain.

    • Incubate for 18-24 hours at 37°C.

    • The following day, determine the MIC of the exposed culture.

    • Use the culture from the well preceding the new MIC (the highest concentration that permitted growth) to inoculate a fresh series of dilutions of this compound.

    • Repeat this process for a defined number of passages (e.g., 30-60 days) or until a significant increase in MIC is observed.[6]

  • Isolation and Characterization of Resistant Mutants:

    • Following the serial passage experiment, plate the culture from the highest-concentration well showing growth onto antibiotic-free agar to isolate individual colonies.

    • Confirm the stability of the resistant phenotype by passaging the isolates on antibiotic-free media for several days and then re-determining the MIC of this compound.

Cross-Resistance Profiling

The generated this compound-resistant mutants will be tested for their susceptibility to a panel of antibiotics with diverse mechanisms of action.

  • Antibiotic Panel: The panel should include protein synthesis inhibitors (e.g., Erythromycin, Clindamycin, Linezolid, Tetracycline), as well as antibiotics from other classes such as beta-lactams (e.g., Penicillin, Ceftriaxone), fluoroquinolones (e.g., Ciprofloxacin), and aminoglycosides (e.g., Gentamicin).

  • MIC Determination: The MIC of each antibiotic in the panel will be determined for both the parental and the this compound-resistant strains using the broth microdilution method according to CLSI guidelines.[11][12]

Data Presentation and Interpretation

The quantitative data from the cross-resistance studies should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical MIC Data for this compound and Comparator Antibiotics against Parental and this compound-Resistant S. aureus

AntibioticMechanism of ActionMIC (µg/mL) - Parental StrainMIC (µg/mL) - this compound-Resistant StrainFold Change in MIC
This compound Protein Synthesis Inhibitor (Hypothesized) 1 64 64
ErythromycinProtein Synthesis Inhibitor (50S)212864
ClindamycinProtein Synthesis Inhibitor (50S)16464
LinezolidProtein Synthesis Inhibitor (50S)441
TetracyclineProtein Synthesis Inhibitor (30S)221
CiprofloxacinDNA Gyrase Inhibitor0.50.51
GentamicinProtein Synthesis Inhibitor (30S)111
PenicillinCell Wall Synthesis Inhibitor0.250.251

Interpretation of Hypothetical Data:

In this hypothetical scenario, the this compound-resistant S. aureus strain shows a significant increase in MIC not only to this compound but also to Erythromycin and Clindamycin. This would suggest a common resistance mechanism, potentially a modification of the 50S ribosomal subunit or an efflux pump capable of extruding all three compounds. The lack of a significant change in MIC for antibiotics with different mechanisms of action (Ciprofloxacin, Penicillin) and those targeting the 30S ribosomal subunit (Tetracycline, Gentamicin) would indicate that the resistance mechanism is specific to this class of protein synthesis inhibitors.

Visualizing Experimental Workflow and Potential Mechanisms

Diagrams created using Graphviz can effectively illustrate the experimental workflow and the logical relationships in the proposed cross-resistance study.

experimental_workflow cluster_generation Resistant Mutant Generation cluster_profiling Cross-Resistance Profiling parental Parental Bacterial Strains (S. aureus, E. coli, P. aeruginosa) mic1 Initial MIC Determination (this compound) parental->mic1 serial_passage Serial Passage in Sub-MIC this compound mic1->serial_passage mic2 Monitor MIC Increase serial_passage->mic2 isolation Isolate Resistant Colonies mic2->isolation stability Confirm Resistance Stability isolation->stability resistant_mutants This compound- Resistant Mutants stability->resistant_mutants mic_testing MIC Determination for All Antibiotics resistant_mutants->mic_testing antibiotic_panel Panel of Comparator Antibiotics antibiotic_panel->mic_testing data_analysis Compare MICs: Parental vs. Resistant mic_testing->data_analysis conclusion Determine Cross-Resistance Profile data_analysis->conclusion signaling_pathway cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis cluster_inhibition Inhibition ribosome_50S 50S Subunit polypeptide Growing Polypeptide Chain ribosome_50S->polypeptide Peptide bond formation ribosome_30S 30S Subunit mRNA mRNA mRNA->ribosome_30S binds tRNA Aminoacyl-tRNA tRNA->ribosome_50S enters A-site enaminomycin_b This compound enaminomycin_b->ribosome_50S binds & inhibits translocation macrolides Macrolides macrolides->ribosome_50S binds & inhibits translocation

References

Confirming the antibacterial spectrum of Enaminomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of Enaminomycin B against other antibiotics. Due to the limited availability of public quantitative data on this compound, this guide offers a qualitative comparison for the Enaminomycin family and a quantitative comparison with commonly used antibiotics to provide a frame of reference.

Introduction to this compound

This compound is a member of the enaminomycin family of antibiotics, which are characterized as epoxy quinones. While research on these compounds is not extensive, initial studies have indicated their potential as antibacterial agents. This guide aims to consolidate the available information on the antibacterial spectrum of this compound and compare it with its analogs and other established antibiotics.

Antibacterial Spectrum of Enaminomycins

Published literature indicates that the antibacterial activity varies among the different members of the enaminomycin family.

  • Enaminomycin A: The most potent of the family, demonstrating activity against both Gram-positive and Gram-negative bacteria.

  • This compound and C: Described as having weak activity against both Gram-positive and Gram-negative bacteria.

Comparative Antibacterial Spectrum

To provide a quantitative perspective on what constitutes a broad antibacterial spectrum, the following table presents the MIC values for several well-established broad-spectrum antibiotics against a panel of common Gram-positive and Gram-negative bacteria. This data is intended to serve as a benchmark for evaluating the potential of novel compounds like this compound.

Table 1: Minimum Inhibitory Concentration (MIC) Values of Common Broad-Spectrum Antibiotics (µg/mL)

AntibioticStaphylococcus aureus (MRSA)Streptococcus pneumoniaeEnterococcus faecalis (VRE)Escherichia coliPseudomonas aeruginosaKlebsiella pneumoniae
Ciprofloxacin0.5 - 41 - 41 - 8≤0.015 - 10.06 - 4≤0.015 - 0.5
Levofloxacin0.12 - 40.5 - 21 - 8≤0.03 - 0.50.5 - 80.06 - 1
Imipenem0.015 - 0.5≤0.03 - 0.121 - 4≤0.015 - 0.251 - 4≤0.015 - 0.25
Gentamicin0.12 - 84 - 324 - >1280.25 - 20.5 - 80.25 - 2

Note: MIC values can vary depending on the specific strain and testing methodology.

Mechanism of Action

Enaminomycins belong to the epoxy quinone class of antibiotics. While the specific molecular interactions of this compound have not been fully elucidated, the general mechanism of action for quinolone antibiotics involves the inhibition of essential bacterial enzymes responsible for DNA replication.

The primary targets of quinolone antibiotics are DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[1][2][3][4][5] These enzymes are crucial for managing DNA supercoiling, a process necessary for DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones disrupt DNA synthesis, leading to bacterial cell death.[1][2][3][4][5]

MechanismOfAction cluster_bacterium Bacterial Cell EnaminomycinB This compound (Epoxy Quinone) DNA_Gyrase DNA Gyrase (Gram-negative) EnaminomycinB->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) EnaminomycinB->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols: Determining Antibacterial Spectrum

The antibacterial spectrum of a compound is experimentally determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7][8][9]

Broth Microdilution Method

This is a widely used method for determining MIC values.

Workflow:

BrothMicrodilution A Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (~5 x 10^5 CFU/mL). A->B C Include positive (no antibiotic) and negative (no bacteria) growth controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC by visual inspection for the lowest concentration with no turbidity (visible growth). D->E

Caption: Broth microdilution workflow for MIC determination.

Detailed Steps:

  • Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a range of decreasing antibiotic concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is examined for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Agar Dilution Method

An alternative method where the antibiotic is incorporated into the agar medium.

Workflow:

AgarDilution A Prepare a series of agar plates each containing a specific concentration of this compound. B Spot-inoculate the surface of each plate with a standardized bacterial suspension. A->B C Include a control plate with no antibiotic. B->C D Incubate the plates at 37°C for 18-24 hours. C->D E Determine the MIC as the lowest concentration of the antibiotic that inhibits visible bacterial growth. D->E

Caption: Agar dilution workflow for MIC determination.

Detailed Steps:

  • Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, with each plate containing a specific concentration of this compound.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A small, fixed volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic on the agar plate that completely inhibits the visible growth of the inoculated bacteria.

Conclusion

This compound exhibits weak antibacterial activity against both Gram-positive and Gram-negative bacteria. A more precise understanding of its antibacterial spectrum awaits the public availability of quantitative MIC data. The provided data for established broad-spectrum antibiotics offers a valuable benchmark for future comparative studies. The proposed mechanism of action, through the inhibition of DNA gyrase and topoisomerase IV, aligns with its classification as a quinone antibiotic and provides a basis for further mechanistic investigations. The standardized experimental protocols outlined are essential for generating reliable and comparable data to accurately position this compound within the landscape of antibacterial agents.

References

Enaminomycin B: A Comparative Analysis Against Broad-Spectrum Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of Enaminomycin B's efficacy relative to established broad-spectrum antibiotics. Due to the limited availability of recent research on this compound, this document summarizes the foundational knowledge and contrasts it with the extensive data available for modern broad-spectrum agents.

Introduction to this compound

This compound belongs to a family of antibiotics, the Enaminomycins (A, B, and C), which are classified as members of the epoxy quinone family. Early studies have indicated that while Enaminomycin A demonstrates the most significant potency with activity against both Gram-positive and Gram-negative bacteria, Enaminomycins B and C exhibit only weak antibacterial activity. The molecular formula for this compound has been identified as C₁₀H₁₁NO₆.

Quantitative Efficacy Data

A comprehensive search of scientific literature reveals a notable absence of recent, detailed quantitative efficacy data for this compound, such as Minimum Inhibitory Concentration (MIC) values against a wide range of bacterial strains. This data gap prevents a direct and robust quantitative comparison with modern broad-spectrum antibiotics.

For comparative context, the following table summarizes typical MIC ranges for common broad-spectrum antibiotics against representative bacterial species.

Antibiotic ClassExample AntibioticGram-Positive Bacteria (e.g., S. aureus) MIC Range (µg/mL)Gram-Negative Bacteria (e.g., E. coli) MIC Range (µg/mL)
FluoroquinolonesCiprofloxacin0.12 - 2≤0.008 - 1
β-LactamsMeropenem≤0.06 - 2≤0.015 - 1
AminoglycosidesGentamicin0.5 - 80.25 - 4
TetracyclinesDoxycycline0.12 - 40.5 - 8

Note: MIC values can vary significantly based on the specific bacterial strain and the presence of resistance mechanisms.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol:
  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration (typically 1 x 10⁵ to 5 x 10⁵ colony-forming units (CFU)/mL).

  • Preparation of Antibiotic Dilutions: A serial dilution of the antibiotic is prepared in a 96-well microtiter plate. Each well will contain a different concentration of the antibiotic.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.

  • Incubation: The plate is incubated at a temperature suitable for bacterial growth (e.g., 37°C) for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Isolate Standardized_Inoculum Standardized Inoculum (e.g., 0.5 McFarland) Bacterial_Culture->Standardized_Inoculum Inoculation Inoculation of Microplate Standardized_Inoculum->Inoculation Antibiotic_Stock Antibiotic Stock Solution Serial_Dilutions Serial Dilutions in Microplate Antibiotic_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubation (e.g., 37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

Detailed studies on the specific signaling pathways inhibited by this compound are not available in recent literature. Broad-spectrum antibiotics, however, employ a variety of mechanisms to inhibit bacterial growth. A common pathway targeted is protein synthesis.

Aminoglycosides, a class of broad-spectrum antibiotics, serve as a well-documented example. They bind to the 30S ribosomal subunit, leading to the misreading of mRNA and the production of non-functional proteins, which is ultimately lethal to the bacterium.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) Ribosome_50S 50S Subunit Growing_Peptide Growing Polypeptide Chain Ribosome_50S->Growing_Peptide Catalyzes Peptide Bond Formation Ribosome_30S 30S Subunit Nonfunctional_Protein Non-functional Protein Ribosome_30S->Nonfunctional_Protein Leads to production of mRNA mRNA mRNA->Ribosome_30S Binds to tRNA tRNA with Amino Acid tRNA->Ribosome_50S Delivers Amino Acid to Cell_Death Bacterial Cell Death Nonfunctional_Protein->Cell_Death Results in Aminoglycoside Aminoglycoside (Broad-Spectrum Antibiotic) Aminoglycoside->Ribosome_30S Binds to and causes misreading of mRNA

Caption: Mechanism of action of aminoglycoside antibiotics, a class of broad-spectrum drugs.

Conclusion

Based on the available historical data, this compound is characterized as a weakly active antibiotic. A direct and detailed efficacy comparison with modern broad-spectrum antibiotics is not feasible due to the lack of recent, publicly accessible quantitative data and mechanistic studies for this compound. The established protocols for antibiotic evaluation, such as MIC determination, and the well-understood mechanisms of action of current broad-spectrum drugs provide a framework for any future investigation into the potential of this compound or its derivatives. Further research, including comprehensive antimicrobial susceptibility testing and mode-of-action studies, would be necessary to fully assess the therapeutic potential of this compound in the context of the current landscape of infectious diseases and antibiotic resistance.

The Structural-Activity Relationship of Enaminomycin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Enaminomycin B with its natural analogs, Enaminomycin A and C, focusing on their structural-activity relationships (SAR). The information presented is based on available scientific literature and aims to provide an objective analysis supported by structural data and a qualitative assessment of biological activity. While quantitative inhibitory concentrations were not available in the searched literature, this guide infers SAR based on the observed differences in potency among the analogs.

Introduction to Enaminomycins

Enaminomycins A, B, and C are a class of antibiotics belonging to the epoxy quinone family.[1] They are natural products possessing a unique 7-oxabicyclo[4.1.0]heptane core structure with an enamine moiety.[1] Among the three, Enaminomycin A has demonstrated the most significant biological activity, exhibiting effects against both Gram-positive and Gram-negative bacteria, as well as cytostatic properties against leukemia cells.[1] In contrast, Enaminomycins B and C show markedly weaker antibacterial activity.[1] Understanding the structural nuances that lead to these differences in bioactivity is crucial for the rational design of more potent analogs.

Chemical Structures of Enaminomycin A, B, and C

The fundamental structural framework of the enaminomycins is a bicyclic epoxide. The key distinctions between Enaminomycin A, B, and C lie in the substitutions at the C5 position of the core ring structure.

  • Enaminomycin A: 4-amino-2,5-dioxo-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylic acid

  • This compound: 2-oxo-4-amino-5-hydroxy-5-acetonyl-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylic acid

  • Enaminomycin C: 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylic acid

Comparative Biological Activity

The variation in chemical structure among the enaminomycins directly impacts their biological efficacy. Enaminomycin A is the most potent compound in this family, while Enaminomycins B and C are considered weakly active.[1]

CompoundMolecular FormulaAntibacterial Activity (Gram-positive & Gram-negative)Cytostatic Activity (L1210 Mouse Leukemia Cells)
Enaminomycin A C₇H₅NO₅Potent[1]Active[1]
This compound C₁₀H₁₁NO₆Weakly Active[1]Data not available
Enaminomycin C C₇H₇NO₅Weakly Active[1]Data not available

Structural-Activity Relationship (SAR) Analysis

A comparative analysis of the structures of Enaminomycins A, B, and C allows for the inference of key structural features responsible for their biological activities. The primary difference lies in the substituent at the C5 position.

  • The C5-Substituent is Critical for Potency: The potent activity of Enaminomycin A is associated with the presence of a ketone group at the C5 position, creating a 2,5-dioxo system. In contrast, this compound and C, which are significantly less active, both possess a hydroxyl group at C5. This suggests that the electron-withdrawing nature and planarity of the C5-keto group in Enaminomycin A may be crucial for target interaction.

  • Steric Hindrance at C5 Reduces Activity: this compound features a bulky acetonyl group (-CH₂COCH₃) at the C5 position in addition to the hydroxyl group. This large substituent likely introduces steric hindrance that further diminishes its interaction with the biological target compared to Enaminomycin C, which only has a hydroxyl group at C5.

  • Core Structure Essentials: The shared 7-oxabicyclo[4.1.0]heptane core, the enamine at C4, and the carboxylic acid at C3 are presumed to be essential for the baseline activity of this class of compounds.

SAR_Enaminomycin cluster_A Enaminomycin A (Potent) cluster_B This compound (Weak) cluster_C Enaminomycin C (Weak) A C5=O B C5-OH C5-CH₂COCH₃ A->B Addition of -OH and bulky acetonyl group at C5 (Decreased Activity) C C5-OH A->C Replacement of C5=O with C5-OH (Decreased Activity)

Caption: Inferred SAR of Enaminomycins based on C5 substitution.

Quantitative Biological Data

Specific Minimum Inhibitory Concentration (MIC) values for the antibacterial activity and IC50 values for the cytostatic activity of Enaminomycins A, B, and C were not available in the searched scientific literature. The table below is presented to highlight the need for future quantitative studies.

CompoundTest Organism/Cell LineMIC (µg/mL)IC50 (µM)
Enaminomycin A MultipleData not availableData not available
This compound MultipleData not availableData not available
Enaminomycin C MultipleData not availableData not available

Proposed Mechanism of Action

As members of the quinone family of antibiotics, enaminomycins likely exert their antibacterial effects by interfering with DNA replication. The proposed mechanism of action for quinolone antibiotics involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing DNA supercoiling during replication. By stabilizing the enzyme-DNA complex in a cleaved state, these antibiotics lead to the fragmentation of the bacterial chromosome and subsequent cell death.[3]

MoA_Quinolone Enaminomycin Enaminomycin (Epoxy Quinone) Target DNA Gyrase / Topoisomerase IV Enaminomycin->Target Binds to Complex Ternary Complex Formation (Enaminomycin-Enzyme-DNA) Target->Complex Stabilizes Cleavage Inhibition of DNA Re-ligation Complex->Cleavage Fragmentation DNA Fragmentation Cleavage->Fragmentation Death Bacterial Cell Death Fragmentation->Death

Caption: Proposed mechanism of action for Enaminomycin.

Experimental Protocols

While the specific experimental protocols used for the initial characterization of enaminomycins are not detailed in the available literature, a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent is the broth microdilution assay.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antibiotic Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO or water) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the antibiotic stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically 0.5 McFarland standard). This suspension is then diluted in the growth medium.

  • Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions, as well as to a positive control well (bacteria with no antibiotic) and a negative control well (medium only).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

MIC_Workflow start Start prep_antibiotic Prepare Antibiotic Stock and Serial Dilutions start->prep_antibiotic prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_bacteria->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

The structural-activity relationship of the enaminomycin family, particularly concerning this compound, is primarily dictated by the nature of the substituent at the C5 position of the 7-oxabicyclo[4.1.0]heptane core. The presence of a ketone at C5, as seen in the potent Enaminomycin A, is critical for significant antibacterial and cytostatic activity. Conversely, the substitution with a hydroxyl group, and further addition of a sterically hindering acetonyl group in this compound, leads to a substantial loss of potency.

Further research, including the synthesis of novel analogs with systematic modifications to the core structure and substituents, is necessary to fully elucidate the SAR of this antibiotic class. Quantitative biological data from such studies would be invaluable for the development of new, more effective therapeutic agents based on the enaminomycin scaffold.

References

Comparative In Vivo Efficacy of Hypothetical Enaminomycin B Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible, peer-reviewed data on the in vivo efficacy of specific Enaminomycin B derivatives is scarce. This guide is therefore presented as a template for researchers and drug development professionals. It illustrates how a comprehensive comparison of such derivatives could be structured, utilizing hypothetical data and established experimental methodologies. The experimental protocols and signaling pathways depicted are based on common practices in preclinical oncology research.

Comparative Efficacy Data

The following table summarizes hypothetical in vivo efficacy data for a series of this compound derivatives in a murine xenograft model of human colorectal carcinoma (HCT116).

DerivativeDosage and ScheduleTumor Growth Inhibition (TGI) (%)Increase in Lifespan (ILS) (%)Body Weight Change (%)
This compound (Parent) 10 mg/kg, q.d.45%30%-5%
EMB-Derivative 1 10 mg/kg, q.d.65%50%-2%
EMB-Derivative 2 5 mg/kg, q.d.70%55%-1%
EMB-Derivative 3 10 mg/kg, q.o.d.55%40%0%
Vehicle Control N/A0%0%+1%
Positive Control (e.g., 5-FU) 20 mg/kg, q.d. x 580%65%-8%

q.d. = once daily; q.o.d. = every other day

Experimental Protocols

Murine Xenograft Model for Human Colorectal Carcinoma

A standard protocol for evaluating the in vivo anti-tumor efficacy of this compound derivatives is as follows:

  • Cell Culture: Human colorectal carcinoma HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old, are used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterilized food and water ad libitum.

  • Tumor Implantation: HCT116 cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS). Each mouse is subcutaneously injected with 5 x 10^6 cells in a volume of 100 µL into the right flank.

  • Tumor Growth Monitoring and Randomization: Tumor growth is monitored daily, and tumor volume is calculated using the formula: Volume = (length × width^2) / 2. When tumors reach an average volume of 100-150 mm^3, the mice are randomized into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • The hypothetical this compound derivatives and the parent compound are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Compounds are administered via intraperitoneal (i.p.) or oral (p.o.) gavage at the dosages and schedules specified in the data table.

    • The vehicle control group receives the formulation vehicle only.

    • A positive control group is treated with a standard-of-care chemotherapeutic agent like 5-Fluorouracil (5-FU).

  • Efficacy Evaluation:

    • Tumor volumes and body weights are measured daily or every other day.

    • Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm^3) or show signs of ulceration. For survival studies, mice are monitored until a defined endpoint (e.g., tumor volume > 2000 mm^3 or significant body weight loss).

    • Increase in Lifespan (ILS) is calculated for survival studies.

  • Toxicity Assessment: Animal well-being is monitored daily. Body weight loss, changes in behavior, and signs of distress are recorded. At the end of the study, major organs may be collected for histopathological analysis.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis that could be activated by this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion EMB_Derivative EMB Derivative Receptor Death Receptor EMB_Derivative->Receptor Binds to Procaspase8 Pro-caspase-8 Receptor->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid tBid tBid Bid->tBid Bax Bax tBid->Bax Activates Procaspase3 Pro-caspase-3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c Cytochrome c Bax->Cytochrome_c Releases Cytochrome_c->Procaspase3 Activates

Caption: Hypothetical apoptotic pathway induced by an this compound derivative.

Experimental Workflow

The diagram below outlines the general workflow for the in vivo efficacy studies described.

G Cell_Culture HCT116 Cell Culture Tumor_Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment with EMB Derivatives (i.p. or p.o.) Randomization->Treatment Monitoring Daily Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Data_Analysis Data Analysis (TGI, ILS) Endpoint->Data_Analysis

A Guide to the Reproducibility of Enaminomycin B and Related Enamine-Containing Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of available experimental data for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Reproducibility with Novel Compounds like Enaminomycin B

Enaminomycin A is an antibiotic produced by Streptomyces baarnensis that has demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi and neoplastic cells[]. While the existence of Enaminomycin A suggests the potential for related compounds such as this compound, a thorough review of published scientific literature reveals a significant lack of specific, reproducible experimental data for "this compound". This absence of accessible data makes a direct comparative analysis of its performance and the reproducibility of its experimental results currently unfeasible.

The broader issue of reproducibility is a well-documented challenge in preclinical research, with studies showing that a significant portion of findings can be difficult to replicate[2][3]. This can be due to a variety of factors, including differences in experimental protocols, the use of unvalidated reagents, and inadequate reporting of methodologies[2].

In light of the data gap for this compound, this guide will provide a framework for evaluating enamine-containing antibiotics by using the well-characterized fluoroquinolone, Enoxacin , as a representative example. This guide will summarize its known performance, detail relevant experimental protocols, and provide a template for how a new compound like this compound could be evaluated and compared to existing alternatives.

Enoxacin: A Case Study in a Well-Characterized Enamine-Containing Antibiotic

Enoxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[4][5]. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.

Comparative In Vitro Activity of Enoxacin

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's in vitro activity against a specific bacterium. The following table summarizes the MIC ranges for Enoxacin against common pathogens, compiled from various studies.

Bacterial SpeciesEnoxacin MIC Range (µg/mL)Norfloxacin MIC Range (µg/mL)Ciprofloxacin MIC Range (µg/mL)
Escherichia coli0.06 - 0.50.12 - 10.015 - 0.12
Pseudomonas aeruginosa0.5 - 41 - 160.25 - 2
Staphylococcus aureus0.25 - 20.5 - 40.12 - 1
Enterococcus faecalis1 - 82 - 160.5 - 4

Data compiled from publicly available sources. Actual MIC values can vary between specific strains and testing conditions.

Clinical Efficacy of Enoxacin

Clinical trials have demonstrated the effectiveness of Enoxacin in treating a variety of infections. The following table provides a summary of clinical outcomes for common indications.

IndicationDosing RegimenClinical Cure RateBacteriological Eradication RateReference Comparator(s)
Uncomplicated Urinary Tract Infection400 mg twice daily90-100%85-95%Trimethoprim-sulfamethoxazole, Norfloxacin
Complicated Urinary Tract Infection400 mg twice daily75-90%70-85%Ciprofloxacin, Levofloxacin
Gonorrhea400 mg single dose>95%>95%Ceftriaxone
Skin and Soft Tissue Infections400 mg twice daily80-90%75-85%Cephalexin, Dicloxacillin

Clinical cure and bacteriological eradication rates are approximate and can vary based on the specific study, patient population, and causative pathogen.

Experimental Protocols

To ensure the reproducibility of experimental results, detailed and standardized protocols are essential. Below are methodologies for key experiments used to evaluate the performance of antibiotics like Enoxacin.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizing Mechanisms and Workflows

Mechanism of Action: Fluoroquinolone Inhibition of Bacterial DNA Replication

The following diagram illustrates the signaling pathway targeted by fluoroquinolone antibiotics like Enoxacin.

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_drug_action Drug Action DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Negative Supercoiling Topoisomerase_IV Topoisomerase IV Decatenated_DNA Decatenated Daughter DNA Topoisomerase_IV->Decatenated_DNA Decatenation Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Negative Supercoiling Replication_Fork Replication_Fork Cell_Division Cell_Division Catenated_DNA Catenated Daughter DNA Catenated_DNA->Topoisomerase_IV Decatenation Enoxacin Enoxacin Enoxacin->Inhibition_Gyrase Enoxacin->Inhibition_TopoIV Inhibition_Gyrase->DNA_Gyrase Inhibits Inhibition_TopoIV->Topoisomerase_IV Inhibits

Figure 1. Mechanism of action of Enoxacin.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The following diagram outlines the logical workflow for determining the MIC of an antibiotic.

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Antibiotic Start->Prepare_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate Plate (16-20 hours) Inoculate_Plate->Incubate Read_Results Read and Record MIC Value Incubate->Read_Results End End Read_Results->End

Figure 2. Workflow for MIC determination.

Conclusion and Recommendations

While a direct comparative guide on the reproducibility of this compound's experimental results is not currently possible due to a lack of published data, the framework presented here using Enoxacin as a case study provides a robust methodology for evaluating enamine-containing antibiotics. For new compounds like this compound to be effectively evaluated and adopted by the scientific community, it is imperative that comprehensive and transparent experimental data, along with detailed protocols, are made publicly available. This will not only allow for independent verification and reproducibility but also facilitate a clearer understanding of their potential therapeutic value in comparison to existing treatments. Researchers are encouraged to adhere to rigorous standards of data reporting to address the broader challenge of reproducibility in preclinical drug development.

References

A Comparative Analysis of Synthetic vs. Naturally Derived Enaminomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic and naturally derived Enaminomycin B, a member of the epoxy quinone family of antibiotics. While direct comparative studies on the performance of synthetic versus natural this compound are not currently available in the published literature, this document synthesizes the known properties of the natural compound and presents a theoretical framework for the expected characteristics and synthesis of its synthetic counterpart. This guide aims to provide a valuable resource for researchers interested in the potential of this compound for further investigation and development.

Data Presentation: Properties of this compound

The following table summarizes the known physico-chemical and biological properties of naturally derived this compound.

PropertyNaturally Derived this compound
Molecular Formula C₁₀H₁₁NO₆[1]
Chemical Class Epoxy quinone[1]
Key Functional Groups Epoxy, primary amine, carboxylic acid[1]
Biological Activity Weak activity against Gram-positive and Gram-negative bacteria[1]

Based on general principles of chemical synthesis and the study of antibiotic analogues, the following table presents a prospective comparison between naturally derived and synthetically produced this compound. It is important to note that these are expected properties for the synthetic version and await experimental verification.

FeatureNaturally Derived this compoundSynthetic this compound (Hypothesized)
Source Produced by the strain of Streptomyces baarnensis 13120.Chemical synthesis from precursor molecules.
Purity & Impurities May contain related natural products and fermentation byproducts.Impurities would consist of unreacted starting materials, reagents, and synthetic byproducts.
Stereochemistry Single, naturally occurring stereoisomer.Synthesis can be designed to be stereoselective, yielding a single enantiomer, or non-selective, resulting in a racemic mixture.
Biological Activity Weak antibacterial activity observed.[1]Expected to have identical biological activity if the correct stereoisomer is synthesized. Racemic mixtures may exhibit different or reduced activity.
Scalability Limited by fermentation yield and downstream processing.Potentially more scalable and cost-effective for large-scale production.
Analog Generation Limited to biosynthetic pathway modifications.Amenable to the generation of a wide range of structural analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

Hypothetical Total Synthesis of this compound

While a specific total synthesis of this compound has not been reported, a plausible synthetic route can be conceptualized based on established methodologies for constructing enaminone and epoxyquinone moieties. The following is a generalized, hypothetical protocol:

Step 1: Synthesis of the Epoxyquinone Core

  • Starting Material: A suitably substituted hydroquinone derivative.

  • Epoxidation: Perform an asymmetric epoxidation (e.g., using a Sharpless epoxidation or a Jacobsen-Katsuki epoxidation) on a double bond of a cyclohexadiene precursor to introduce the epoxide stereoselectively.

  • Oxidation: Oxidize the resulting epoxy alcohol to the corresponding epoxyquinone using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.

Step 2: Introduction of the Enamine Moiety

  • Starting Material: A β-ketoester or a 1,3-dicarbonyl compound.

  • Condensation: React the dicarbonyl compound with a primary amine (or ammonia equivalent) in the presence of a catalyst (e.g., a protic or Lewis acid) to form the enaminone. This reaction is often carried out in a solvent that allows for the azeotropic removal of water.

Step 3: Fragment Coupling and Final Modifications

  • Coupling Strategy: Employ a suitable cross-coupling reaction (e.g., Suzuki, Stille, or Heck coupling) to connect the epoxyquinone core with the side chain containing the enamine functionality. This may require prior functionalization of both fragments with appropriate coupling partners (e.g., a boronic acid and a halide).

  • Deprotection: If protecting groups were used to mask reactive functional groups during the synthesis, remove them in the final steps using appropriate deprotection conditions.

  • Purification: Purify the final synthetic this compound using chromatographic techniques such as column chromatography and/or preparative high-performance liquid chromatography (HPLC). Characterize the final product using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method as follows:

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Bacillus subtilis or Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ colony-forming units (CFU)/mL).

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Mandatory Visualizations

G cluster_0 Synthesis of Epoxyquinone Core cluster_1 Synthesis of Enamine Side Chain cluster_2 Final Assembly and Purification start Substituted Hydroquinone epoxy Asymmetric Epoxidation start->epoxy oxidize Oxidation epoxy->oxidize core Epoxyquinone Core oxidize->core coupling Fragment Coupling core->coupling dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation dicarbonyl->condensation amine Primary Amine amine->condensation side_chain Enamine-containing Side Chain condensation->side_chain side_chain->coupling deprotection Deprotection coupling->deprotection purification Purification deprotection->purification final_product Synthetic This compound purification->final_product

Caption: Hypothetical workflow for the total synthesis of this compound.

G cluster_cell Bacterial Cell cluster_dna DNA Replication & Repair cluster_protein Protein Synthesis cluster_ros Oxidative Stress enaminomycin This compound (or related quinone antibiotic) cell_wall Cell Wall dna_gyrase DNA Gyrase/ Topoisomerase enaminomycin->dna_gyrase Inhibition ribosome Ribosome enaminomycin->ribosome Potential Inhibition (less common for quinones) ros Reactive Oxygen Species (ROS) enaminomycin->ros Induction cell_membrane Cell Membrane cytoplasm Cytoplasm dna DNA dna_gyrase->dna Supercoiling/ Relaxation dna_gyrase->dna protein Protein Synthesis ribosome->protein ros->cell_membrane Damage ros->dna Damage ros->protein Damage cellular_damage Cellular Damage ros->cellular_damage

Caption: Hypothesized signaling pathway for this compound's antibacterial action.

References

A Proposed Framework for Validating the Mechanism of Action and Comparative Efficacy of Enaminomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin B, a member of the epoxy quinone family of antibiotics, has been identified as a potential antimicrobial and antitumor agent. However, a significant gap exists in the scientific literature regarding the quantitative validation of its mechanism of action and its performance relative to other compounds. This guide proposes a comprehensive experimental framework to elucidate the molecular targets of this compound and to compare its efficacy against its more potent sibling compound, Enaminomycin A, and a widely used broad-spectrum antibiotic, Ciprofloxacin. The successful execution of this proposed research plan would provide the critical data necessary for the further development of this compound as a therapeutic candidate.

Introduction

The enaminomycins are a class of antibiotics produced by the bacterium Streptomyces baarnensis. This family includes Enaminomycin A, B, and C, all belonging to the epoxy quinone group. While initial studies have shown that Enaminomycin A possesses notable activity against both bacteria and L1210 mouse leukemia cells, this compound has been described as only weakly active against bacteria, with a scarcity of quantitative data to support this assertion.[1] The presumed mechanism of action for quinone antibiotics involves the inhibition of bacterial DNA replication through the targeting of DNA gyrase and topoisomerase IV.[2][3][4][5]

This guide outlines a series of proposed experiments designed to:

  • Validate the specific molecular targets of this compound.

  • Quantify the antibacterial and cytotoxic efficacy of this compound.

  • Provide a direct comparative analysis of this compound with Enaminomycin A and Ciprofloxacin.

The following sections detail the experimental protocols and data presentation formats necessary to achieve these objectives.

Proposed Comparative Analysis: Data Tables

To facilitate a clear and objective comparison, the following tables should be populated with the experimental data generated from the protocols outlined in Section 3.

Table 1: Comparative Inhibitory Activity against Bacterial Topoisomerases

CompoundTarget EnzymeIC50 (µM)
This compound DNA GyraseData to be determined
Topoisomerase IVData to be determined
Enaminomycin A DNA GyraseData to be determined
Topoisomerase IVData to be determined
Ciprofloxacin DNA GyraseKnown Value
Topoisomerase IVKnown Value

Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration)

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
This compound Data to be determinedData to be determined
Enaminomycin A Data to be determinedData to be determined
Ciprofloxacin Known ValueKnown Value

Table 3: Comparative Cytotoxicity against L1210 Leukemia Cells

CompoundIC50 (µM)
This compound Data to be determined
Enaminomycin A Data to be determined
Ciprofloxacin Known Value

Proposed Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the mechanism of action and comparative efficacy of this compound.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the DNA supercoiling activity of bacterial DNA gyrase (IC50).

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • This compound, Enaminomycin A, and Ciprofloxacin at various concentrations

  • Stop Buffer (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose gel (1%) and electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide) and imaging system

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and the test compound (this compound, Enaminomycin A, or Ciprofloxacin) at a range of concentrations.

  • Initiate the reaction by adding DNA gyrase to each mixture.

  • Incubate the reactions at 37°C for 1 hour.

  • Terminate the reactions by adding the stop buffer.

  • Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled DNA band for each concentration of the test compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Topoisomerase IV Relaxation Assay

Objective: To determine the IC50 of this compound for the relaxation of supercoiled DNA by bacterial topoisomerase IV.

Materials:

  • Purified bacterial topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM Mg(OAc)2, 10 mM DTT, 1 mM ATP, 50 µg/mL BSA)

  • This compound, Enaminomycin A, and Ciprofloxacin at various concentrations

  • Stop Buffer

  • Agarose gel (1%) and electrophoresis equipment

  • DNA staining agent and imaging system

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and the test compound at a range of concentrations.

  • Initiate the reaction by adding topoisomerase IV.

  • Incubate at 37°C for 30 minutes.

  • Stop the reactions by adding the stop buffer.

  • Analyze the samples by agarose gel electrophoresis.

  • Quantify the amount of relaxed DNA at each compound concentration.

  • Determine the IC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on L1210 mouse leukemia cells and calculate the IC50 value.

Materials:

  • L1210 mouse leukemia cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • This compound, Enaminomycin A, and Ciprofloxacin at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed L1210 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for validating the activity of this compound.

G Proposed Mechanism of Action of this compound cluster_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables DNA_Gyrase->DNA_Replication Cell_Death Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Topoisomerase_IV->Cell_Death DNA_Replication->Cell_Death

Caption: Proposed inhibition of DNA replication by this compound.

G Experimental Workflow for this compound Validation Start Start: Synthesize/Purify This compound Topoisomerase_Assays Topoisomerase Inhibition Assays Start->Topoisomerase_Assays MIC_Assay Antibacterial (MIC) Assay Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity (MTT) Assay Start->Cytotoxicity_Assay Data_Analysis Data Analysis & IC50/MIC Calculation Topoisomerase_Assays->Data_Analysis MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Comparison Comparative Analysis vs. Enaminomycin A & Ciprofloxacin Data_Analysis->Comparison Conclusion Conclusion: Validate Mechanism & Efficacy Comparison->Conclusion

Caption: Proposed workflow for validating this compound's activity.

References

Independent Verification of Enaminomycin B's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 26, 2023

Introduction

Enaminomycins are a group of antibiotics produced by the bacterium Streptomyces baarnensis. This guide provides a comparative analysis of the biological activity of Enaminomycin B, with a focus on independent verification of its effects. Due to the limited availability of independent research on this compound, this guide also draws comparisons with its better-studied counterpart, Enaminomycin A, and other related enaminone compounds. The information presented here is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Biological Activity

Initial studies on the enaminomycin complex revealed that different members possess varying degrees of biological activity. Enaminomycin A was identified as the most potent component, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as cytotoxic effects against L1210 mouse leukemia cells. In contrast, this compound and C were reported to have only weak activity against both Gram-positive and Gram-negative bacteria.[1]

To date, independent verification of the biological activity of this compound remains limited in publicly available scientific literature. The majority of the information traces back to the original discovery and characterization in the late 1970s. This guide, therefore, presents a comparison based on the available data for the enaminomycin family and the broader class of enaminone-containing compounds.

Quantitative Data Summary

The following table summarizes the available quantitative data for Enaminomycin A and provides a qualitative description for this compound based on initial reports. Data for well-characterized comparator compounds, the fluoroquinolone antibiotic Ciprofloxacin and the chemotherapeutic agent Doxorubicin, are included for context.

CompoundTarget Organism/Cell LineActivity TypeMetricValueReference
Enaminomycin A Gram-positive bacteriaAntibacterialMICNot specified[1]
Gram-negative bacteriaAntibacterialMICNot specified[1]
L1210 mouse leukemia cellsCytotoxic-Potent[1]
This compound Gram-positive bacteriaAntibacterial-Weak[1]
Gram-negative bacteriaAntibacterial-Weak[1]
Ciprofloxacin Gram-positive bacteria (e.g., Staphylococcus aureus)AntibacterialMIC0.12-2 µg/mL
Gram-negative bacteria (e.g., Escherichia coli)AntibacterialMIC0.015-1 µg/mL
Doxorubicin Various cancer cell linesCytotoxicIC500.01-1 µM

MIC (Minimum Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) values for comparator compounds are representative ranges from various studies and may vary depending on the specific strain or cell line and experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the biological activities discussed in this guide.

Antibacterial Activity Assessment (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Visualizing Mechanisms and Workflows

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (Log Phase) start->bacterial_culture compound_dilution Serial Dilution of Test Compound start->compound_dilution inoculation Inoculation of Microtiter Plate bacterial_culture->inoculation compound_dilution->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation read_results Visual Inspection for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Epoxy_Quinone_MoA cluster_cell Bacterial Cell cluster_damage Cellular Damage epoxy_quinone Epoxy Quinone (e.g., Enaminomycin) cellular_reduction Cellular Reductases epoxy_quinone->cellular_reduction Enters cell semiquinone Semiquinone Radical cellular_reduction->semiquinone Reduction semiquinone->epoxy_quinone Redox Cycling ros Reactive Oxygen Species (ROS) semiquinone->ros Generates dna_damage DNA Damage ros->dna_damage protein_damage Protein Damage ros->protein_damage lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation cell_death Cell Death dna_damage->cell_death protein_damage->cell_death lipid_peroxidation->cell_death

References

Benchmarking Enaminomycin B Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Enaminomycin B and other established enzyme inhibitors that target bacterial DNA gyrase and topoisomerase IV. As an epoxy quinone antibiotic, this compound is classified within a group of compounds known to interfere with these essential bacterial enzymes. This document outlines the available data on well-characterized inhibitors, presents detailed experimental protocols for assessing enzyme inhibition, and provides visual diagrams to illustrate key pathways and workflows.

Data Presentation: Comparative Inhibitory Activity

InhibitorTarget Enzyme(s)IC50 (µM)OrganismReference
Ciprofloxacin DNA Gyrase & Topoisomerase IV0.8 - 4.6 (Gyrase)Escherichia coli, Streptococcus pneumoniae[1][2]
19.1 - 25.7 (Topo IV)Enterococcus faecalis[1]
Novobiocin DNA Gyrase (GyrB subunit)~1Escherichia coli[3]
Etoposide Topoisomerase II (Human)~50-100Human

Experimental Protocols

To facilitate the empirical benchmarking of this compound, detailed protocols for assessing the inhibition of DNA gyrase and topoisomerase IV are provided below.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified DNA Gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

  • This compound and other inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Stop Solution: 1% SDS, 50 mM EDTA, 0.25 mg/mL bromophenol blue.

  • Agarose gel (1%) and electrophoresis apparatus.

  • Ethidium bromide or other DNA stain.

Procedure:

  • Prepare reaction mixtures on ice, each containing assay buffer and relaxed pBR322 plasmid DNA.

  • Add varying concentrations of this compound or a known inhibitor to the reaction tubes. Include a no-inhibitor control.

  • Initiate the reaction by adding a standardized amount of DNA gyrase to each tube.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding the stop solution.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.[4]

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of an inhibitor to block the decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Purified Topoisomerase IV (e.g., from E. coli or S. aureus)

  • Catenated kinetoplast DNA (kDNA)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 6 mM MgCl2, 10 mM DTT, 100 mM potassium glutamate, 1 mM ATP, and 50 µg/mL BSA.

  • This compound and other inhibitors dissolved in a suitable solvent.

  • Stop Solution: 1% SDS, 50 mM EDTA, 0.25 mg/mL bromophenol blue.

  • Agarose gel (1%) and electrophoresis apparatus.

  • Ethidium bromide or other DNA stain.

Procedure:

  • Set up reaction mixtures on ice, each containing assay buffer and kDNA.

  • Add different concentrations of this compound or a known inhibitor to the tubes, including a no-inhibitor control.

  • Start the reaction by adding a standardized amount of topoisomerase IV to each tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding the stop solution.

  • Load the samples onto a 1% agarose gel.

  • Run electrophoresis to separate the catenated and decatenated DNA.

  • Stain the gel and visualize the DNA bands.

  • The inhibition is determined by the reduction in the amount of decatenated DNA. The IC50 value is the inhibitor concentration that reduces decatenation activity by 50%.[5]

Mandatory Visualizations

Signaling Pathway: Mechanism of Quinolone Antibiotics

The following diagram illustrates the mechanism of action of quinolone antibiotics, the class to which this compound belongs, on bacterial DNA replication. These inhibitors target DNA gyrase and topoisomerase IV, leading to the stabilization of the enzyme-DNA cleavage complex, which in turn causes double-strand breaks in the bacterial chromosome and ultimately cell death.[6][7]

Quinolone_Mechanism cluster_replication_fork Bacterial DNA Replication Fork cluster_enzyme_action Enzyme Action cluster_inhibition Inhibition by Quinolones (e.g., this compound) ReplicationFork Replication Fork Progression PositiveSupercoils Positive Supercoil Accumulation ReplicationFork->PositiveSupercoils leads to DNAGyrase DNA Gyrase PositiveSupercoils->DNAGyrase requires action of Relaxation Removal of Positive Supercoils DNAGyrase->Relaxation EnzymeDNAComplex Stabilized Enzyme-DNA Cleavage Complex DNAGyrase->EnzymeDNAComplex forms TopoIV Topoisomerase IV Decatenation Decatenation of Daughter Chromosomes TopoIV->Decatenation TopoIV->EnzymeDNAComplex forms Relaxation->ReplicationFork allows progression of Quinolone Quinolone Antibiotic Quinolone->DNAGyrase Quinolone->TopoIV DSBs Double-Strand Breaks EnzymeDNAComplex->DSBs leads to CellDeath Bacterial Cell Death DSBs->CellDeath results in Inhibition_Assay_Workflow Start Start: Prepare Reagents PrepareInhibitor Prepare Serial Dilutions of this compound Start->PrepareInhibitor ReactionSetup Set up Reaction Mixtures: Enzyme, Substrate, Buffer Start->ReactionSetup AddInhibitor Add Inhibitor Dilutions to Reaction Mixtures PrepareInhibitor->AddInhibitor ReactionSetup->AddInhibitor Incubation Incubate at Optimal Temperature and Time AddInhibitor->Incubation StopReaction Terminate Reaction Incubation->StopReaction Analysis Analyze Results (e.g., Gel Electrophoresis) StopReaction->Analysis DataQuantification Quantify Enzyme Activity Analysis->DataQuantification IC50 Calculate IC50 Value DataQuantification->IC50

References

Safety Operating Guide

Proper Disposal of Enaminomycin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal procedures for Enaminomycin B, a substance that requires careful handling due to its potential environmental impact. The following procedures are based on established best practices for antibiotic and hazardous chemical waste management.

Key Safety and Disposal Information

Hazard Classification (based on Enramycin B)GHS PictogramHazard StatementPrecautionary Statement
Hazardous to the aquatic environment, acute hazardEnvironmentH400: Very toxic to aquatic lifeP273: Avoid release to the environment
Hazardous to the aquatic environment, long-term hazardEnvironmentH410: Very toxic to aquatic life with long lasting effectsP391: Collect spillage
P501: Dispose of contents/container in accordance with local/regional/national/international regulations[1]

Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. The primary goal is to prevent its release into the environment, particularly into aquatic ecosystems, due to its potential toxicity.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

  • Designated hazardous waste container, clearly labeled "Hazardous Waste" and "this compound".

  • Waste disposal tags or labels as required by your institution.

Procedure:

  • Containerization:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes), in a designated and compatible hazardous waste container.

    • Ensure the container is properly sealed to prevent leaks or spills.

    • If the original container is to be discarded, it must be clearly marked as "HAZARDOUS WASTE"[2].

  • Labeling:

    • Attach a completed hazardous waste label to the container. The label should include:

      • The words "Hazardous Waste".

      • The name of the chemical: "this compound".

      • The accumulation start date.

      • The specific hazards (e.g., "Toxic to Aquatic Life").

      • The name and contact information of the generating laboratory or principal investigator.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be under the control of the laboratory director or principal investigator and should be equipped with a spill kit[2].

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to arrange for pickup.

    • Do not attempt to dispose of the waste through regular trash or sewer systems.

Decontamination of Labware:

  • Thoroughly rinse any reusable labware that has come into contact with this compound.

  • Collect the initial rinsate as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is best practice to collect all rinsates containing antibiotic compounds[3].

Disposal Workflow

start Start: this compound Waste Generated ppe Don Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe collect_waste Collect all this compound waste (solid and liquid) in a designated hazardous waste container ppe->collect_waste seal_label Securely seal and label the container with a hazardous waste tag collect_waste->seal_label store Store in a designated Satellite Accumulation Area (SAA) seal_label->store request_pickup Contact Environmental Health & Safety (EHS) for waste pickup store->request_pickup end_disposal EHS collects and disposes of waste in accordance with regulations request_pickup->end_disposal

References

Personal protective equipment for handling Enaminomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Due to its cytostatic nature, Enaminomycin B should be handled with appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskRecommended Personal Protective Equipment
Weighing and Preparing Solutions Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, and a properly fitted N95 or higher-level respirator. Work should be conducted in a chemical fume hood or a Class II Biological Safety Cabinet.
Handling Solutions and Cell Cultures Double Nitrile Gloves, Disposable Gown, and Safety Goggles. All manipulations should be performed in a Class II Biological Safety Cabinet.
Cleaning and Decontamination Double Nitrile Gloves, Disposable Gown, and Safety Goggles.
Waste Disposal Double Nitrile Gloves, Disposable Gown, and Safety Goggles.

Operational Plan: Handling and Experimental Protocols

2.1. Designated Work Area

All work with this compound, both in solid and solution form, must be conducted in a designated area. This area, which includes fume hoods, biological safety cabinets, and bench tops, should be clearly marked with "Cytotoxic Agent in Use" warning signs. Access to this area should be restricted to trained personnel only.

2.2. General Handling Protocol

  • Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the designated work area by covering surfaces with disposable, absorbent, plastic-backed pads.

  • Weighing: If working with the solid form, weigh this compound in a chemical fume hood or a containment ventilated enclosure to avoid inhalation of airborne particles.

  • Solubilization: Dissolve this compound in the desired solvent within the fume hood or biological safety cabinet.

  • Manipulation: All subsequent handling of this compound solutions, including dilutions and additions to cell cultures, must be performed in a Class II Biological Safety Cabinet to maintain sterility and prevent aerosol generation.

  • Transport: When transporting this compound, whether in solid or solution form, it must be in a sealed, shatter-proof secondary container that is clearly labeled with the compound's name and a cytotoxic hazard symbol.[1]

  • Decontamination: After each use, decontaminate all surfaces in the designated work area with a suitable decontamination solution (e.g., 10% bleach solution followed by 70% ethanol). All disposable materials used in the process should be treated as cytotoxic waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

3.1. Waste Segregation

All waste generated from work with this compound must be segregated as cytotoxic waste. This includes:

  • Unused or expired this compound

  • Contaminated PPE (gloves, gowns, etc.)

  • Disposable labware (pipette tips, tubes, flasks, etc.)

  • Contaminated absorbent pads and cleaning materials

  • Liquid waste containing this compound

3.2. Waste Containers

Use designated, leak-proof, and puncture-resistant containers clearly labeled with "Cytotoxic Waste" and the biohazard symbol. Solid waste should be collected in a designated cytotoxic waste bag within a rigid container. Liquid waste should be collected in a sealed, shatter-proof container.

3.3. Disposal Procedure

  • Seal all cytotoxic waste containers securely before removal from the designated work area.

  • Decontaminate the exterior of the waste containers before transport.

  • Follow your institution's specific guidelines for the final disposal of cytotoxic waste. This typically involves incineration by a licensed hazardous waste disposal company. Do not dispose of this compound or its contaminated waste down the drain or in the regular trash.

Mechanism of Action

This compound is a member of the epoxy quinone family of antibiotics and exhibits cytostatic effects. While the precise signaling pathway is not fully elucidated, the general mechanism of action for cytotoxic quinones involves the generation of reactive oxygen species (ROS) and alkylation of cellular macromolecules.

EnaminomycinB_Mechanism Proposed Cytotoxic Mechanism of this compound EnaminomycinB This compound (Epoxy Quinone) CellularReductases Cellular Reductases EnaminomycinB->CellularReductases Reduction CellularNucleophiles Cellular Nucleophiles (Proteins, DNA) EnaminomycinB->CellularNucleophiles Direct Reaction SemiquinoneRadical Semiquinone Radical CellularReductases->SemiquinoneRadical Oxygen Molecular Oxygen (O2) SemiquinoneRadical->Oxygen Redox Cycling ROS Reactive Oxygen Species (ROS) (e.g., Superoxide, H2O2) Oxygen->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Alkylation Alkylation CellularNucleophiles->Alkylation MacromoleculeDamage Macromolecule Damage Alkylation->MacromoleculeDamage OxidativeStress->MacromoleculeDamage CellCycleArrest Cell Cycle Arrest MacromoleculeDamage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of this compound cytotoxicity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.